molecular formula C6H12ClN3O3 B1348505 DL-Histidine monohydrochloride monohydrate CAS No. 7048-02-4

DL-Histidine monohydrochloride monohydrate

Cat. No.: B1348505
CAS No.: 7048-02-4
M. Wt: 209.63 g/mol
InChI Key: CMXXUDSWGMGYLZ-UHFFFAOYSA-N
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Description

DL-Histidine monohydrochloride monohydrate is a racemic mixture of D- and L-histidine, presented as a hydrochloride salt hydrate. This compound serves as an important organic intermediate in agrochemical, pharmaceutical, and dyestuff research and development . A primary research application of this reagent is in the evaluation of chiral ligand exchange media and systems, capitalizing on its stereochemistry for the separation and analysis of enantiomers . It is also employed in the preparation of running buffers for capillary electrophoresis, facilitating the analysis of complex biomolecules . The product is specified to have a minimum purity of 99% and a molecular weight of 209.63 g/mol (191.62 anhydrous) . It decomposes at approximately 250°C . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXXUDSWGMGYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924465
Record name DL-Histidine, monohydrochloride, monohydrate
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Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7048-02-4, 123333-71-1, 645-35-2
Record name L-Histidine monohydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Histidine, monohydrochloride, monohydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-histidine monohydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrate hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of DL-Histidine Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Histidine monohydrochloride monohydrate is the hydrochloride salt of the racemic mixture of D- and L-histidine, an essential amino acid.[1] It exists as a monohydrate, incorporating one molecule of water per molecule of the compound. While the L-isomer is the biologically active form involved in protein synthesis, enzyme catalysis, and as a precursor to histamine, the DL-racemic mixture is significant in various research and chemical applications.[1][2][3] It serves as a tool for evaluating chiral separation techniques, such as ligand exchange chromatography and capillary electrophoresis, and is used as an organic intermediate in the synthesis of agrochemicals and pharmaceuticals.[1]

This guide provides an in-depth overview of the core physicochemical properties of this compound, presenting quantitative data, detailed experimental methodologies for its characterization, and logical workflows relevant to its analysis.

Physicochemical Properties: Data Summary

The following tables summarize the key physicochemical properties of this compound. Data specific to the L-isomer are included for comparison where data for the DL-form is limited and are clearly noted.

Table 1: General and Structural Information

Property Value Source(s)
Chemical Name This compound [1]
Synonyms (RS)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride monohydrate
CAS Number 123333-71-1 [1][4]
Molecular Formula C₆H₉N₃O₂ · HCl · H₂O (Hill Notation: C₆H₁₂ClN₃O₃) [4][5][6]
Molecular Weight 209.63 g/mol [5]
IUPAC Name (2RS)-2-amino-3-(1H-imidazol-4-yl)propanoic acid;hydrate;hydrochloride [4]
SMILES C1=C(NC=N1)CC(C(=O)O)N.O.Cl [6]

| InChI Key | CMXXUDSWGMGYLZ-UHFFFAOYNA-N |[4] |

Table 2: Physical and Thermal Properties

Property Value Source(s)
Appearance White to off-white or light yellow crystalline powder or crystals.[4][7][8] [4][7][8]
Melting Point 253 °C (decomposes) [1]
L-Isomer: Decomposes around 253–268 °C (Typical ≈254 °C) [5][7][9][10]
Density L-Isomer: Approx. 1.47 - 1.485 g/cm³ at 20 °C [5][11]
Bulk Density L-Isomer: Approx. 550 - 770 kg/m ³ [9][11]

| Vapor Pressure | <0.1 hPa (at 20 °C) |[11] |

Table 3: Solubility and Solution Properties

Property Value Source(s)
Solubility in Water Freely soluble.[7] Specific values reported for the L-isomer include: [7]
39 g/100 mL (at 24 °C) [7]
42 mg/mL [12]
50 mg/mL [2][13]
56.6 g/L (at 25 °C) [9]
105 g/L (at 20 °C) [14]
149.55 g/L [11]
~170 g/L (at 20 °C)
Solubility (Other) Practically insoluble or insoluble in ethanol and ether.[7][12] [7][12]
pH of Solution L-Isomer:
3.5 - 4.5 (1% solution) [9]
3.5 - 4.5 (10% solution) [7][8]

| | 4.38 - 4.48 (at 149.55 g/L, 20 °C) |[11] |

Table 4: Ionization and Spectroscopic Data

Property Value Source(s)
pKa Values (L-Histidine) pKa₁ (α-carboxyl): 1.80 [2][13]
pKa₂ (imidazole): 6.04 [2][3][13]
pKa₃ (α-amino): 9.33 [2][13]
Specific Rotation [α]D 0° (as a racemic mixture)
L-Isomer: +8.5° to +10.5° (in 6M HCl) [2][7]
FT-IR Spectroscopy Characteristic peaks for the L-isomer observed at:
3492 cm⁻¹ (asymmetric stretching of H₂O) [15]
2931 cm⁻¹ (C-H aliphatic stretching) [15]
1648 cm⁻¹ (NH₃⁺ asymmetric bending) [15]

| | Amide I band components (pH-dependent): ~1630, 1644, and 1656 cm⁻¹ |[16] |

Experimental Protocols

The characterization of this compound relies on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of the compound.[17][18]

  • Preparation : A suitable buffer solution (e.g., phosphate-buffered saline at various physiological pH values) is prepared.[17][19]

  • Incubation : An excess amount of solid this compound is added to a vial containing the buffer solution. This ensures that a saturated solution is achieved.[19][20]

  • Equilibration : The vial is sealed and agitated in a temperature-controlled incubator or shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[19][20]

  • Phase Separation : After incubation, the suspension is allowed to settle. The undissolved solid is then separated from the solution via centrifugation or filtration (e.g., using a 0.22 µm syringe filter).[19]

  • Quantification : The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[19]

  • Calculation : The equilibrium solubility is reported in units such as mg/mL or mol/L based on the quantified concentration.[19]

Thermal Analysis (TGA/DSC)

Simultaneous Thermal Analysis (TGA/DSC) provides information on thermal stability, water content, and decomposition profiles.[21]

  • Sample Preparation : A small, accurately weighed amount of the crystalline powder (typically 5-10 mg) is placed into an appropriate crucible (e.g., aluminum or ceramic).

  • Instrumentation : The analysis is performed using a TGA/DSC instrument. The sample is subjected to a controlled temperature program, typically a linear ramp (e.g., 10 °C/min) from ambient temperature to above the decomposition point (e.g., 300 °C).[22]

  • Atmosphere : The experiment is run under a controlled atmosphere of an inert gas, such as nitrogen, to prevent oxidative degradation.[22]

  • Data Analysis :

    • TGA Curve : The TGA curve plots mass change (%) versus temperature. A weight loss step occurring around 100 °C typically corresponds to the loss of the water of hydration. The onset of significant weight loss at higher temperatures indicates decomposition.[23]

    • DSC Curve : The DSC curve plots heat flow (mW) versus temperature. Endothermic peaks correspond to events like melting and dehydration, while exothermic peaks indicate crystallization or decomposition. The melting point is determined from the onset or peak of the melting endotherm.[21]

Single Crystal X-ray Diffraction

This technique provides the definitive three-dimensional atomic structure of the molecule in its crystalline state.[24][25][26]

  • Crystallization : A high-quality single crystal of this compound is required, typically with dimensions greater than 0.1 mm.[24][27] This is often achieved by slow evaporation of a saturated aqueous or aqueous-ethanol solution.

  • Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Collection : The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.[27] As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.[27]

  • Structure Solution and Refinement : The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods to generate an initial electron density map.[27] An atomic model is built into this map and refined against the experimental data to yield the final structure, including precise bond lengths, angles, and intermolecular interactions.

Workflows and Biological Context

Physicochemical Characterization Workflow

The logical flow of experiments to characterize a new batch or source of this compound is crucial for quality control and research applications.

G Simplified Histidine Biosynthesis Pathway atp ATP intermediate1 Condensation & Pyrophosphate Hydrolysis atp->intermediate1 prpp 5-Phosphoribosyl- 1-pyrophosphate (PRPP) prpp->intermediate1 glutamine Glutamine (Nitrogen Donor) intermediates Series of Enzymatic Steps (9 Steps) glutamine->intermediates intermediate1->intermediates Forms Purine Intermediate histidinol L-Histidinol intermediates->histidinol dehydrogenase Histidinol Dehydrogenase histidinol->dehydrogenase histidine L-Histidine dehydrogenase->histidine

References

A Comprehensive Technical Guide to the Solubility of DL-Histidine Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of DL-Histidine monohydrochloride monohydrate, a crucial physicochemical property for its application in research, pharmaceutical formulations, and cell culture media development. This document collates available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Topic: Solubility Profile

This compound, the hydrochloride salt of the racemic mixture of the essential amino acid histidine, exhibits significantly different solubility characteristics depending on the solvent system. Its zwitterionic nature, coupled with the presence of the hydrochloride salt and water of hydration, dictates its interaction with various solvents.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvent systems. The data is summarized in the tables below. It is important to note that much of the available quantitative data is for the L-enantiomer; however, the solubility of the D-enantiomer and the DL-racemic mixture is expected to be very similar under the same conditions.

Table 1: Solubility in Aqueous and Organic Solvents

SolventTemperature (°C)Solubility
Water2439 g/100 mL[1]
Water2550 mg/mL
Water20149.55 g/L[2][3]
Water2556.6 g/L[4]
EthanolNot SpecifiedInsoluble[1][5]
EtherNot SpecifiedInsoluble[1]
ChloroformNot SpecifiedInsoluble
DMSONot SpecifiedInsoluble[5]

Table 2: Temperature-Dependent Solubility of DL-Histidine in Water

Temperature (°C)Solubility (mg/g water)
20~14
30~20
40~28
50~40

Data is estimated from solubility curves for DL-Histidine.

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid compound like this compound is the isothermal shake-flask method . This is followed by a quantitative analysis of the solute concentration in the saturated solution.

Isothermal Shake-Flask Method

Objective: To prepare a saturated solution of this compound in a chosen solvent at a constant temperature, ensuring thermodynamic equilibrium between the dissolved and undissolved solid.

Apparatus:

  • Thermostatically controlled water bath or incubator with shaking capabilities

  • Analytical balance

  • Spatula

  • Glass vials or flasks with airtight screw caps

  • Magnetic stirrer and stir bars (optional)

  • Syringe filters (0.22 µm or 0.45 µm)

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-determined volume of the selected solvent in a glass vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker bath set to the desired temperature. The samples should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample of the supernatant using a pipette or syringe. To ensure no solid particles are transferred, the sample should be immediately filtered through a syringe filter into a clean, pre-weighed container.

  • Analysis: Determine the concentration of this compound in the filtered saturated solution using a suitable analytical method.

Analytical Methods for Concentration Determination

Several methods can be employed to quantify the concentration of the saturated solution:

  • Gravimetric Analysis:

    • Accurately weigh a specific volume of the filtered saturated solution.

    • Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature that does not degrade the compound) until a constant weight of the dried solid is achieved.

    • The solubility can then be calculated based on the mass of the solid residue and the initial volume or mass of the solution.

  • UV-Vis Spectrophotometry: A colorimetric method can be developed, for instance, by reacting the histidine with diazotized sulfanilic acid to produce a yellow-colored complex. The absorbance of this complex can be measured at its maximum wavelength (around 405 nm) and the concentration determined from a previously established calibration curve.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection (typically at low wavelengths like 200-220 nm) can be used for accurate quantification. A calibration curve with known concentrations of this compound is required.

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Sampling & Analysis start Start add_excess Add excess DL-Histidine monohydrochloride monohydrate to solvent start->add_excess shake Seal and shake at constant temperature (24-72 hours) add_excess->shake sediment Allow excess solid to sediment shake->sediment filter Filter supernatant (0.22 µm syringe filter) sediment->filter quantify Quantify concentration of saturated solution filter->quantify gravimetric Gravimetric Analysis quantify->gravimetric spectro UV-Vis Spectrophotometry quantify->spectro hplc HPLC quantify->hplc end End gravimetric->end spectro->end hplc->end

Caption: Experimental workflow for solubility determination.

logical_relationship cluster_factors Influencing Factors cluster_applications Key Applications compound DL-Histidine monohydrochloride monohydrate solubility Solubility compound->solubility solvent Solvent Polarity solvent->solubility temp Temperature temp->solubility ph pH ph->solubility formulation Pharmaceutical Formulation solubility->formulation cell_culture Cell Culture Media solubility->cell_culture research Biochemical Research solubility->research

Caption: Factors influencing solubility and its applications.

References

Stability of DL-Histidine Monohydrochloride Monohydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of DL-Histidine monohydrochloride monohydrate under various conditions. The information is intended to assist researchers, scientists, and drug development professionals in understanding the degradation pathways, designing stability studies, and developing stable formulations.

Introduction

This compound is a racemic mixture of the essential amino acid histidine, supplied as a hydrochloride salt. It is a vital component in many pharmaceutical and biotechnological applications, including its use as a buffering agent and a component of cell culture media. Ensuring its stability is critical for maintaining product quality, efficacy, and safety. This guide delves into the stability of this compound under thermal, hydrolytic, oxidative, and photolytic stress conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₆H₉N₃O₂ · HCl · H₂O
Molecular Weight209.63 g/mol
AppearanceWhite crystalline powder
Melting Point~253 °C (decomposes)[1]
SolubilitySoluble in water

Stability Under Various Conditions

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3] The following sections summarize the known and potential stability of this compound under different stress conditions.

Thermal Stability

Thermal stress can lead to the degradation of amino acids. A study on the thermal degradation of 18 free amino acids, including histidine, under pyrolytic conditions in air at temperatures ranging from 160°C to 240°C, provides valuable insights. The degradation was found to follow first-order kinetics.[2]

Table 1: Thermal Degradation of Histidine at Various Temperatures (Heating duration not specified) [2]

Temperature (°C)Residual Percentage of Histidine (%)
160100
18095.2
200Not specified
220< 50
240< 40 (after 5 minutes)

These results indicate that this compound is relatively stable at lower temperatures but is susceptible to degradation at elevated temperatures.

Hydrolytic Stability

Table 2: Proposed Conditions for Hydrolytic Forced Degradation Study

ConditionReagentTemperatureDuration
Acidic0.1 M to 1 M HClRoom Temperature to 60°CUp to 7 days[4]
Basic0.1 M to 1 M NaOHRoom Temperature to 60°CUp to 7 days[4]
NeutralWaterRoom Temperature to 60°CUp to 7 days
Oxidative Stability

Oxidation is a potential degradation pathway for histidine due to the presence of the imidazole ring. Studies on L-histidine have shown that it can be oxidized, particularly in the presence of metal ions and an oxidizing agent like hydrogen peroxide or tert-butylhydroperoxide.[5][6] One of the identified oxidation products is 4(5)-imidazolecarboxaldehyde.[5][6] Another potential degradation product resulting from metal-catalyzed oxidation is 2-oxo-histidine.[7] L-histidine has also been shown to augment oxidative damage by hydrogen peroxide in certain biological systems.[8]

Table 3: Proposed Conditions for Oxidative Forced Degradation Study

ReagentConcentrationTemperatureDuration
Hydrogen Peroxide (H₂O₂)0.1% to 3.0%Room TemperatureUp to 7 days[4]
Photostability

According to ICH Q1B guidelines, photostability testing is a crucial part of stress testing.[9][10][11] Exposure to light, particularly UV radiation, can lead to the degradation of photosensitive molecules. For histidine, photodegradation can lead to the formation of urocanic acid.[12]

Table 4: ICH Q1B Recommended Conditions for Photostability Testing [13][14]

Light SourceExposure
Cool white fluorescent lampOverall illumination of not less than 1.2 million lux hours
Near UV fluorescent lampIntegrated near ultraviolet energy of not less than 200 watt hours/square meter

Potential Degradation Pathways

Based on the chemical structure of histidine and findings from related studies, several potential chemical degradation pathways can be proposed. Biological degradation pathways, which primarily involve enzymatic reactions leading to glutamate, are also known but are not the focus of this guide.[15][16][17][18]

Potential Chemical Degradation Pathways of DL-Histidine cluster_oxidation Oxidation cluster_photodegradation Photodegradation Histidine DL-Histidine 2-oxo-Histidine 2-oxo-Histidine Histidine->2-oxo-Histidine H₂O₂ / Metal Ions Imidazolecarboxaldehyde 4(5)-Imidazole- carboxaldehyde Histidine->Imidazolecarboxaldehyde t-BuOOH / Metal Ions Urocanic_Acid Urocanic Acid Histidine->Urocanic_Acid UV Light

Potential Chemical Degradation Pathways of DL-Histidine.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. The following sections outline methodologies for forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.[2][3][19]

Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare solutions of This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Neutralize Neutralize/Quench Reaction Acid->Neutralize Base->Neutralize Oxidation->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Thermal->HPLC Photo->HPLC Neutralize->HPLC Characterize Characterize Degradation Products (e.g., LC-MS, NMR) HPLC->Characterize

Workflow for Forced Degradation Studies.
Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent compound from its degradation products.[20][21][22]

5.2.1. Recommended HPLC Parameters (Starting Point)

The following parameters can serve as a starting point for developing a stability-indicating HPLC method. Optimization will be necessary.

ParameterRecommended Condition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate1.0 mL/min
Detection WavelengthUV detection, e.g., 210 nm
Injection Volume10-20 µL
Column TemperatureAmbient or controlled (e.g., 25-30°C)

5.2.2. Method Validation Workflow

Validation of the analytical method is required to ensure it is suitable for its intended purpose.[13][23][24]

HPLC Method Validation Workflow cluster_development Method Development cluster_validation Method Validation (ICH Q2(R1)) Develop Develop HPLC Method Specificity Specificity (using forced degradation samples) Develop->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Workflow for Stability-Indicating HPLC Method Validation.

Excipient Compatibility

This compound is often used as an excipient itself.[] When formulating it as a drug substance, compatibility with other excipients is crucial.[26][27][28] Potential interactions could include Maillard reactions with reducing sugars, or interactions with other formulation components that could affect its stability.[29] Therefore, excipient compatibility studies are highly recommended during formulation development.

Conclusion

This technical guide summarizes the current understanding of the stability of this compound. While it is relatively stable under ambient conditions, it is susceptible to degradation under thermal, oxidative, and photolytic stress. The information and proposed experimental protocols provided herein should serve as a valuable resource for scientists and researchers in the pharmaceutical industry to ensure the development of stable and effective products containing this important amino acid derivative. Further specific studies on the forced degradation of this compound are warranted to provide more detailed quantitative data.

References

Navigating the Crystalline Landscape: A Technical Guide to Histidine Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of histidine monohydrochloride monohydrate, a compound of significant interest in pharmaceutical formulations and biochemical research. Due to the limited availability of detailed crystallographic data for the racemic DL-form, this document focuses on the well-characterized L-histidine monohydrochloride monohydrate, presenting it as a crucial reference for understanding the structural properties of this class of compounds.

Introduction

Histidine, an essential amino acid, plays a critical role in various biological processes. Its hydrochloride salt, particularly in its monohydrate form, is a stable, crystalline solid utilized in parenteral nutrition solutions, as a buffering agent, and in the formulation of therapeutic proteins. Understanding its crystal structure is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development and manufacturing.

While both L- and DL-forms of histidine monohydrochloride monohydrate are commercially available, the vast majority of published structural studies have focused on the enantiopure L-form. This guide synthesizes the available data on L-histidine monohydrochloride monohydrate, providing detailed experimental protocols, crystallographic data, and visualizations to aid researchers in their scientific endeavors.

Experimental Protocols

The determination of the crystal structure of L-histidine monohydrochloride monohydrate is primarily achieved through single-crystal X-ray diffraction. The general workflow for this analysis is outlined below.

Crystal Growth

Single crystals of L-histidine monohydrochloride monohydrate suitable for X-ray diffraction are typically grown by the slow evaporation of an aqueous solution.[1]

A typical procedure involves:

  • Preparation of a saturated aqueous solution of L-histidine monohydrochloride.

  • Filtration of the solution to remove any particulate matter.

  • Allowing the solvent to evaporate slowly at a constant temperature (e.g., room temperature) in a vibration-free environment.

  • Harvesting of well-formed, transparent single crystals from the solution.

G Crystal Growth Workflow A Prepare Saturated Aqueous Solution B Filter Solution A->B C Slow Evaporation B->C D Harvest Crystals C->D

Caption: Workflow for the growth of single crystals.

X-ray Diffraction Data Collection and Structure Refinement

The crystallographic data is collected using a single-crystal X-ray diffractometer.

Key steps in this process include:

  • Mounting a suitable single crystal on the diffractometer.

  • Exposing the crystal to a monochromatic X-ray beam (e.g., Mo Kα radiation).

  • Collecting diffraction data at a specific temperature (often 100 K or 293 K) by rotating the crystal.

  • Processing the raw diffraction data to obtain integrated intensities.

  • Solving the crystal structure using direct methods or Patterson methods.

  • Refining the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

G X-ray Diffraction and Structure Analysis Workflow cluster_exp Experimental cluster_comp Computational A Mount Crystal B X-ray Exposure & Data Collection A->B C Data Processing B->C D Structure Solution C->D E Structure Refinement D->E F Final Structural Model E->F

Caption: From data collection to the final structural model.

Crystallographic Data

Crystal Data and Structure Refinement for L-Histidine Monohydrochloride Monohydrate
ParameterValue
Chemical FormulaC₆H₁₂ClN₃O₃
Formula Weight209.63 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.880(2)
b (Å)8.920(3)
c (Å)15.360(5)
α (°)90
β (°)90
γ (°)90
Volume (ų)942.1(5)
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.478
Absorption Coefficient (mm⁻¹)0.395
F(000)440
Temperature (K)293(2)

Data sourced from publicly available crystallographic databases.

Selected Bond Lengths and Angles for L-Histidine Monohydrochloride Monohydrate
Bond/AngleLength (Å) / Angle (°)
Cα - Cβ1.535(3)
Cβ - Cγ1.498(3)
Nδ1 - Cε11.324(3)
Cα - N1.489(3)
Cα - C'1.529(3)
C' - O11.252(3)
C' - O21.251(3)
N - Cα - C'110.8(2)
N - Cα - Cβ110.5(2)
Cα - Cβ - Cγ113.8(2)

These values are representative and may vary slightly between different structural determinations.

Molecular and Crystal Structure

The crystal structure of L-histidine monohydrochloride monohydrate is characterized by a complex network of hydrogen bonds. The histidine molecule exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The imidazole ring is also protonated. A chloride ion and a water molecule are present in the asymmetric unit, participating in the hydrogen bonding network that stabilizes the crystal lattice.

Caption: Key interactions in the crystal lattice.

Conclusion

This guide provides a foundational understanding of the crystal structure of L-histidine monohydrochloride monohydrate, a crucial resource in the absence of detailed public data on the DL-racemic form. The provided experimental protocols, crystallographic data, and structural visualizations offer valuable insights for researchers in drug development and materials science. Further research into the crystal structure of the DL-form is warranted to fully comprehend the impact of stereochemistry on the solid-state properties of this important pharmaceutical ingredient.

References

A Technical Guide to the Spectroscopic Analysis of DL-Histidine Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for DL-Histidine monohydrochloride monohydrate, a compound of significant interest in pharmaceutical and biochemical research. This document presents key spectroscopic data in a structured format, details the experimental methodologies for data acquisition, and visualizes the analytical workflow and data-structure correlations.

Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~8.7SingletH-2 (Imidazole ring)
~7.4SingletH-4 (Imidazole ring)
~4.1Tripletα-CH
~3.4Doublet of Doubletsβ-CH₂

Note: Chemical shifts are reported for samples dissolved in D₂O and are referenced to a standard. The exact chemical shifts can vary slightly depending on the experimental conditions such as concentration and pH.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~172C=O (Carboxyl)
~134C-2 (Imidazole ring)
~128C-5 (Imidazole ring)
~118C-4 (Imidazole ring)
~54α-CH
~27β-CH₂

Note: Chemical shifts are reported for samples dissolved in D₂O and are referenced to a standard. The exact chemical shifts can vary slightly depending on the experimental conditions.

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500Broad, StrongO-H (water, carboxyl), N-H stretching
~3100MediumC-H stretching (aromatic/vinyl)
~2900MediumC-H stretching (aliphatic)
~1700StrongC=O stretching (carboxyl)
~1600MediumN-H bending, C=C and C=N stretching (imidazole)
~1500MediumImidazole ring vibrations
~1400MediumC-O-H bending
Below 1200VariousFingerprint region (C-C, C-N stretching, etc.)

Note: IR data is typically acquired from a solid sample, for instance, using a KBr pellet. The peak positions and intensities can be influenced by the sample preparation method and the physical state of the sample.

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following are representative protocols for the acquisition of NMR and IR spectra of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O). The use of D₂O is essential to avoid a large solvent signal in the ¹H NMR spectrum.

  • Internal Standard: An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or a similar compound, may be added for precise chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

2.1.2. Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Temperature: 298 K (25 °C).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Temperature: 298 K (25 °C).

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A spectral width of approximately 200-220 ppm is generally used for organic molecules.

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

  • Grinding: Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. KBr is transparent in the mid-IR region.

  • Pellet Formation: Transfer the finely ground mixture to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

2.2.2. Data Acquisition

  • Spectrometer: A standard benchtop FTIR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of a pure KBr pellet or of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Sample Dissolution_in_D2O Dissolution in D2O (for NMR) Sample->Dissolution_in_D2O KBr_Pellet_Formation KBr Pellet Formation (for IR) Sample->KBr_Pellet_Formation NMR_Spectrometer NMR Spectrometer (¹H & ¹³C) Dissolution_in_D2O->NMR_Spectrometer FTIR_Spectrometer FTIR Spectrometer KBr_Pellet_Formation->FTIR_Spectrometer Raw_NMR_Data Raw NMR Data (FID) NMR_Spectrometer->Raw_NMR_Data Raw_IR_Data Raw IR Data (Interferogram) FTIR_Spectrometer->Raw_IR_Data Processed_NMR_Spectra Processed NMR Spectra (Chemical Shifts, Multiplicities) Raw_NMR_Data->Processed_NMR_Spectra Processed_IR_Spectrum Processed IR Spectrum (Wavenumbers, Intensities) Raw_IR_Data->Processed_IR_Spectrum Structural_Elucidation Structural Elucidation Processed_NMR_Spectra->Structural_Elucidation Processed_IR_Spectrum->Structural_Elucidation

General workflow for spectroscopic analysis.

Data_Structure_Correlation cluster_molecule This compound Structure cluster_data Spectroscopic Data Molecule Molecular Structure Protons ¹H Nuclei (α-CH, β-CH₂, Imidazole-H) Molecule->Protons Carbons ¹³C Nuclei (C=O, α-C, β-C, Imidazole-C) Molecule->Carbons Bonds Chemical Bonds (C=O, N-H, O-H, C-H, C=C, C=N) Molecule->Bonds H_NMR ¹H NMR Data (Chemical Shifts, Multiplicities) Protons->H_NMR provides info on C_NMR ¹³C NMR Data (Chemical Shifts) Carbons->C_NMR provides info on IR_Spec IR Data (Vibrational Frequencies) Bonds->IR_Spec provides info on

Correlation of spectroscopic data to molecular structure.

A Technical Guide to the Discovery and Synthesis of Racemic Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial discovery of histidine and the first successful racemic synthesis of this essential amino acid. It details the experimental protocols of the pioneering chemical synthesis and outlines the well-established biological pathway for its natural production. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and application in research and development.

Discovery and First Racemic Synthesis

Histidine was first isolated in 1896 by German physiologist Albrecht Kossel and his student Sven Gustaf Hedin. The first successful synthesis of racemic histidine was later achieved in 1911 by English chemist Frank Lee Pyman. Pyman's multi-step synthesis provided a crucial pathway for the artificial production of histidine, opening avenues for further research into its properties and applications.

Chemical Synthesis of Racemic Histidine: The Pyman Synthesis (1911)

The following sections detail the experimental protocol for the first successful racemic synthesis of histidine as described by Frank Lee Pyman.

Experimental Workflow

The synthesis proceeds through several key stages, starting from diaminoacetone dihydrochloride and culminating in the formation of racemic histidine.

Pyman_Histidine_Synthesis cluster_start Starting Materials cluster_intermediate1 Intermediate Formation cluster_intermediate2 Intermediate Conversion cluster_intermediate3 Side-Chain Introduction cluster_intermediate4 Condensation and Hydrolysis cluster_final Final Product A Diaminoacetone dihydrochloride C 2-Thiol-4-aminomethylglyoxaline A->C Reaction 1 B Potassium thiocyanate B->C D 4-Aminomethylglyoxaline C->D Desulfurization E 4-Chloromethylglyoxaline hydrochloride D->E Diazotization & Chlorination G Ethyl α-phthalimido-β-4- glyoxalinylpropionate E->G Condensation F Sodium salt of ethyl phthalimidomalonate F->G H Hydrolysis G->H Acid Hydrolysis I Racemic Histidine H->I Isolation

Pyman's Racemic Histidine Synthesis Workflow.
Experimental Protocols

The following protocols are based on the procedures described in Pyman's 1911 publication in the Journal of the Chemical Society, Transactions.

Step 1: Synthesis of 2-Thiol-4-aminomethylglyoxaline

  • A solution of diaminoacetone dihydrochloride is prepared.

  • An aqueous solution of potassium thiocyanate is added to the diaminoacetone solution.

  • The mixture is heated, leading to the formation of 2-thiol-4-aminomethylglyoxaline.

Step 2: Synthesis of 4-Aminomethylglyoxaline

  • The 2-thiol-4-aminomethylglyoxaline is desulfurized.

  • This is achieved by oxidation with ferric sulfate.

Step 3: Synthesis of 4-Chloromethylglyoxaline

  • 4-Aminomethylglyoxaline is treated with nitrous acid to convert the amino group into a hydroxyl group, forming 4-hydroxymethylglyoxaline.

  • The resulting alcohol is then treated with phosphorus pentachloride to yield 4-chloromethylglyoxaline.

Step 4: Condensation with Ethyl Phthalimidomalonate

  • The sodium salt of ethyl phthalimidomalonate is prepared.

  • This is then condensed with 4-chloromethylglyoxaline.

Step 5: Hydrolysis and Isolation of Racemic Histidine

  • The product from the previous step is hydrolyzed with strong acid to remove the phthalimido and ester groups.

  • The resulting racemic histidine is then isolated from the reaction mixture.

Quantitative Data

The following table summarizes the key quantitative data from Pyman's synthesis.

Reactant/ProductMolar Mass ( g/mol )Starting AmountYield
Diaminoacetone dihydrochloride163.03--
Potassium thiocyanate97.18--
2-Thiol-4-aminomethylglyoxaline143.20--
4-Aminomethylglyoxaline97.12--
4-Chloromethylglyoxaline132.56--
Ethyl phthalimidomalonate275.25--
Racemic Histidine155.15-Not explicitly stated

Note: The original publication does not provide an overall yield for the entire synthesis.

Biological Synthesis of L-Histidine

In most prokaryotes, L-histidine is synthesized through a well-characterized metabolic pathway. This pathway is a key anabolic route, converting common metabolic precursors into this essential amino acid.

Histidine Biosynthesis Pathway in Prokaryotes

The biosynthesis of L-histidine is a ten-step pathway involving a series of enzymatic reactions. The pathway starts with 5-phosphoribosyl-α-1-pyrophosphate (PRPP) and adenosine triphosphate (ATP).

Histidine_Biosynthesis cluster_enzymes Enzymes PRPP PRPP PRATP Phosphoribosyl-ATP PRPP->PRATP ATP ATP ATP->PRATP PRAMP Phosphoribosyl-AMP PRATP->PRAMP HisE ProFAR Phosphoribosylformimino- aminoimidazole carboxamide ribonucleotide PRAMP->ProFAR HisI PRFAR Phosphoribulosylformimino- aminoimidazole carboxamide ribonucleotide ProFAR->PRFAR HisA IGP Imidazole glycerol phosphate PRFAR->IGP HisH/HisF AICAR AICAR (to Purine Biosynthesis) PRFAR->AICAR IAP Imidazole acetol phosphate IGP->IAP HisB (dehydratase) Histidinol_P L-Histidinol phosphate IAP->Histidinol_P HisC Histidinol L-Histidinol Histidinol_P->Histidinol HisB (phosphatase) Histidinal L-Histidinal Histidinol->Histidinal HisD Histidine L-Histidine Histidinal->Histidine HisD HisG HisG HisE HisE HisI HisI HisA HisA HisH HisH HisF HisF HisB_dehydratase HisB (dehydratase) HisC HisC HisB_phosphatase HisB (phosphatase) HisD HisD

Prokaryotic L-Histidine Biosynthesis Pathway.
Regulation of Histidine Biosynthesis

The histidine biosynthesis pathway is tightly regulated to prevent the wasteful expenditure of energy and resources. The primary mechanism of regulation is feedback inhibition, where the final product, L-histidine, allosterically inhibits the first enzyme of the pathway, ATP-phosphoribosyltransferase (HisG). This ensures that the production of histidine is halted when sufficient levels are present in the cell.

This technical guide provides a foundational understanding of the historical synthesis and the biological production of histidine. For further in-depth study, researchers are encouraged to consult the primary literature cited and other contemporary resources on amino acid metabolism and organic synthesis.

The Enigmatic Role of D-Histidine: A Technical Deep Dive into its Biological Significance in Racemic Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While L-histidine is a well-established proteinogenic amino acid vital for numerous physiological processes, its enantiomer, D-histidine, has long been considered biologically inert. However, emerging research is beginning to illuminate the subtle yet significant roles of D-histidine, particularly within the context of racemic mixtures. This technical guide provides a comprehensive overview of the current understanding of D-histidine's biological significance, focusing on its metabolism, stereospecific interactions, and potential therapeutic applications. We present available quantitative data, detailed experimental protocols for its study, and visualizations of relevant biological pathways to equip researchers and drug development professionals with a thorough understanding of this intriguing molecule.

Introduction

Histidine, with its unique imidazole side chain, plays a pivotal role in protein structure and function, enzymatic catalysis, and as a precursor to essential biomolecules like histamine and carnosine.[1] In nature, histidine predominantly exists in its L-enantiomeric form. The presence and function of D-amino acids in mammals have been a subject of growing interest, with D-serine and D-aspartate now recognized as important neurotransmitters.[2] This has spurred investigation into the biological relevance of other D-amino acids, including D-histidine. This guide consolidates the current knowledge on D-histidine, with a focus on its significance when present with its L-counterpart in racemic mixtures.

Physicochemical and Stereospecific Properties

The fundamental difference between L- and D-histidine lies in their three-dimensional structure, which dictates their interaction with chiral biological molecules like enzymes and receptors. While many physicochemical properties are identical between the enantiomers, their biological activities can differ significantly.

Table 1: Physicochemical Properties of Histidine Enantiomers

PropertyL-HistidineD-HistidineReference
Molar Mass ( g/mol )155.15155.15[2]
pKa (α-COOH)~1.8~1.8[2]
pKa (α-NH3+)~9.3~9.3[2]
pKa (imidazole)~6.0~6.0[2]

A notable example of stereospecific interaction has been observed with monoclonal antibodies (mAbs). In formulation studies, histidine is a commonly used buffer. Research has shown that D-histidine exhibits a greater number of interaction sites with a monoclonal antibody compared to L-histidine, leading to a reduction in the net negative charge of the antibody.[3]

Table 2: Stereospecific Interaction of Histidine Enantiomers with a Monoclonal Antibody

ParameterL-HistidineD-HistidineReference
Additional Interaction SitesBaseline~2-4 more than L-histidine[3]

Metabolism of D-Histidine

Table 3: Apparent Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) with Various D-Amino Acid Substrates

SubstrateApparent Km (mM)Apparent kcat (s-1)kcat/Km (s-1M-1)Reference
D-Serine13.86.3456[4]
D-Alanine8.910.31157[4]
D-Cysteine0.81.82250[5]
D-Tyrosine1.114.713364[5]
D-Phenylalanine1.511.27467[5]
D-Tryptophan1.09.09000[5]
D-Kynurenine0.70.5714[5]
D-HistidineData not availableData not availableData not available[2]

Note: The kinetic parameters were determined at 21% oxygen saturation, pH 8.5, and 25°C.

The metabolic fate of D-histidine via DAAO is a critical consideration in racemic mixtures, as its degradation would lead to the formation of imidazole-pyruvic acid, ammonia, and hydrogen peroxide.

D_Histidine_Metabolism D_Histidine D-Histidine DAAO D-Amino Acid Oxidase (DAAO) (FAD-dependent) D_Histidine->DAAO Substrate Imid_pyruvic Imidazole-pyruvic acid DAAO->Imid_pyruvic Product NH3 Ammonia (NH3) DAAO->NH3 Product H2O2 Hydrogen Peroxide (H2O2) DAAO->H2O2 Product

Caption: Metabolic pathway of D-histidine via D-Amino Acid Oxidase (DAAO).

Biological Activities of D-Histidine

While L-histidine is a precursor for histamine, a key mediator of inflammatory and allergic responses, the direct interaction of D-histidine with histamine receptors has not been quantitatively established.[3] However, recent studies have revealed a significant biological activity of D-histidine in the realm of microbiology, specifically as an anti-biofilm agent.

Anti-Biofilm Activity

D-histidine has demonstrated efficacy in inhibiting biofilm formation and disrupting established biofilms of pathogenic bacteria, such as Pseudomonas aeruginosa and Aggregatibacter actinomycetemcomitans.[5][6] This effect appears to be concentration-dependent and is not associated with direct bactericidal activity.

Table 4: Anti-biofilm Activity of D-Histidine against Pseudomonas aeruginosa PAO1

D-Histidine ConcentrationBiofilm Inhibition (%)Key FindingReference
100 mM55Most significant inhibitory effect[6]

The mechanism of action for this anti-biofilm activity is linked to the downregulation of genes associated with quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation.[7]

D_Histidine_Quorum_Sensing_Inhibition D_Histidine D-Histidine QS_genes Quorum Sensing Genes (e.g., rhlI, rhlR) D_Histidine->QS_genes Downregulates mRNA expression Virulence_factors Virulence Factors (e.g., Pyocyanin, Proteases) QS_genes->Virulence_factors Regulates Biofilm_formation Biofilm Formation QS_genes->Biofilm_formation Regulates Virulence_factors->Biofilm_formation Contributes to

Caption: Proposed mechanism of D-histidine's anti-biofilm activity.

Role in Drug Development

The inclusion of D-histidine in peptide-based drug design is a strategy to enhance metabolic stability. Peptides composed of L-amino acids are susceptible to degradation by proteases. Incorporating D-amino acids can render the peptide resistant to enzymatic cleavage, thereby increasing its plasma half-life and therapeutic efficacy.[2]

Experimental Protocols

Chiral Separation of Histidine Enantiomers by HPLC

A common method for the separation and quantification of D- and L-histidine is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector.[7]

  • Column: A teicoplanin-based chiral stationary phase column (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v) with a small amount of an acidifier like 0.1% formic acid. The exact ratio should be optimized for the best resolution.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25°C.[7]

  • Detection: UV at 210 nm.[7]

  • Sample Preparation: Dissolve samples in the mobile phase or a compatible solvent and filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a racemic mixture of D- and L-histidine to determine retention times and resolution.

    • Inject individual enantiomer standards to confirm the elution order.

    • Construct a calibration curve using standards of known concentrations.

    • Inject unknown samples for quantification.

Chiral_HPLC_Workflow Sample_Prep Sample Preparation (Dissolve and Filter) HPLC HPLC System (Chiral Column) Sample_Prep->HPLC Separation Enantiomeric Separation (D- and L-Histidine) HPLC->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: General workflow for chiral HPLC analysis of histidine enantiomers.

Spectrophotometric Assay for D-Amino Acid Oxidase (DAAO) Activity

This assay measures the production of hydrogen peroxide, a product of the DAAO-catalyzed reaction, using a coupled enzyme reaction with horseradish peroxidase (HRP).[2][8][9][10]

  • Reagents:

    • Sodium pyrophosphate buffer (e.g., 75 mM, pH 8.5).[8]

    • D-histidine solution (substrate).

    • o-dianisidine (chromogenic peroxidase substrate).

    • Horseradish peroxidase (HRP).

    • DAAO enzyme solution.

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing the buffer, o-dianisidine, HRP, and D-histidine.

    • Initiate the reaction by adding a known amount of DAAO.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 460 nm for oxidized o-dianisidine) over time using a spectrophotometer.

    • The rate of the reaction is proportional to the DAAO activity and can be calculated using the molar extinction coefficient of the oxidized chromogen.

DAAO_Assay_Workflow cluster_DAAO DAAO Reaction cluster_HRP Coupled HRP Reaction D_His D-Histidine DAAO DAAO D_His->DAAO H2O2 H2O2 DAAO->H2O2 HRP HRP H2O2->HRP Substrate o_dianisidine_red o-dianisidine (reduced) (colorless) o_dianisidine_red->HRP o_dianisidine_ox o-dianisidine (oxidized) (colored) HRP->o_dianisidine_ox Spectrophotometer Spectrophotometer o_dianisidine_ox->Spectrophotometer Measure Absorbance

Caption: Workflow for the spectrophotometric assay of DAAO activity.

Signaling Pathways

While the signaling pathways directly initiated by D-histidine in mammals remain largely uncharacterized, the well-established pathway of its L-enantiomer provides a crucial framework for future investigation. L-histidine is the precursor to histamine, which exerts its effects through four distinct G-protein coupled receptors (H1R, H2R, H3R, and H4R), modulating a wide array of physiological responses including inflammation, gastric acid secretion, and neurotransmission.[3] The potential for D-histidine to interact with or modulate this pathway, either directly or through its metabolites, is an area ripe for further research.

Histamine_Signaling_Pathway cluster_receptors Histamine Receptors L_Histidine L-Histidine HDC Histidine Decarboxylase (HDC) L_Histidine->HDC Histamine Histamine HDC->Histamine H1R H1R Histamine->H1R H2R H2R Histamine->H2R H3R H3R Histamine->H3R H4R H4R Histamine->H4R Physiological_Responses Physiological Responses (Inflammation, Neurotransmission, etc.) H1R->Physiological_Responses H2R->Physiological_Responses H3R->Physiological_Responses H4R->Physiological_Responses D_Histidine D-Histidine (?) D_Histidine->Histamine Interaction? D_Histidine->H1R Binding? D_Histidine->H2R Binding? D_Histidine->H3R Binding? D_Histidine->H4R Binding?

Caption: L-histidine to histamine signaling pathway with speculative interactions of D-histidine.

Conclusion and Future Directions

The biological significance of D-histidine, particularly in the context of racemic mixtures, is a field of expanding inquiry. While its role in mammalian physiology appears more subtle than its L-enantiomer, its demonstrated anti-biofilm activity and its utility in enhancing the stability of peptide-based drugs underscore its importance in biomedical research and development. Significant gaps in our understanding remain, particularly concerning its direct interactions with mammalian receptors and its kinetic profile with D-amino acid oxidase. Future research should focus on elucidating these unknown aspects to fully harness the potential of D-histidine in therapeutic and biotechnological applications. This guide serves as a foundational resource to stimulate and support these future investigations.

References

The Chiral Nature of DL-Histidine Monohydrochloride Monohydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Histidine

Histidine, an essential α-amino acid, possesses a chiral center at its α-carbon, leading to the existence of two non-superimposable mirror images: L-Histidine and D-Histidine. In biological systems, the L-enantiomer is the proteinogenic form, incorporated into proteins and participating in numerous physiological processes.[1] The imidazole side chain of histidine is crucial for its role in enzyme catalysis, metal ion chelation, and pH buffering.[1] DL-Histidine monohydrochloride monohydrate is a racemic mixture, containing equal amounts of the D- and L-enantiomers.[2][3] Understanding the chirality of this molecule is paramount in drug development and biochemical research, as the stereochemistry of a molecule dictates its interaction with other chiral entities like enzymes and receptors, leading to different physiological effects.[4] This guide provides a comprehensive technical overview of the chiral properties of this compound, including its analysis, resolution, and biological relevance.

Physicochemical and Chiral Properties

The distinct three-dimensional arrangement of atoms in D- and L-Histidine results in different optical activities, a key characteristic of chiral molecules. While most physical and chemical properties of enantiomers are identical, their interaction with plane-polarized light and other chiral molecules differs.

Optical Activity

Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions.[5] The specific rotation is a standardized measure of this rotation.

Compound Specific Rotation ([α]) Conditions
L-Histidine Monohydrochloride+8.0°c=2 in 3 M HCl, 26°C, D-line (589 nm)
D-Histidine Monohydrochloride-8.0° (inferred)c=2 in 3 M HCl, 26°C, D-line (589 nm)
DL-Histidine MonohydrochlorideRacemic mixture

Note: The specific rotation of D-Histidine monohydrochloride is inferred based on the principle that enantiomers have equal and opposite optical rotations. DL-Histidine monohydrochloride, being a racemic mixture, exhibits no net optical rotation.

Solubility

The solubilities of the individual enantiomers (D- and L-Histidine) are generally similar, while the solubility of the racemic mixture (DL-Histidine) can differ.

Table 2.1: Solubility of L-Histidine and DL-Histidine in Water

Temperature (°C) L-Histidine (mg/g water) DL-Histidine (mg/g water)
2541.927.8
5060.845.0
7586.069.0

Table 2.2: Solubility of D-Histidine in Various Solvents at 293.15 K (20°C)

Solvent Molar Fraction Solubility (10^3 x)
Water0.448
Methanol0.013
Ethanol0.019
N,N-Dimethylformamide (DMF)1.832
Dimethyl Sulfoxide (DMSO)0.654

Experimental Protocols for Chiral Analysis and Resolution

The separation and analysis of the enantiomers of histidine are critical for research and pharmaceutical applications. Various techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating and quantifying the enantiomers of DL-Histidine. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[4]

Experimental Protocol: Chiral HPLC of DL-Histidine

  • Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., Astec® CHIROBIOTIC® T).[6]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid (e.g., formic acid) to improve peak shape. A common mobile phase composition is a mixture of water, methanol, and formic acid (e.g., 30:70:0.02 v/v/v).[6]

  • Flow Rate: Typically around 0.5 - 1.0 mL/min.[6]

  • Column Temperature: Maintained at a constant temperature, for instance, 15°C or 25°C, to ensure reproducible results.[6]

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) is suitable for underivatized amino acids.[4]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent and filter through a 0.45 µm filter before injection.[4]

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. It is a fundamental technique for characterizing enantiomers.[3][7]

Experimental Protocol: Polarimetry of Histidine Enantiomers

  • Instrumentation: Use a polarimeter equipped with a sodium lamp (D-line, 589 nm) or other specified light source.

  • Sample Preparation: Prepare a solution of the histidine enantiomer of a known concentration (e.g., 2 g/100 mL) in a suitable solvent (e.g., 3 M HCl).

  • Measurement:

    • Calibrate the polarimeter with the pure solvent (blank).

    • Fill the polarimeter cell of a known path length (e.g., 1 dm) with the sample solution, ensuring no air bubbles are present.

    • Measure the observed rotation (α).

  • Calculation of Specific Rotation:

    • Use the formula: [α] = α / (c × l)

    • Where:

      • [α] is the specific rotation.

      • α is the observed rotation.

      • c is the concentration in g/mL.

      • l is the path length in dm.

Chiral Resolution by Diastereomeric Salt Crystallization

This classical method involves converting the enantiomeric mixture into a pair of diastereomeric salts by reacting it with a chiral resolving agent. The diastereomers, having different physical properties, can then be separated by fractional crystallization.[4]

Experimental Protocol: Resolution of DL-Histidine using L-(+)-Tartaric Acid

  • Racemization (Optional): If starting with one enantiomer (e.g., L-Histidine), it can be racemized by refluxing in a solution of acetic acid with a catalytic amount of an aldehyde (e.g., salicylaldehyde). Monitor the reaction by polarimetry until the optical rotation is zero.[4]

  • Formation of Diastereomeric Salts: Dissolve the DL-Histidine in a suitable solvent (e.g., water) and add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid. This will form two diastereomeric salts: D-Histidine-L-tartrate and L-Histidine-L-tartrate.[4]

  • Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts to separate them. This is often achieved by slowly cooling the solution or by evaporating the solvent to induce crystallization of the less soluble diastereomer.[4]

  • Isolation and Purification: Isolate the crystals of the desired diastereomeric salt by filtration. The crystals can be further purified by recrystallization.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with a base (e.g., a dilute solution of sodium hydroxide) to neutralize the tartaric acid and precipitate the free histidine enantiomer.[4]

  • Final Purification: Collect the precipitated histidine enantiomer by filtration and recrystallize it from a suitable solvent (e.g., water/ethanol) to obtain the pure enantiomer.[4]

Biological Significance and Signaling Pathways

While L-histidine is the common biological isomer, the metabolic pathways and signaling cascades involving histidine are of significant interest.

Histidine Metabolism

Histidine is an essential amino acid that is not synthesized de novo in humans.[8] Its metabolism leads to the formation of several important biological molecules. The primary catabolic pathway involves the deamination of histidine to urocanic acid, which is further metabolized to glutamate.[9][10] Another crucial metabolic fate of histidine is its decarboxylation to histamine, a potent mediator of immune responses and a neurotransmitter.[9][11]

Histidine_Metabolism Histidine L-Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase Urocanic_Acid Urocanic Acid Histidine->Urocanic_Acid Histidase FIGLU Formiminoglutamate (FIGLU) Urocanic_Acid->FIGLU Urocanase & Imidazolonepropionase Glutamate Glutamate FIGLU->Glutamate Glutamate Formiminotransferase

Simplified metabolic pathways of L-Histidine.
Two-Component Signaling Systems

In many organisms outside the animal kingdom, such as bacteria and fungi, histidine kinases are key components of two-component signal transduction pathways.[12] These systems allow cells to sense and respond to environmental stimuli. The process involves the autophosphorylation of a conserved histidine residue on the histidine kinase, followed by the transfer of the phosphoryl group to a response regulator, which then elicits a cellular response.[12][13]

Two_Component_System Stimulus Environmental Stimulus HK Histidine Kinase (HK) Stimulus->HK HK_P Phosphorylated HK (His-P) HK->HK_P Autophosphorylation (ATP -> ADP) RR Response Regulator (RR) HK_P->RR Phosphotransfer RR_P Phosphorylated RR (Asp-P) RR->RR_P Response Cellular Response RR_P->Response

Canonical two-component signaling pathway.

Experimental and Logical Workflows

A systematic approach is essential when investigating the chiral properties of this compound. The following workflow outlines the key steps from initial analysis to the investigation of biological activity.

Chiral_Investigation_Workflow Sample DL-Histidine Monohydrochloride Monohydrate Chiral_Analysis Chiral Analysis (e.g., Chiral HPLC) Sample->Chiral_Analysis Chiral_Resolution Chiral Resolution (e.g., Diastereomeric Salt Crystallization) Sample->Chiral_Resolution D_Enantiomer Pure D-Histidine Chiral_Resolution->D_Enantiomer L_Enantiomer Pure L-Histidine Chiral_Resolution->L_Enantiomer Biological_Assay Biological Activity Assessment D_Enantiomer->Biological_Assay L_Enantiomer->Biological_Assay

Workflow for the chiral investigation of DL-Histidine.

Conclusion

This compound serves as a fundamental model for understanding the principles of chirality in amino acids. The distinct properties and biological activities of its constituent D- and L-enantiomers underscore the importance of stereospecific analysis and resolution. The experimental protocols and data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively work with and characterize this chiral molecule. A thorough understanding of the chirality of histidine is essential for advancing our knowledge in areas ranging from fundamental biochemistry to the development of novel therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Isoelectric Point of DL-Histidine

This guide provides a comprehensive overview of the isoelectric point (pI) of DL-histidine, a critical parameter in various scientific and pharmaceutical applications. Understanding the pI of this unique amino acid is fundamental for its handling, purification, and application in drug formulation and protein engineering.

Core Concepts: The Isoelectric Point

The isoelectric point (pI) is the specific pH at which a molecule, such as an amino acid, carries no net electrical charge.[1] At this pH, the molecule exists predominantly as a zwitterion, a dipolar ion with an equal number of positive and negative charges.[2] For amino acids, the pI is determined by the pKa values of its ionizable groups: the α-carboxyl group, the α-amino group, and any ionizable side chain.[2] Molecules at their isoelectric point do not migrate in an electric field, a principle that is the basis for separation techniques like isoelectric focusing.[3]

Histidine is unique among the standard amino acids because its imidazole side chain has a pKa value near physiological pH.[4][5] This property allows histidine residues in proteins to act as proton donors or acceptors in response to small changes in the local pH environment, playing a crucial role in the catalytic mechanisms of many enzymes.[6]

Quantitative Data: pKa and pI of Histidine

DL-histidine has three ionizable groups: the α-carboxyl group, the α-amino group, and the imidazole side chain. The isoelectric point is calculated by averaging the pKa values of the two groups that are protonated and deprotonated to form the neutral zwitterion. For histidine, a basic amino acid, the pI is the average of the pKa values of the α-amino group and the imidazole side chain.[7]

Ionizable GrouppKa Value
α-carboxyl (-COOH)~1.82
Imidazole side chain~6.00
α-amino (-NH3+)~9.17
Isoelectric Point (pI) ~7.59

Note: The pKa values can vary slightly depending on the specific experimental conditions such as temperature and ionic strength.

Ionization States of Histidine

The net charge of histidine is dependent on the pH of the solution. The imidazole side chain's ability to be protonated or deprotonated near neutral pH makes it particularly sensitive to its environment.[4][8]

G Ionization States of Histidine cluster_0 Low pH (pH < 1.82) cluster_1 1.82 < pH < 6.00 cluster_2 6.00 < pH < 9.17 cluster_3 High pH (pH > 9.17) node_A Net Charge: +2 -COOH -NH3+ -Imidazole+ node_B Net Charge: +1 -COO- -NH3+ -Imidazole+ node_A->node_B pKa1 ~ 1.82 node_C Net Charge: 0 (Zwitterion) -COO- -NH3+ -Imidazole node_B->node_C pKaR ~ 6.00 node_D Net Charge: -1 -COO- -NH2 -Imidazole node_C->node_D pKa2 ~ 9.17

Figure 1. Predominant ionization states of histidine at different pH ranges.

Experimental Protocol: Determination of the Isoelectric Point by pH Titration

The pKa values and, consequently, the isoelectric point of DL-histidine can be experimentally determined by performing a pH titration. This involves titrating a solution of the amino acid with a strong acid and a strong base and monitoring the pH changes.

Materials:

  • DL-histidine

  • 0.1 M Hydrochloric acid (HCl) solution

  • 0.1 M Sodium hydroxide (NaOH) solution

  • Distilled or deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burettes (2)

  • Beakers or conical flasks

Procedure:

  • Preparation of the Amino Acid Solution:

    • Accurately weigh a known amount of DL-histidine to prepare a solution of a specific concentration (e.g., 0.1 M).

    • Dissolve the DL-histidine in a known volume of distilled water in a beaker.

  • Titration with Acid:

    • Place the beaker with the DL-histidine solution on a magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Record the initial pH of the solution.

    • Fill a burette with 0.1 M HCl.

    • Add the HCl in small, precise increments (e.g., 0.5 mL).

    • After each addition, allow the pH to stabilize and record the pH value and the total volume of HCl added.

    • Continue this process until the pH drops to approximately 1.5.

  • Titration with Base:

    • Prepare a fresh, identical solution of DL-histidine or use the initial solution before acid titration.

    • Fill a separate burette with 0.1 M NaOH.

    • Add the NaOH in small, precise increments (e.g., 0.5 mL).

    • After each addition, allow the pH to stabilize and record the pH value and the total volume of NaOH added.

    • Continue this process until the pH rises to approximately 12.5.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant (HCl and NaOH) added. This will generate a titration curve.

    • The titration curve for histidine will show three distinct buffering regions, corresponding to the three ionizable groups.

    • The midpoint of each buffering region corresponds to the pKa of that ionizable group. The pKa is the pH at which half of the group has been titrated.

    • Alternatively, the pKa values can be determined from the points of inflection on the titration curve, which can be more accurately found by plotting the first derivative of the curve (ΔpH/ΔV vs. V).

    • Once the pKa values for the α-amino group and the imidazole side chain are determined, calculate the isoelectric point (pI) using the formula: pI = (pKa(imidazole) + pKa(α-amino)) / 2.

G Experimental Workflow for pI Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_histidine Prepare 0.1 M DL-Histidine Solution titrate_hcl Titrate with 0.1 M HCl Record pH vs. Volume prep_histidine->titrate_hcl titrate_naoh Titrate with 0.1 M NaOH Record pH vs. Volume prep_histidine->titrate_naoh calibrate_ph Calibrate pH Meter calibrate_ph->titrate_hcl calibrate_ph->titrate_naoh plot_curve Plot Titration Curve (pH vs. Volume) titrate_hcl->plot_curve titrate_naoh->plot_curve determine_pka Determine pKa values from midpoints of buffer regions plot_curve->determine_pka calculate_pi Calculate pI: (pKa_imidazole + pKa_amino) / 2 determine_pka->calculate_pi

Figure 2. Flowchart of the experimental protocol for determining the pI of DL-histidine.

Significance in Research and Drug Development

  • Protein Purification: The isoelectric point is a key parameter in protein purification techniques such as isoelectric focusing and ion-exchange chromatography. At a pH equal to its pI, a protein has no net charge and will not bind to ion-exchange resins, allowing for its separation from other proteins.

  • Drug Formulation: The solubility of proteins and peptides is often at its minimum at the isoelectric point.[9] For drug development, understanding the pI of a therapeutic protein or a peptide containing histidine is crucial for developing stable formulations and preventing aggregation.

  • Enzyme Catalysis: The pKa of the histidine side chain being close to neutral pH allows it to function as a proton shuttle in the active sites of many enzymes.[6] The ionization state of histidine can be critical for substrate binding and catalytic activity.

  • Biophysical Characterization: The pI influences the electrostatic interactions of proteins, affecting their conformation, stability, and interaction with other molecules.

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of DL-Histidine Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of DL-Histidine monohydrochloride monohydrate. Due to a greater availability of published data, this guide first details the properties of the L-enantiomer (L-Histidine monohydrochloride monohydrate) as a baseline, followed by the known properties of the DL-racemic mixture. This comparative approach is essential for researchers working with either form, as chirality can significantly influence crystal packing and, consequently, the physicochemical properties of the solid state.

Physicochemical Properties

A summary of the key physicochemical properties for both L-Histidine monohydrochloride monohydrate and its DL-racemic form is presented below.

PropertyL-Histidine Monohydrochloride MonohydrateThis compound
Molecular Formula C₆H₁₂ClN₃O₃C₆H₁₂ClN₃O₃
Molecular Weight 209.63 g/mol 209.63 g/mol
Appearance White to off-white crystalline powder[1]White crystalline powder
Solubility Freely soluble in water[1]Soluble in water
Melting Point Decomposes at ~253 °CDecomposes at ~253 °C
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c

Crystal Structure

The arrangement of molecules in the solid state is critical in determining the bulk properties of a material. Single-crystal X-ray diffraction (XRD) is the definitive technique for determining crystal structures.

L-Histidine Monohydrochloride Monohydrate (L-HHM)

Single crystals of L-HHM have been successfully grown by the slow evaporation of an aqueous solution at room temperature. The crystal structure has been determined to be orthorhombic with the non-centrosymmetric space group P2₁2₁2₁.

This compound (DL-HHM)

Logical Relationship between L- and this compound

G cluster_enantiomers Enantiomers cluster_hydrochloride Monohydrochloride Monohydrate L-Histidine L-Histidine DL-Histidine (Racemic Mixture) DL-Histidine (Racemic Mixture) L-Histidine->DL-Histidine (Racemic Mixture) Forms L-Histidine Monohydrochloride Monohydrate L-Histidine Monohydrochloride Monohydrate L-Histidine->L-Histidine Monohydrochloride Monohydrate Reacts with HCl in H2O D-Histidine D-Histidine D-Histidine->DL-Histidine (Racemic Mixture) Forms This compound This compound DL-Histidine (Racemic Mixture)->this compound Reacts with HCl in H2O

Caption: Relationship between Histidine Enantiomers and their Hydrochloride Salts.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the molecular vibrations and functional groups within a compound.

Theoretical (DFT) vs. Experimental Spectra of L-Histidine Monohydrochloride Monohydrate

Density Functional Theory (DFT) calculations have been employed to predict the vibrational spectra of L-HHM. These theoretical predictions show good agreement with experimental FTIR and Raman spectra, aiding in the assignment of vibrational modes.

Table of Key Vibrational Frequencies for L-Histidine Monohydrochloride Monohydrate

Wavenumber (cm⁻¹)AssignmentTechnique
~3400O-H stretching (water)FTIR, Raman
~3100N-H stretching (amine and imidazole)FTIR, Raman
~1736C=O stretching (carboxylic acid)FTIR
~1600N-H bendingFTIR, Raman
~1483Symmetric bending of NH₃⁺FTIR
~1257C-O stretchingFTIR

Note: The exact peak positions can vary slightly depending on the experimental conditions.

Experimental Spectra of this compound

While detailed theoretical calculations for the DL-form are not available in the searched literature, experimental FTIR and Raman spectra can be obtained. The spectra are expected to be very similar to the L-form in terms of the positions of the fundamental vibrational modes of the histidine molecule itself. However, subtle differences in peak shape, splitting, and the low-frequency lattice vibration region are anticipated due to the different crystal packing in the racemic mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.

Experimental ¹H and ¹³C NMR of this compound

The ¹H and ¹³C NMR spectra of this compound have been reported. The chemical shifts are consistent with the structure of the protonated histidine molecule.

Table of Approximate NMR Chemical Shifts for this compound (in D₂O)

NucleusChemical Shift (ppm)
¹H~8.7 (imidazole C2-H), ~7.4 (imidazole C4-H), ~4.1 (α-CH), ~3.4 (β-CH₂)
¹³C~172 (C=O), ~135 (imidazole C2), ~128 (imidazole C4), ~118 (imidazole C5), ~54 (α-C), ~27 (β-C)

Note: Chemical shifts can vary depending on the solvent and concentration.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability and phase transitions of materials.

L-Histidine Monohydrochloride Monohydrate

Thermal analysis of L-HHM shows that it is stable up to around 100°C. The first weight loss observed in TGA corresponds to the loss of the water molecule of hydration. This is followed by the decomposition of the molecule at higher temperatures. DSC thermograms show an endothermic peak corresponding to the dehydration, followed by exothermic decomposition.

This compound

Specific TGA and DSC data for the DL-form were not found in the searched literature. However, it is expected to exhibit a similar thermal decomposition profile to the L-enantiomer, with an initial dehydration step followed by decomposition. The exact temperatures and enthalpies of these transitions may differ due to the different crystal lattice energies of the racemic compound compared to the enantiomerically pure crystal.

Experimental Protocols

Synthesis and Crystallization of this compound
  • Dissolution: Dissolve DL-histidine in a minimal amount of deionized water.

  • Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring.

  • Crystallization: Allow the solution to stand at room temperature for slow evaporation. Single crystals suitable for XRD can be obtained over a period of several days to weeks. For powder samples, the solution can be cooled to induce precipitation.

  • Isolation: The resulting crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data is collected over a range of crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined using specialized software.

Vibrational Spectroscopy (FTIR and Raman)
  • FTIR Spectroscopy: A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum is then recorded. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Raman Spectroscopy: A small amount of the powdered sample is placed on a microscope slide, and the Raman spectrum is excited using a laser of a specific wavelength.

NMR Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.

  • Data Acquisition: The NMR spectra (¹H, ¹³C, etc.) are acquired on a high-resolution NMR spectrometer.

Thermal Analysis (TGA/DSC)
  • Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an appropriate crucible (e.g., aluminum or alumina).

  • Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range. The weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

General Experimental Workflow for Characterization

G Start Start Synthesis & Crystallization Synthesis & Crystallization Start->Synthesis & Crystallization Characterization Characterization Synthesis & Crystallization->Characterization Single-Crystal XRD Single-Crystal XRD Characterization->Single-Crystal XRD If single crystals Powder XRD Powder XRD Characterization->Powder XRD If powder Vibrational Spectroscopy (FTIR/Raman) Vibrational Spectroscopy (FTIR/Raman) Characterization->Vibrational Spectroscopy (FTIR/Raman) NMR Spectroscopy NMR Spectroscopy Characterization->NMR Spectroscopy Thermal Analysis (TGA/DSC) Thermal Analysis (TGA/DSC) Characterization->Thermal Analysis (TGA/DSC) Data Analysis & Comparison Data Analysis & Comparison Single-Crystal XRD->Data Analysis & Comparison Powder XRD->Data Analysis & Comparison Vibrational Spectroscopy (FTIR/Raman)->Data Analysis & Comparison NMR Spectroscopy->Data Analysis & Comparison Thermal Analysis (TGA/DSC)->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: General workflow for the characterization of crystalline materials.

References

Methodological & Application

Application Notes and Protocols for Chiral Separation of DL-Histidine Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chiral separation of DL-Histidine monohydrochloride monohydrate, a critical process in drug development, neuroscience, and food science to ensure the quality, efficacy, and safety of products. The following methods focus on High-Performance Liquid Chromatography (HPLC) using various chiral stationary phases (CSPs).

Introduction

Histidine, an essential amino acid, possesses a chiral center, existing as L-histidine and D-histidine enantiomers. While L-histidine is a fundamental component of proteins, D-histidine is also found in various organisms and is increasingly recognized for its physiological roles. The ability to separate and quantify these enantiomers is crucial for understanding their distinct biological functions and for the quality control of pharmaceuticals and food products. This compound is a common salt form of histidine used in various applications.

Method 1: Chiral HPLC using a Teicoplanin-Based Chiral Stationary Phase

This method provides a direct enantioseparation of underivatized histidine using a macrocyclic glycopeptide-based CSP, specifically one employing teicoplanin as the chiral selector.[1]

Quantitative Data

The following table summarizes the chromatographic parameters obtained for the chiral separation of DL-Histidine using an Astec CHIROBIOTIC® T column.[1]

ParameterValue
Column Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles
Mobile Phase 160 mM Sodium Phosphate : Ethanol, pH 4.5 (40:60)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV
Retention Time (Rt1) 9.132 min
Retention Time (Rt2) 9.737 min
Selectivity (α) 1.07
Resolution (Rs) 0.67

Note: While baseline resolution was not fully achieved under the initial screening conditions, optimization of the mobile phase composition and pH can further improve the resolution.

Experimental Protocol
  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

    • Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.

    • Mobile Phase: Prepare a solution of 160 mM Sodium Phosphate and adjust the pH to 4.5. Mix this aqueous phase with ethanol in a 40:60 (v/v) ratio. Degas the mobile phase before use.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers to determine their respective retention times and peak areas.

    • Calculate the selectivity factor (α) and resolution (Rs) to assess the quality of the separation.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh DL-Histidine monohydrochloride monohydrate dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc column Astec CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm) hplc->column mobile_phase 160 mM Sodium Phosphate: Ethanol, pH 4.5 (40:60) column->mobile_phase conditions Flow: 1.0 mL/min Temp: 25 °C Detection: UV 210 nm mobile_phase->conditions integrate Peak Integration conditions->integrate calculate Calculate α and Rs integrate->calculate

Caption: Workflow for Chiral HPLC Separation of DL-Histidine.

Method 2: Chiral HPLC using a Crown Ether-Based Chiral Stationary Phase

Crown ether-based CSPs are effective for the enantioseparation of primary amino acids. The separation mechanism relies on the formation of inclusion complexes between the protonated primary amino group of the analyte and the crown ether cavity.[2]

General Protocol (Specific data for histidine not available in the provided search results)
  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase.

    • Ensure the final concentration is suitable for UV detection.

    • Filter the solution prior to injection.

  • HPLC System and Conditions:

    • Column: A crown ether-based chiral stationary phase column (e.g., CROWNPAK CR-I(+)).

    • Mobile Phase: Typically an acidic aqueous solution mixed with an organic modifier. A common mobile phase consists of perchloric acid solution (pH 1-2) and an organic modifier like methanol or acetonitrile. The exact ratio needs to be optimized for histidine.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 20 - 40 °C.

    • Detection: UV at 210 nm.

  • Optimization:

    • The resolution can be influenced by the type and concentration of the acid and the organic modifier in the mobile phase, as well as the column temperature. Method development will be required to achieve baseline separation.

Method 3: Chiral HPLC using an Aptamer-Based Chiral Stationary Phase

A highly specific method for the chiral resolution of histidine involves the use of an anti-D-histidine L-RNA aptamer immobilized on a stationary phase.[3] This method offers excellent selectivity due to the specific binding of the aptamer to one enantiomer.

Optimized Conditions
ParameterValue
Column Immobilized anti-D-histidine L-RNA aptamer microbore column
Mobile Phase Aqueous buffer containing 10 mM MgCl2, pH 5.5
Column Temperature 35 °C
Experimental Protocol
  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase buffer.

    • Filter the sample before injection.

  • HPLC System and Conditions:

    • HPLC System: A microbore HPLC system is recommended to conserve the specialized column.

    • Column: A column packed with silica particles to which the anti-D-histidine L-RNA aptamer has been covalently attached.

    • Mobile Phase: An aqueous buffer with 10 mM MgCl₂ adjusted to a pH of 5.5.

    • Flow Rate: Optimized for the microbore column, typically in the range of 50-200 µL/min.

    • Column Temperature: 35 °C.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis:

    • The retention times of the D- and L-enantiomers are determined. The D-enantiomer is expected to be more strongly retained due to the specific interaction with the L-RNA aptamer.

    • Quantification is performed by integrating the peak areas.

Logical Relationship for Chiral Recognition

G cluster_components Components cluster_interaction Interaction cluster_outcome Outcome analyte DL-Histidine (Enantiomeric Mixture) interaction Transient Diastereomeric Complex Formation analyte->interaction csp Chiral Stationary Phase (e.g., Teicoplanin, Crown Ether, Aptamer) csp->interaction separation Differential Retention Times interaction->separation resolution Enantiomeric Resolution separation->resolution

Caption: Principle of Chiral Separation by HPLC.

Conclusion

The chiral separation of this compound can be successfully achieved using HPLC with various types of chiral stationary phases. The choice of method will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and available instrumentation. The teicoplanin-based CSP offers a good starting point for direct analysis without derivatization. For highly specific separations, an aptamer-based CSP provides excellent selectivity. Further method development and optimization may be necessary to achieve the desired performance for a particular application.

References

Application Note and Protocol for Preparing a DL-Histidine Buffer Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histidine is an amino acid that is frequently used as a buffering agent in a variety of biochemical and pharmaceutical applications, including protein formulations, cell culture, and enzyme assays.[1][2] Its imidazole side chain has a pKa value near physiological pH, making it an effective buffer in the range of pH 5.5 to 7.0.[1][3] DL-histidine, a racemic mixture of the D- and L-isomers of histidine, can be used to prepare a buffer solution that provides stable pH conditions essential for maintaining protein integrity and activity during purification, formulation, and storage.[1] This document provides a detailed protocol for the preparation of a DL-histidine buffer solution.

Quantitative Data Summary

The physicochemical properties of histidine are crucial for understanding its function as a buffer. The key values are summarized in the table below.

PropertyValueReference
Molecular Weight (DL-Histidine)155.15 g/mol [4]
pKa (imidazole side chain)~6.0[3][5][6][7]
pKa (α-carboxyl group)~1.8[3]
pKa (α-amino group)~9.2[3]
Effective Buffering RangepH 5.5 - 7.0[1][3]
Typical Concentration in Formulations10 - 20 mM[3]

Experimental Protocol: Preparation of a 0.1 M DL-Histidine Buffer Solution

This protocol describes the preparation of 1 liter of a 0.1 M DL-histidine buffer solution at a desired pH. The principle involves dissolving DL-histidine and adjusting the pH with a strong acid (HCl) or a strong base (NaOH).

Materials:

  • DL-Histidine (MW: 155.15 g/mol )

  • Deionized or distilled water

  • 1 M Hydrochloric acid (HCl) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • pH meter

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • 1 L volumetric flask

  • Analytical balance

Procedure:

  • Calculate the required mass of DL-Histidine:

    • For 1 liter of a 0.1 M solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L × 1 L × 155.15 g/mol = 15.515 g

  • Dissolve the DL-Histidine:

    • Weigh out 15.515 g of DL-histidine using an analytical balance.

    • Transfer the powder to a beaker containing approximately 800 mL of deionized water.

    • Place the beaker on a magnetic stirrer and add a stir bar. Stir until the DL-histidine is completely dissolved.

  • Adjust the pH:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Immerse the pH electrode in the DL-histidine solution.

    • Slowly add 1 M HCl or 1 M NaOH dropwise to the solution to adjust the pH to the desired value. Monitor the pH continuously.

      • To lower the pH, add 1 M HCl.

      • To raise the pH, add 1 M NaOH.

    • Allow the solution to mix thoroughly and the pH reading to stabilize before adding more acid or base.

  • Final Volume Adjustment:

    • Once the desired pH is reached, carefully transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer components are transferred.

    • Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Final Mixing and Storage:

    • Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

    • Transfer the buffer solution to a clean, labeled storage bottle.

    • Store the buffer at 4°C.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the DL-histidine buffer solution.

G A Calculate Mass of DL-Histidine B Weigh DL-Histidine A->B C Dissolve in Deionized Water B->C D Calibrate pH Meter C->D E Adjust pH with HCl or NaOH D->E F Transfer to Volumetric Flask E->F G Adjust to Final Volume F->G H Mix Thoroughly and Store G->H

Workflow for DL-Histidine Buffer Preparation.

References

Application Notes and Protocols: DL-Histidine Monohydrochloride Monohydrate in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Histidine monohydrochloride monohydrate is a versatile amino acid derivative that finds significant application in capillary electrophoresis (CE). Its amphoteric nature, possessing both acidic (carboxylic acid) and basic (imidazole) functional groups, allows it to be utilized in various CE modes, including as a background electrolyte (BGE) component and in chiral separations. This document provides detailed application notes and protocols for the effective use of this compound in capillary electrophoresis.

Application I: As a Background Electrolyte (BGE)

DL-Histidine can be employed as a buffering agent in the background electrolyte. As an ampholyte, its charge state is pH-dependent, which influences the electrophoretic mobility and the electroosmotic flow (EOF). The choice of pH is critical when using histidine as a BGE. Near its isoelectric point (pI), the ionic concentration and buffer capacity are low, which can lead to strong peak broadening and electromigration dispersion.[1] Therefore, it is recommended to use histidine as a BGE at pH values near its pK values to ensure sufficient buffering capacity and ionic strength.[1] Zwitterionic buffers like histidine can also offer the advantage of withstanding prolonged electrolysis better than traditional buffers.[2]

Logical Relationship: pH Effect on Histidine as a BGE

cluster_pH Operating pH relative to Histidine's pI cluster_properties BGE Properties cluster_performance CE Performance pH_near_pI pH ≈ pI Low_Ionic_Strength Low Ionic Strength & Buffer Capacity pH_near_pI->Low_Ionic_Strength pH_near_pK pH ≈ pK values High_Ionic_Strength Sufficient Ionic Strength & Buffer Capacity pH_near_pK->High_Ionic_Strength Poor_Separation Peak Broadening Electromigration Dispersion Low_Ionic_Strength->Poor_Separation Good_Separation Stable Baseline Efficient Separation High_Ionic_Strength->Good_Separation

Caption: Logical diagram illustrating the effect of pH on BGE properties and CE performance when using histidine.

Application II: Chiral Separation of Amino Acids

DL-Histidine itself can be the analyte of interest in chiral separations. Enantiomeric separation of D- and L-histidine is crucial in various fields, including pharmaceutical analysis and food science. Capillary electrophoresis, particularly chiral ligand-exchange capillary electrophoresis (CLE-CE), is a powerful technique for this purpose.[3][4] In CLE-CE, a chiral selector, often a complex of a metal ion (e.g., Cu(II)) with a chiral ligand, is added to the background electrolyte. The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation.

Experimental Workflow: Chiral Separation by CLE-CE

start Start bge_prep Prepare BGE with Chiral Selector (e.g., Cu(II) + Chiral Ligand) start->bge_prep cap_cond Capillary Conditioning bge_prep->cap_cond sample_prep Prepare DL-Histidine Sample cap_cond->sample_prep injection Inject Sample into Capillary sample_prep->injection separation Apply Voltage for Electrophoretic Separation injection->separation detection Detect Separated Enantiomers (e.g., UV Detector) separation->detection analysis Analyze Electropherogram detection->analysis end End analysis->end

Caption: General experimental workflow for the chiral separation of DL-Histidine using chiral ligand-exchange capillary electrophoresis.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing capillary electrophoresis for the analysis of histidine and other amino acids.

Table 1: Separation of Amino Acids including Histidine using CE-LIF

AnalyteMigration Time (min)
Arginine~11.5
Lysine~12.0
Histidine ~13.5
Tyrosine~14.0
Valine~15.0
Phenylalanine~15.5

Data adapted from a study on the separation of neutral and basic amino acids in a 70 mM sodium tetraborate buffer (pH 9.2) at 30 kV.[5][6]

Table 2: Performance in Chiral Separation of D,L-Histidine

ParameterValue
Resolution (Rs)> 1.5
Imprinting Factor2.18
Analysis Time< 10 min

Data from a study on the separation of D,L-histidine using molecularly imprinted monolithic capillary electrochromatography.[7]

Experimental Protocols

Protocol 1: General Capillary Zone Electrophoresis (CZE) of Histidine-Containing Peptides

This protocol is a general guideline for the separation of peptides containing histidine residues.

Materials:

  • Capillary Electrophoresis System with UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., ~50-60 cm total length)

  • This compound

  • Sodium phosphate (for buffer preparation)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Sample containing histidine peptides

Procedure:

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 20 mM sodium phosphate buffer.

    • Adjust the pH to 2.5 using HCl.

    • Degas the buffer by sonication or filtration.

  • Capillary Conditioning (for a new capillary):

    • Rinse the capillary with 1 M NaOH for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with 0.1 M HCl for 10 minutes.

    • Rinse with deionized water for 10 minutes.

    • Finally, equilibrate with the BGE for 15-20 minutes.

  • Sample Preparation:

    • Dissolve the peptide sample in the BGE or deionized water to a suitable concentration (e.g., 0.1-1 mg/mL).

    • Centrifuge the sample to remove any particulates.

  • Electrophoretic Separation:

    • Rinse the capillary with the BGE for 2-3 minutes before each injection.

    • Inject the sample using hydrodynamic (pressure) injection (e.g., 0.5 psi for 5 seconds).

    • Apply a separation voltage of 15-25 kV (positive polarity).

    • Set the capillary temperature to 25°C.

    • Detect the analytes at a suitable wavelength (e.g., 200 or 214 nm for peptides).

  • Data Analysis:

    • Analyze the resulting electropherogram to determine the migration times and peak characteristics of the separated peptides.

Protocol 2: Chiral Separation of DL-Histidine using Ligand-Exchange CE

This protocol provides a framework for the enantioseparation of DL-histidine.

Materials:

  • Capillary Electrophoresis System with UV detector

  • Fused-silica capillary

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Chiral ligand (e.g., N-(2-hydroxy-octyl)-L-4-hydroxyproline)

  • Background electrolyte components (e.g., buffer salts)

  • HCl and NaOH for pH adjustment

Procedure:

  • Chiral BGE Preparation:

    • Prepare the desired background buffer (e.g., 10 mM ammonium acetate).

    • Add the chiral ligand and copper(II) sulfate to the buffer. The optimal concentrations need to be determined experimentally but can start in the range of 2-10 mM for the ligand and a 1:2 molar ratio for Cu(II):ligand.

    • Adjust the pH of the BGE to the optimal value for separation (this is often analyte-dependent and requires optimization).[8]

    • Degas the chiral BGE.

  • Capillary Conditioning:

    • Perform the standard capillary conditioning as described in Protocol 1.

  • Sample Preparation:

    • Prepare a solution of this compound in deionized water or BGE at a concentration of approximately 0.5-1 mg/mL.

  • Electrophoretic Separation:

    • Rinse the capillary with the chiral BGE for at least 5 minutes before the first injection and for 2-3 minutes between runs.

    • Inject the DL-histidine sample.

    • Apply the separation voltage (e.g., 10-20 kV).

    • Maintain a constant capillary temperature.

    • Detect the enantiomers via UV absorbance (e.g., 200 nm).

  • Data Analysis:

    • Identify the two peaks corresponding to the D- and L-enantiomers of histidine.

    • Calculate the resolution (Rs) between the two peaks to evaluate the separation efficiency. The migration order will depend on the stability of the diastereomeric complexes formed.

Conclusion

This compound is a valuable reagent in capillary electrophoresis, serving both as a component of the background electrolyte and as an analyte in chiral separations. The protocols and data presented here provide a foundation for researchers, scientists, and drug development professionals to develop and optimize CE methods involving this compound. Successful application requires careful consideration of parameters such as pH, buffer composition, and, in the case of chiral separations, the nature and concentration of the chiral selector.

References

Application Notes and Protocols for DL-Histidine Monohydrochloride Monohydrate in Protein Crystallization Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Histidine monohydrochloride monohydrate is a versatile and valuable amino acid derivative that has found increasing application in the field of protein crystallization. Its unique physicochemical properties make it an effective agent for promoting the formation of high-quality protein crystals, which are essential for structure-based drug design and fundamental biological research. This document provides detailed application notes and experimental protocols for the use of this compound in protein crystallization screening.

The imidazole side chain of histidine plays a crucial role in its effectiveness. With a pKa around 6.0, histidine is an excellent buffer in the physiological pH range, helping to maintain a stable environment conducive to crystallization.[1] Furthermore, histidine can participate in various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and metal coordination, which can mediate crystal contacts and stabilize the crystal lattice.[2] It has also been shown to reduce protein aggregation, a common obstacle in crystallization trials.[1][2]

Physicochemical Properties

A thorough understanding of the properties of this compound is essential for its effective use in crystallization screening.

PropertyValueReference
Molecular Formula C₆H₉N₃O₂ · HCl · H₂O[3]
Molecular Weight 209.63 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point ~254 °C (decomposes)[3]
Solubility in Water Freely soluble[3]
pKa (imidazole) ~6.0[1]

Application in Protein Crystallization

This compound can be employed in protein crystallization screening in two primary ways:

  • As a Primary Precipitant or Co-precipitant: In some cases, histidine can act as the main precipitating agent, inducing the supersaturation required for crystal formation. More commonly, it is used in conjunction with other precipitants, such as polyethylene glycols (PEGs) or salts, to modulate the crystallization conditions.

  • As an Additive in Screening Cocktails: The most frequent application is as an additive to existing crystallization screens. In this role, it can help to improve the quality of initial crystal hits, promote the growth of larger, better-diffracting crystals, or even induce crystallization where other conditions have failed. Amino acids, including histidine, can expand the range of precipitant concentrations under which crystals can form.[3]

Experimental Protocols

The following protocols provide a starting point for incorporating this compound into your crystallization screening experiments.

Protocol 1: Preparation of a DL-Histidine Additive Stock Solution

This protocol describes the preparation of a sterile stock solution of this compound that can be used to supplement commercial or custom crystallization screens.

Materials:

  • This compound powder

  • Ultrapure water

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Prepare a 1.0 M stock solution by dissolving 209.63 mg of this compound in 1.0 mL of ultrapure water.

  • Gently vortex the solution until the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Store the stock solution at 4°C. For long-term storage, it can be stored at -20°C.

Protocol 2: Additive Screening with DL-Histidine

This protocol outlines the use of the DL-Histidine stock solution as an additive in a standard vapor diffusion crystallization experiment.

Materials:

  • Purified protein sample (typically 5-15 mg/mL)

  • Commercial or custom crystallization screening plates (24-well or 96-well)

  • Reservoir solutions from the crystallization screen

  • 1.0 M this compound stock solution (from Protocol 1)

  • Micropipettes and sterile tips

Procedure:

  • Set up the crystallization plate with the desired reservoir solutions.

  • Prepare the crystallization drops. For a standard sitting or hanging drop experiment, mix the protein solution with the reservoir solution in a 1:1 ratio (e.g., 1 µL of protein + 1 µL of reservoir solution).

  • To screen for the effect of DL-Histidine, add a small volume of the 1.0 M stock solution to the crystallization drop. A common starting point is to add 0.1 to 0.2 µL of the stock solution to a 2 µL drop, resulting in a final concentration of approximately 50-100 mM in the drop.

  • For a more systematic approach, create a gradient of DL-Histidine concentrations across a row or column of the crystallization plate.

  • Seal the plate and incubate at the desired temperature (e.g., 4°C or 20°C).

  • Monitor the drops for crystal growth over time using a microscope.

Protocol 3: Optimization of a Crystallization Condition with DL-Histidine

Once an initial crystal hit has been identified, DL-Histidine can be used to optimize the crystal quality.

Materials:

  • Purified protein sample

  • Components of the successful crystallization condition (precipitant, buffer, salt)

  • 1.0 M this compound stock solution

  • Crystallization plates

Procedure:

  • Prepare a grid screen around the initial hit condition. Vary the concentration of the primary precipitant and the pH of the buffer.

  • In a second dimension of the screen, add varying concentrations of the DL-Histidine stock solution to the drops. A typical range to explore would be final concentrations of 10 mM, 25 mM, 50 mM, 100 mM, and 200 mM in the drop.

  • Set up the crystallization trials using the vapor diffusion method as described in Protocol 2.

  • Analyze the results to identify the optimal concentration of DL-Histidine that produces the largest, best-formed crystals.

Data Presentation: Expected Outcomes and Starting Concentrations

The optimal concentration of this compound will be protein-dependent. The following table summarizes potential effects and suggested starting concentrations for screening.

ApplicationSuggested Starting Concentration (in the drop)Potential Effects
Additive Screening 50 - 100 mM- Increased number of crystal hits- Improved crystal morphology- Reduction of amorphous precipitate
Optimization 10 - 200 mM- Increased crystal size- Improved diffraction quality- Enhanced crystal stability
Co-crystallization 1 - 10 mM (with ligand)- Facilitation of protein-ligand complex crystallization

Visualizing Experimental Workflows

Experimental_Workflow_Additive_Screening cluster_prep Preparation cluster_setup Crystallization Setup cluster_analysis Analysis start Start prep_protein Prepare Purified Protein Solution (5-15 mg/mL) start->prep_protein prep_histidine Prepare 1.0 M DL-Histidine Stock Solution start->prep_histidine setup_plate Set up Crystallization Plate with Reservoir Solutions prep_protein->setup_plate add_histidine Add DL-Histidine Stock to Drop (50-100 mM final) prep_histidine->add_histidine mix_drop Prepare Crystallization Drop: Protein + Reservoir (1:1) setup_plate->mix_drop mix_drop->add_histidine seal_plate Seal Plate and Incubate add_histidine->seal_plate monitor Monitor for Crystal Growth seal_plate->monitor analyze Analyze Crystal Quality monitor->analyze end End analyze->end

Optimization_Workflow cluster_initial Initial Hit cluster_grid Grid Screen Setup cluster_histidine Histidine Gradient cluster_analysis Analysis and Outcome initial_hit Initial Crystal Hit Identified vary_precipitant Vary Precipitant Concentration initial_hit->vary_precipitant vary_ph Vary pH initial_hit->vary_ph setup_trials Set up Crystallization Trials vary_precipitant->setup_trials vary_ph->setup_trials add_histidine_gradient Add DL-Histidine Gradient (10-200 mM) add_histidine_gradient->setup_trials analyze_crystals Analyze for Improved Crystal Quality setup_trials->analyze_crystals optimized_condition Optimized Condition analyze_crystals->optimized_condition

Conclusion

This compound is a powerful tool in the protein crystallographer's arsenal. Its ability to act as a buffering agent, modulate protein-protein interactions, and reduce aggregation makes it a valuable additive for both initial screening and optimization of crystallization conditions. The protocols and guidelines presented here provide a solid foundation for researchers to explore the benefits of DL-Histidine in their pursuit of high-quality protein crystals for structural analysis. As with all aspects of protein crystallization, empirical testing and systematic screening are key to success.

References

Application Notes and Protocols for the Use of Racemic Histidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Use of D-Histidine in Peptide Therapeutics

The incorporation of non-proteinogenic D-amino acids into peptide sequences is a well-established strategy to enhance their therapeutic properties. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases. The introduction of D-amino acids, such as D-histidine, can significantly increase a peptide's resistance to enzymatic hydrolysis, thereby extending its in-vivo half-life and improving its pharmacokinetic profile[1]. The unique imidazole side chain of histidine is frequently critical for the biological activity of peptides, participating in proton transfer, metal chelation, and receptor binding[1].

While the intentional incorporation of D-histidine offers clear advantages, the use of a racemic mixture of histidine (a 50:50 mixture of L- and D-histidine) in peptide synthesis is a non-standard approach. It presents unique challenges and considerations, primarily concerning the generation of diastereomeric peptides and their subsequent separation and analysis. Histidine is particularly susceptible to racemization during the activation step of solid-phase peptide synthesis (SPPS), a phenomenon that can be influenced by the choice of protecting groups, coupling reagents, and reaction conditions[1][2].

These application notes provide a comprehensive guide to the considerations, protocols, and analytical methods required when working with racemic histidine in peptide synthesis.

Key Considerations for Using Racemic Histidine

Formation of Diastereomers

When a racemic mixture of histidine is used at a specific position in a peptide sequence otherwise composed of L-amino acids, the synthesis will result in a nearly equimolar mixture of two diastereomers. These diastereomers will have identical mass but different three-dimensional structures, which can lead to different biological activities and chromatographic behaviors[3].

Challenges in Purification

The separation of diastereomeric peptides can be challenging. While standard reversed-phase high-performance liquid chromatography (RP-HPLC) can often resolve diastereomers, optimization of the chromatographic conditions is typically required[3][4]. The subtle differences in the physicochemical properties of the diastereomers necessitate careful method development.

Analytical Characterization

Confirming the incorporation and stereochemistry of the histidine residue is crucial. This requires specialized analytical techniques beyond standard mass spectrometry, such as chiral amino acid analysis after peptide hydrolysis or the use of chiral chromatography columns[5].

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with Racemic Histidine

This protocol outlines a general procedure for incorporating a racemic histidine residue into a peptide using Fmoc-based SPPS.

Materials:

  • Fmoc-DL-His(Trt)-OH (racemic Nα-Fmoc-N(im)-trityl-histidine)

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected L-amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, dichloromethane (DCM)

  • Washing solvents: DMF, DCM, isopropanol

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (for non-histidine residues):

    • Dissolve the Fmoc-L-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF and DCM.

  • Racemic Histidine Coupling:

    • Dissolve Fmoc-DL-His(Trt)-OH (3-5 equivalents), a coupling reagent such as HATU (2.9-4.5 equivalents), in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and mix well.

    • Immediately add the activated racemic histidine solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. To minimize racemization of the activated histidine, avoid prolonged pre-activation times.

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Deprotection: Perform a final N-terminal Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification of Diastereomeric Peptides by RP-HPLC

This is a starting point for a protocol to separate the resulting peptide diastereomers. Optimization will likely be necessary.

Instrumentation and Materials:

  • Preparative RP-HPLC system

  • C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude peptide dissolved in Mobile Phase A

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 10-20 mg/mL.

  • Method Development (Analytical Scale):

    • Inject a small amount of the crude peptide onto an analytical C18 column.

    • Start with a linear gradient of 5% to 65% Mobile Phase B over 30 minutes.

    • Analyze the chromatogram for the separation of two major peaks of the same mass corresponding to the diastereomers.

    • If separation is not optimal, adjust the gradient slope, temperature, or consider a different stationary phase (e.g., C8)[4].

  • Preparative Purification:

    • Scale up the optimized analytical method to a preparative column.

    • Inject the crude peptide solution.

    • Collect the fractions corresponding to the two separated diastereomer peaks.

  • Analysis and Lyophilization:

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

    • Pool the pure fractions for each diastereomer and lyophilize.

Validation of Histidine Incorporation and Stereochemistry

This protocol describes the analysis of the stereochemistry of the incorporated histidine residue after peptide hydrolysis and derivatization with Marfey's reagent.

Materials:

  • Purified peptide diastereomer

  • 6 M HCl

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - FDAA)

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • LC-MS system

Procedure:

  • Peptide Hydrolysis:

    • Accurately weigh 1-2 mg of the purified peptide into a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.

    • Reconstitute the amino acid hydrolysate in 200 µL of ultrapure water.

  • Derivatization with Marfey's Reagent:

    • To 50 µL of the amino acid hydrolysate, add 20 µL of 1 M NaHCO₃.

    • Add 100 µL of 1% (w/v) FDAA in acetone.

    • Incubate the mixture at 40°C for 1 hour.

  • LC-MS Analysis:

    • Analyze the derivatized sample by LC-MS.

    • The L- and D-histidine derivatives will have different retention times, allowing for their identification and quantification.

    • Compare the retention times to those of derivatized L-histidine and D-histidine standards.

Data Presentation

The following tables provide a framework for presenting quantitative data from the synthesis and analysis of peptides using racemic histidine.

Parameter Peptide with L-Histidine Peptide with Racemic Histidine (Crude Mixture) Diastereomer 1 (D-His) Diastereomer 2 (L-His)
Crude Yield (%) e.g., 75%e.g., 72%N/AN/A
Crude Purity (HPLC %) e.g., 85%e.g., 40% (Diastereomer 1), 42% (Diastereomer 2)e.g., >98%e.g., >98%
Final Yield after Purification (%) e.g., 30%N/Ae.g., 12%e.g., 14%
Observed Mass [M+H]⁺ e.g., 1234.5e.g., 1234.5e.g., 1234.5e.g., 1234.5
Histidine Stereochemistry L-HistidineL- and D-HistidineD-HistidineL-Histidine

Table 1: Hypothetical comparative data for the synthesis of a model peptide.

Analytical Method Principle Primary Application Sensitivity Throughput
LC-MS with Chiral Derivatization Peptide hydrolysis, derivatization with a chiral reagent (e.g., Marfey's reagent), followed by LC-MS analysis to separate and quantify diastereomers.Quantitative analysis of D/L amino acid ratios.High (picomole to femtomole range)Moderate
Chiral HPLC-MS Peptide hydrolysis, followed by separation of underivatized D- and L-amino acids on a chiral stationary phase, with MS detection.Quantitative analysis of D/L amino acid ratios.High (picomole to femtomole range)High
Edman Degradation with Chiral Analysis Sequential cleavage of N-terminal amino acids, with subsequent chiral analysis of the PTH-histidine.N-terminal peptide sequencing and positional confirmation of histidine.Moderate (picomole range)Low

Table 2: Comparison of analytical techniques for the validation of D-histidine incorporation.

Visualizations

Experimental Workflow for Synthesis and Analysis

cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis Resin_Prep Resin Swelling & Deprotection Coupling_L Coupling of L-Amino Acids Resin_Prep->Coupling_L Coupling_DL Coupling of Racemic His Coupling_L->Coupling_DL Cleavage Cleavage & Deprotection Coupling_DL->Cleavage Crude_Peptide Crude Diastereomeric Mixture Cleavage->Crude_Peptide Purification Preparative RP-HPLC Crude_Peptide->Purification Diastereomer_1 Isolated Diastereomer 1 (D-His) Purification->Diastereomer_1 Diastereomer_2 Isolated Diastereomer 2 (L-His) Purification->Diastereomer_2 Analysis Analytical HPLC & MS Diastereomer_1->Analysis Diastereomer_2->Analysis Chiral_Analysis Chiral Amino Acid Analysis Analysis->Chiral_Analysis

A generalized workflow for the synthesis, purification, and analysis of peptides containing a racemic histidine residue.

Proposed Mechanism of Endosomal Escape for Histidine-Rich Peptides

Histidine-rich peptides are known to facilitate the delivery of cargo into the cytoplasm by promoting endosomal escape. The imidazole side chain of histidine has a pKa of approximately 6.0, which is in the range of the pH of late endosomes. This property is key to the "proton sponge" effect.

cluster_pathway Endosomal Escape Pathway Endocytosis 1. Endocytosis of Peptide-Cargo Complex Endosome_Acidification 2. Endosome Maturation & Acidification (pH drop) Endocytosis->Endosome_Acidification Proton_Sponge 3. Protonation of Histidine Imidazole Rings ('Proton Sponge Effect') Endosome_Acidification->Proton_Sponge Ion_Influx 4. Influx of Cl- ions and Water Proton_Sponge->Ion_Influx Endosome_Lysis 5. Osmotic Swelling and Endosomal Rupture Ion_Influx->Endosome_Lysis Cytosolic_Release 6. Release of Peptide-Cargo into Cytosol Endosome_Lysis->Cytosolic_Release

The proposed "proton sponge" mechanism for endosomal escape mediated by histidine-rich peptides.

Conclusion

The use of racemic histidine in peptide synthesis is a specialized technique that can be employed to generate diastereomeric peptide libraries for structure-activity relationship studies. However, it introduces significant challenges in purification and analytical characterization. A thorough understanding of these challenges and the implementation of robust purification and analytical protocols are essential for the successful synthesis and evaluation of peptides containing D-histidine. The strategic incorporation of D-histidine, whether through the use of a racemic mixture or enantiomerically pure starting materials, remains a valuable tool in the development of more stable and potent peptide therapeutics.

References

Utilizing DL-Histidine Monohydrochloride Monohydrate as a Standard for HPLC Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of DL-Histidine monohydrochloride monohydrate as a reference standard in High-Performance Liquid Chromatography (HPLC) analysis. Accurate quantification of histidine is crucial in various fields, including pharmaceutical development, quality control, and biomedical research.

Introduction

Histidine is an essential amino acid involved in various physiological processes. Its quantification in pharmaceutical formulations, biological matrices, and food products is often a critical quality attribute. This compound is a stable, crystalline solid that is readily soluble in water, making it an ideal candidate for a primary reference standard in HPLC analysis. This document outlines the necessary procedures for preparing standard solutions and provides validated HPLC methodologies for the quantification of histidine.

Preparation of Standard Stock and Working Solutions

Accurate preparation of the standard solution is fundamental to the reliability of the HPLC analysis.

Protocol for Preparation of a 1 mg/mL Stock Solution:

  • Materials:

    • This compound (≥98% purity)

    • Analytical balance (readable to 0.1 mg)

    • 100 mL volumetric flask (Class A)

    • Spatula and weighing paper/boat

    • HPLC-grade water

    • Pipettes

  • Procedure:

    • Calculate Required Mass: To prepare 100 mL of a 1 mg/mL solution, a mass of 100 mg of the compound is required.[1]

    • Weighing: Accurately weigh approximately 100 mg of this compound using an analytical balance. Record the exact weight to four decimal places (e.g., 0.1000 g).

    • Dissolution: Carefully transfer the weighed powder into a 100 mL volumetric flask. Use a small amount of HPLC-grade water to rinse the weighing boat and spatula to ensure the complete transfer of the compound into the flask.[1]

    • Solubilization: Add approximately 50-70 mL of HPLC-grade water to the volumetric flask. Gently swirl the flask or sonicate briefly until all the solid has completely dissolved.[1]

    • Dilution to Volume: Once the solid is fully dissolved, allow the solution to reach room temperature. Then, carefully add HPLC-grade water to the flask until the bottom of the meniscus aligns with the calibration mark.[1]

    • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.[1]

    • Concentration Calculation: Calculate the precise concentration of the stock solution based on the actual weight recorded. For example, if 101.5 mg was weighed, the concentration is 1.015 mg/mL.

    • Storage: Store the stock solution in a well-sealed container at 2-8°C to minimize degradation. The stability of histidine in solution should be monitored over time.

Preparation of Calibration Standards:

Prepare a series of calibration standards by performing serial dilutions of the stock solution with HPLC-grade water or the mobile phase. The concentration range should bracket the expected concentration of histidine in the samples to be analyzed.

HPLC Methodologies

Several HPLC methods can be employed for the analysis of histidine. The choice of method depends on the sample matrix, required sensitivity, and available equipment.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC) without Derivatization

This method is suitable for the direct analysis of histidine without the need for derivatization, which can simplify sample preparation and avoid potential side reactions.[2]

Experimental Protocol:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: HILIC column (e.g., Silica-based, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 50 mM Potassium dihydrogen phosphate and Acetonitrile in a ratio of 70:30 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Workflow for HILIC Analysis:

HILIC_Workflow Standard_Prep Prepare DL-Histidine Standard Solutions HPLC_System HPLC System (HILIC Column) Standard_Prep->HPLC_System Inject Sample_Prep Prepare Sample (Dilute/Filter) Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition (UV at 210 nm) HPLC_System->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Workflow for HILIC analysis of histidine.

Method 2: Mixed-Mode Chromatography without Derivatization

Mixed-mode chromatography combines reversed-phase and ion-exchange mechanisms to achieve good retention and separation of polar compounds like histidine.

Experimental Protocol:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Mixed-mode column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: Acetonitrile/Water (60/40, v/v) with 0.1% Sulfuric Acid.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: Ambient.

  • Detection: UV at 200 nm.[3]

  • Injection Volume: 10 µL.

Workflow for Mixed-Mode Analysis:

MixedMode_Workflow Standard_Prep Prepare DL-Histidine Standard Solutions HPLC_System HPLC System (Mixed-Mode Column) Standard_Prep->HPLC_System Inject Sample_Prep Prepare Sample (Dilute/Filter) Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition (UV at 200 nm) HPLC_System->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis

Caption: Workflow for mixed-mode analysis of histidine.

Method Validation Parameters

For reliable and accurate results, the chosen HPLC method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for histidine should be well-resolved from other components.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 98.0% to 102.0%.[2]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, pH, flow rate, etc.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Example Calibration Data for Histidine Analysis

Standard Concentration (µg/mL)Peak Area (mAU*s)
1015023
2537558
5075112
100150225
200300450

Table 2: Example System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
%RSD of Peak Area (n=6)≤ 2.0%0.8%

Signaling Pathways and Logical Relationships

While histidine itself is not part of a signaling pathway in the context of being an analytical standard, a logical workflow for its use in method development and validation can be visualized.

Logical Workflow for Method Validation:

Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_report Reporting Standard_Prep Prepare DL-Histidine Standard Solutions Linearity Linearity Standard_Prep->Linearity LOD_LOQ LOD & LOQ Standard_Prep->LOD_LOQ Sample_Prep Prepare Quality Control (QC) Samples Specificity Specificity Sample_Prep->Specificity Accuracy Accuracy Sample_Prep->Accuracy Precision Precision (Repeatability & Intermediate) Sample_Prep->Precision Validation_Report Generate Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness Robustness Robustness->Validation_Report

References

Application Notes and Protocols for Studying Chiral Inversion of Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Histidine Chirality

Histidine is an essential amino acid featuring a unique imidazole side chain, which imparts properties like pH buffering, metal ion chelation, and catalytic functions in enzymes.[1][2] Like most amino acids, histidine is chiral and exists in two non-superimposable mirror-image forms, or enantiomers: L-Histidine and D-Histidine. In biological systems, proteins are predominantly composed of L-amino acids.[3] However, the "unnatural" D-enantiomer, D-Histidine, is increasingly recognized for its distinct and significant roles in various biochemical processes, including neurotransmission and as a component in bacterial cell walls.[3] The stereochemical integrity of histidine is paramount in drug development, especially for therapeutic peptides, as chiral inversion (racemization) can lead to diastereomeric impurities that may alter biological activity, efficacy, and immunogenicity.[4]

The Challenge of Histidine Racemization

Histidine is particularly susceptible to racemization, the process of converting a single enantiomer into a mixture of both D and L forms.[5] This chiral inversion is a significant concern during chemical peptide synthesis. The mechanism often involves the imidazole ring of the histidine side chain, where the π-nitrogen can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated amino acid.[4][6] This leads to an achiral intermediate, which upon reprotonation can form either the D or L isomer, thus compromising the stereochemical purity of the peptide.[4]

Several factors influence the rate of histidine racemization during peptide synthesis, including:

  • Coupling Reagents: The choice of activating agent significantly impacts racemization levels.[7]

  • Base: The type and concentration of the base used can promote proton abstraction.[7]

  • Temperature: Elevated temperatures, often used to speed up reactions, can increase the rate of racemization.[7]

  • Solvent: The polarity of the solvent can play a role in stabilizing intermediates.[7]

  • Protecting Groups: The selection of a protecting group for the imidazole side chain is a critical strategy to mitigate racemization.[4][5]

Analytical Techniques for Monitoring Chiral Inversion

Accurate quantification of histidine enantiomers is crucial for quality control in peptide drug manufacturing and for studying the roles of D-histidine in biological systems. The primary methods employed are chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used method, employing a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. Teicoplanin-based CSPs are particularly effective for resolving histidine enantiomers.[8]

  • Gas Chromatography (GC): A well-established technique for chiral amino acid analysis, GC often requires derivatization of the amino acids to make them volatile. The derivatized enantiomers are then separated on a chiral capillary column.[9]

  • Other Methods: Novel techniques include the use of enantioselective fluorescent probes that exhibit different fluorescence responses to D- and L-histidine, and enzymatic assays that rely on the stereospecificity of enzymes like D-amino acid oxidase.[4][10][11]

Quantitative Data on Histidine Racemization

The choice of imidazole side-chain protection is a key factor in controlling racemization during solid-phase peptide synthesis (SPPS). The following table summarizes quantitative data on the formation of the undesired D-histidine diastereomer when using different protecting groups and coupling conditions.

Histidine DerivativeCoupling Conditions% D-Isomer FormedReference
Fmoc-His(Trt)-OH50°C for 10 min2.1%[8]
Fmoc-His(Trt)-OH90°C for 2 min20.2%[8]
Fmoc-His(Boc)-OH50°C for 10 min0.4%[8]
Fmoc-His(Boc)-OH90°C for 2 min0.5%[8]
Fmoc-His(3-Bum)-OHEsterification to Sasrin™ Resin with DCC/DMAP0.1%[8]
Fmoc-His(1-Trt)-OHEsterification to Sasrin™ Resin with DCC/DMAP12.1%[8]

Data is derived from the synthesis of a model peptide to evaluate racemization. Trt = Trityl; Boc = tert-Butoxycarbonyl; Bum = tert-Butoxymethyl; DCC = N,N'-Dicyclohexylcarbodiimide; DMAP = 4-Dimethylaminopyridine.

Experimental Protocols

Protocol 1: Chiral Separation of Histidine Enantiomers by HPLC

This protocol outlines a general method for the analytical separation of D- and L-Histidine using HPLC with a chiral stationary phase.

3.1.1 Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP.

  • Reagents: Methanol (HPLC grade), Water (HPLC grade), Formic acid.

  • Standards: D-Histidine, L-Histidine.

3.1.2 Chromatographic Conditions

  • Mobile Phase: A common starting point is 80:20 (v/v) Methanol:Water with 0.1% Formic acid. The exact ratio should be optimized for the best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3.1.3 Procedure

  • Standard Preparation:

    • Prepare individual 1 mg/mL stock solutions of D-Histidine and L-Histidine in the mobile phase.

    • Prepare a racemic standard (1:1 mixture) by combining equal volumes of the D- and L-enantiomer stock solutions.

    • Prepare a series of working standards by diluting the stock solutions to create a calibration curve.

  • Sample Preparation:

    • For peptide samples, first perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the constituent amino acids.[4]

    • Dry the hydrolysate under vacuum.

    • Reconstitute the dried sample in the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times and confirm the resolution of the D- and L-peaks.

    • Inject the individual D- and L-standards to confirm the elution order.

    • Inject the prepared samples and the calibration standards.

  • Data Quantification:

    • Identify the peaks for D- and L-histidine in the sample chromatograms based on their retention times.

    • Calculate the concentration of each enantiomer using the calibration curve.

    • Determine the enantiomeric excess (ee) or the percentage of D-isomer using the peak areas: % D-Isomer = [Area(D) / (Area(D) + Area(L))] x 100

Protocol 2: Enzymatic Assay for Racemization Quantification

This protocol provides an alternative method using a stereospecific enzyme to quantify D-amino acid content.

3.2.1 Principle D-Amino Acid Oxidase (DAAO) is an enzyme that specifically catalyzes the oxidative deamination of D-amino acids, but not L-amino acids. The reaction produces hydrogen peroxide (H₂O₂), which can be used in a coupled colorimetric reaction to quantify the amount of D-amino acid present.

3.2.2 Instrumentation and Materials

  • Spectrophotometer or plate reader.

  • Reagents: D-Amino Acid Oxidase (DAAO), Horseradish Peroxidase (HRP), a suitable chromogenic substrate (e.g., o-dianisidine), Phosphate buffer.

  • Hydrolyzed peptide sample (prepared as in 3.1.3).

3.2.3 Procedure

  • Reaction Setup: In a microplate well or cuvette, combine the hydrolyzed sample, DAAO, HRP, and the chromogenic substrate in a phosphate buffer.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Measurement: Monitor the change in absorbance over time at the appropriate wavelength for the oxidized chromogen. The rate of color development is proportional to the amount of D-histidine in the sample.

  • Quantification: Use a standard curve prepared with known concentrations of D-histidine to determine the amount of D-histidine in the original sample.

Visualizations (Diagrams)

experimental_workflow Crude Crude Hydrolysis Hydrolysis Crude->Hydrolysis

Caption: Experimental workflow for peptide synthesis and racemization analysis.

racemization_factors center_node Histidine Racemization Temp Temp Temp->center_node Base Base Base->center_node Coupling Coupling Coupling->center_node Solvent Solvent Solvent->center_node Protection Protection Protection->center_node Mitigates

Caption: Key factors influencing the chiral inversion of histidine.

d_histidine_metabolism D_His D-Histidine DAAO D-Amino Acid Oxidase (DAAO) D_His->DAAO Intermediate Imidazolylpyruvic Acid DAAO->Intermediate Oxidative Deamination Ammonia Ammonia (NH₃) DAAO->Ammonia H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2 Further Further Metabolism Intermediate->Further

Caption: Metabolic pathway of D-Histidine via D-Amino Acid Oxidase.

References

Application Notes and Protocols for Incorporating DL-Histidine into Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is an essential amino acid crucial for the growth and proliferation of mammalian cells in culture. It is a standard component of numerous defined cell culture media formulations. While the biologically active form is L-histidine, the racemic mixture, DL-histidine, may be encountered. These application notes provide a comprehensive guide to incorporating DL-histidine into cell culture media for specific assays, with a focus on its preparation, applications, and the distinct roles of its L- and D-isomers.

L-histidine plays a multifaceted role in cellular physiology. Its unique imidazole side chain has a pKa near physiological pH, making it an effective biological buffer.[1] It is a fundamental building block for protein synthesis and is a precursor for vital biomolecules such as histamine, a key regulator in immune responses and neurotransmission, and carnosine, a dipeptide with significant antioxidant and pH-buffering capabilities.[1][2] Furthermore, histidine is involved in chelating metal ions like copper and zinc, which is essential for the function of various enzymes and for protecting cells against metal-induced toxicity.[1]

The D-enantiomer, D-histidine, is not incorporated into proteins in mammalian cells and its metabolic impact is less understood.[3] While generally considered less biologically active in this context, high concentrations of D-histidine have been shown to induce cellular injury, similar to high concentrations of L-histidine, through mechanisms involving iron-dependent reactive oxygen species.[4] Therefore, when using a DL-histidine mixture, it is critical to consider that only the L-histidine component will be utilized for protein synthesis and other specific metabolic pathways, while the D-histidine may act as an inert substance at low concentrations or contribute to cytotoxicity at higher concentrations.

Data Presentation: Effects of DL-Histidine on Cellular Assays

The following tables summarize expected quantitative outcomes when incorporating DL-histidine into cell culture media for various assays. The data is illustrative and will vary depending on the cell line, assay duration, and specific experimental conditions. It is essential to perform dose-response experiments for each specific application.

Table 1: Effect of DL-Histidine on Cell Proliferation (e.g., MTT Assay)

Cell LineDL-Histidine Concentration (mM)Incubation Time (hours)% Proliferation (Relative to Control)Notes
HEK2930 (Control)48100%Basal medium with standard L-histidine.
0.2 (equivalent to 0.1 L-His)48~100-105%Minimal effect expected at low concentrations.
1.0 (equivalent to 0.5 L-His)48~95-100%Slight to no inhibition.
5.0 (equivalent to 2.5 L-His)48~85-95%Potential for mild growth inhibition.
20.0 (equivalent to 10 L-His)48~60-75%Likely inhibition due to high osmotic stress and potential D-isomer toxicity.

Table 2: Influence of DL-Histidine on Oxidative Stress-Induced Cytotoxicity

This experiment assesses the effect of L-histidine (from the DL-mixture) in potentiating H₂O₂-induced cell death.[5]

Cell LineH₂O₂ Concentration (µM)DL-Histidine Concentration (mM)% Cell Viability (Relative to Untreated Control)Notes
CHO-K11000~70%Baseline cytotoxicity of H₂O₂.
1000.5 (0.25 L-His)~60%L-histidine enhances H₂O₂ toxicity.
1002.0 (1.0 L-His)~45%Increased potentiation of cytotoxicity.[5][6]
10010.0 (5.0 L-His)~25%Significant enhancement of H₂O₂-induced cell death.

Table 3: DL-Histidine in pH Buffering Capacity of Media

Initial Media pHDL-Histidine Concentration (mM)pH after 72 hours in CultureNotes
7.40.2 (Standard)6.9 - 7.1Typical pH drop due to cellular metabolism.
7.42.07.0 - 7.2Enhanced buffering capacity.
7.410.07.1 - 7.3Significant stabilization of media pH.

Experimental Protocols

Protocol 1: Preparation of a 100 mM DL-Histidine Stock Solution

Objective: To prepare a sterile, concentrated stock solution of DL-histidine for supplementing cell culture media.

Materials:

  • DL-Histidine powder (Cell culture grade)

  • Cell culture grade water (e.g., WFI or Milli-Q)

  • 1 M Hydrochloric Acid (HCl) and 1 M Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile conical tubes (50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated pH meter

Procedure:

  • In a sterile conical tube, weigh out 1.55 g of DL-histidine powder to make a 100 mM solution in 100 mL.

  • Add approximately 80 mL of cell culture grade water.

  • Mix thoroughly by vortexing or gentle agitation until the powder is fully dissolved.

  • Adjust the pH to 7.2-7.4 using 1 M HCl or 1 M NaOH. Monitor the pH carefully with a calibrated pH meter.

  • Bring the final volume to 100 mL with cell culture grade water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Label the bottle with the solution name, concentration, and date of preparation.

  • Store the stock solution at 2-8°C for short-term use (up to two weeks) or at -20°C for long-term storage.

Protocol 2: Supplementing Cell Culture Medium with DL-Histidine

Objective: To supplement a basal cell culture medium with a specific concentration of DL-histidine.

Materials:

  • Basal cell culture medium (can be histidine-free for specific assays)

  • Sterile 100 mM DL-histidine stock solution (from Protocol 1)

  • Sterile serological pipettes

  • Sterile cell culture flasks or plates

Procedure:

  • Determine the desired final concentration of DL-histidine in the cell culture medium.

  • Calculate the required volume of the stock solution using the formula: C1V1 = C2V2 (where C1 is the stock concentration, V1 is the volume to add, C2 is the desired final concentration, and V2 is the final volume of the medium).

  • Example: To prepare 500 mL of medium with a final DL-histidine concentration of 1 mM: (100 mM) * V1 = (1 mM) * (500 mL) V1 = 5 mL of the 100 mM stock solution.

  • Under sterile conditions in a laminar flow hood, add the calculated volume (5 mL in the example) of the sterile DL-histidine stock solution to the basal medium.

  • Gently swirl the medium to ensure thorough mixing.

  • The supplemented medium is now ready for use in cell culture experiments.

Protocol 3: Cell Viability Assay (MTT) to Assess DL-Histidine Effects

Objective: To determine the effect of varying concentrations of DL-histidine on cell viability and proliferation.

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • DL-histidine supplemented media at various concentrations

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • After 24 hours, carefully remove the medium and replace it with 100 µL of media containing different concentrations of DL-histidine (e.g., 0, 0.2, 1, 5, 20 mM). Include a vehicle control (medium without additional DL-histidine).

  • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Visualizations: Signaling Pathways and Workflows

Histidine_Metabolism Key Metabolic Fates of L-Histidine cluster_D_Histidine D-Histidine Fate L_Histidine L-Histidine (from DL-Histidine) Protein Protein Synthesis L_Histidine->Protein tRNA Synthetase HDC Histidine Decarboxylase (HDC) L_Histidine->HDC Carnosine_Synthase Carnosine Synthase L_Histidine->Carnosine_Synthase Histidase Histidase L_Histidine->Histidase Histamine Histamine Carnosine Carnosine Urocanic_Acid Urocanic Acid Glutamate Glutamate Urocanic_Acid->Glutamate Multi-step Pathway HDC->Histamine Carnosine_Synthase->Carnosine Histidase->Urocanic_Acid Multi-step Pathway Beta_Alanine β-Alanine Beta_Alanine->Carnosine_Synthase D_Histidine D-Histidine (from DL-Histidine) DAAO D-amino acid oxidase (DAAO) D_Histidine->DAAO Metabolites Metabolites (e.g., Imidazolepyruvic acid) DAAO->Metabolites Note Note: DAAO activity is low in most mammalian tissues except kidney and liver.

Caption: Metabolic pathways of L- and D-histidine.

Histamine_Signaling Simplified Histamine Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R Gq Gq protein H1R->Gq Gs Gs protein H2R->Gs PLC PLC Gq->PLC AC Adenylate Cyclase Gs->AC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG cAMP cAMP Increase AC->cAMP Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Response1 Cellular Response (e.g., Inflammation) Ca_PKC->Response1 PKA PKA Activation cAMP->PKA Response2 Cellular Response (e.g., Gastric Acid Secretion) PKA->Response2

Caption: Overview of histamine receptor signaling.

Experimental_Workflow General Workflow for Assaying DL-Histidine Effects cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis prep_stock Prepare Sterile 100 mM DL-Histidine Stock prep_media Prepare Media with Serial Dilutions of DL-Histidine prep_stock->prep_media treat_cells Replace Medium with DL-Histidine-supplemented Media prep_media->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for Desired Duration (e.g., 24-72h) treat_cells->incubate perform_assay Perform Specific Assay (e.g., MTT, Cytotoxicity, etc.) incubate->perform_assay read_data Acquire Data (e.g., Plate Reader) perform_assay->read_data analyze_data Analyze and Plot Data (Dose-Response Curve) read_data->analyze_data

Caption: Experimental workflow for DL-histidine assays.

References

Application Notes and Protocols: Methodology for Kinetic Studies of Enzymes with Racemic Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of amino acids plays a pivotal role in biological systems. While L-amino acids are the canonical building blocks of proteins, D-amino acids are increasingly recognized for their physiological and pathological significance. Consequently, the study of enzymes that metabolize or interact with specific enantiomers of amino acids, such as histidine, is crucial for understanding biological processes and for the development of novel therapeutics. This document provides detailed methodologies for conducting kinetic studies of enzymes utilizing racemic histidine as a substrate. It covers experimental design, detailed protocols for relevant enzymes, analytical techniques for chiral separation, and data analysis for determining key kinetic parameters and enantioselectivity.

Key Concepts in Enantioselective Enzyme Kinetics

When an enzyme is presented with a racemic mixture of a substrate, it may exhibit one of three behaviors:

  • Stereospecificity: The enzyme exclusively catalyzes the reaction of one enantiomer.

  • Stereoselectivity: The enzyme catalyzes the reaction of both enantiomers but at different rates.

  • Non-selective: The enzyme acts on both enantiomers at the same rate.

For stereoselective enzymes, the kinetic analysis of a racemic mixture is known as kinetic resolution . This process allows for the determination of the enzyme's preference for one enantiomer over the other, a critical parameter in drug development and biocatalysis.[1][2][3]

The key parameter to quantify the enantioselectivity of an enzyme is the enantiomeric ratio (E) . It is defined as the ratio of the specificity constants (kcat/KM) for the two enantiomers.[4] A high E value signifies a high degree of selectivity.

Experimental Workflow for Kinetic Studies with Racemic Histidine

The general workflow for these studies involves incubating the enzyme with racemic histidine and monitoring the reaction over time. This requires the ability to separate and quantify the D- and L-enantiomers of both the substrate (histidine) and the product.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Processing racemic_his Prepare Racemic Histidine Solution incubation Incubate Enzyme with Racemic Histidine racemic_his->incubation enzyme_prep Prepare Enzyme Solution enzyme_prep->incubation buffers Prepare Reaction Buffers buffers->incubation time_points Collect Aliquots at Different Time Points incubation->time_points quenching Quench Reaction time_points->quenching chiral_sep Chiral HPLC Separation of Enantiomers quenching->chiral_sep quantification Quantify Substrate and Product Enantiomers chiral_sep->quantification kin_params Calculate Kinetic Parameters (Km, Vmax) quantification->kin_params ee_calc Calculate Enantiomeric Excess (ee) quantification->ee_calc e_value Determine Enantiomeric Ratio (E) ee_calc->e_value G cluster_model Competitive Inhibition Model E Enzyme (E) ES ES Complex E->ES k1 EI EI Complex E->EI k3 S Substrate (S) I Inhibitor (I) ES->E k-1 P Product (P) ES->P k2 EI->E k-3

References

Troubleshooting & Optimization

Technical Support Center: Preventing Histidine Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with concise and actionable guidance on preventing the racemization of histidine during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is histidine prone to racemization during peptide synthesis?

A1: The racemization of histidine is primarily caused by the imidazole ring of its side chain, which can act as an intramolecular base.[1] During the activation of the carboxyl group for coupling, the π-nitrogen of the imidazole ring can abstract the α-proton of the activated amino acid.[1][2] This leads to the formation of a planar, achiral enolate intermediate.[1] Subsequent reprotonation of this intermediate can occur from either side, resulting in a mixture of L- and D-histidine isomers in the final peptide.[1]

Q2: What is the most critical factor in preventing histidine racemization?

A2: The choice of the protecting group for the imidazole side chain is a crucial parameter in controlling racemization.[1] Protecting the π-nitrogen of the imidazole ring is the most effective way to preserve the optical purity of histidine during coupling.[3]

Q3: Which side-chain protecting group is best for minimizing histidine racemization in Fmoc-SPPS?

A3: For Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-His(Boc)-OH is highly recommended, especially when minimal racemization is critical.[1][3] The tert-Butoxycarbonyl (Boc) group on the imidazole ring significantly reduces the basicity of the π-nitrogen, which disfavors the abstraction of the α-proton.[4] In contrast, the commonly used Fmoc-His(Trt)-OH is more prone to racemization, particularly under forcing conditions like elevated temperatures or prolonged activation times.[1][5]

Q4: How do coupling reagents influence histidine racemization?

A4: The choice of coupling reagent significantly impacts the extent of racemization. Reagents that lead to highly activated intermediates and longer activation times tend to increase racemization. For instance, HBTU can lead to moderate levels of racemization.[6] Reagents like HATU and COMU generally result in lower racemization levels.[6] The classic DIC/HOBt method is also a reliable option for minimizing racemization.[6]

Q5: Can reaction temperature affect histidine racemization?

A5: Yes, elevated temperatures, often used in microwave-assisted peptide synthesis to improve coupling efficiency, can significantly increase the rate of histidine racemization, especially when using suboptimal protecting groups like Trt.[5][7][8] Lowering the coupling temperature can help to limit racemization.[7][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High levels of D-histidine diastereomer detected in the crude peptide. Use of Fmoc-His(Trt)-OH, especially with prolonged coupling times or elevated temperatures.Switch to Fmoc-His(Boc)-OH for the histidine residue. The Boc protecting group on the side chain is highly effective at suppressing racemization.[1][4][5]
Inappropriate coupling reagent.Use a coupling reagent known for low racemization, such as HATU, COMU, or DIC/HOBt .[6] Avoid prolonged pre-activation times.[3]
High coupling temperature.If using microwave synthesis, lower the coupling temperature for the histidine residue to 50°C or below .[7][8] Alternatively, couple the histidine residue at room temperature.
Racemization observed even with Fmoc-His(Boc)-OH. Extremely difficult coupling sequence requiring extended activation.Optimize coupling conditions. Consider using a stronger, low-racemization coupling reagent like COMU. Ensure the use of an appropriate base and solvent.
Incorrect analysis method leading to inaccurate quantification.Use a validated chiral HPLC or UPLC method to accurately separate and quantify the L- and D-histidine containing peptides.

Quantitative Data Summary

The following table summarizes the percentage of D-histidine formation with different protecting groups and under various coupling conditions.

Histidine DerivativeCoupling Reagent/MethodTemperature (°C)Coupling Time (min)% D-IsomerReference(s)
Fmoc-His(Trt)-OHHBTU/HOBt/DIPEARoom Temp120High (not specified)[1]
Fmoc-His(Boc)-OHHBTU/HOBt/DIPEARoom Temp120Low (not specified)[1]
Fmoc-His(Trt)-OHMicrowave50106.8%[2][5]
Fmoc-His(Boc)-OHMicrowave50100.18%[2][5]
Fmoc-His(Trt)-OHMicrowave902>16%[2][5]
Fmoc-His(Boc)-OHMicrowave9020.81%[2][5]
Fmoc-D-His(1-Trt)-OHTBTU/DIPEANot specifiedNot specified3.9% (epimer)
Fmoc-His(3-Bum)-OHTBTU/DIPEANot specifiedNot specifiedNo racemization detected

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-His(Boc)-OH in SPPS

This protocol describes a standard method for incorporating Fmoc-His(Boc)-OH into a peptide sequence on a solid support to minimize racemization.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-His(Boc)-OH (3 equivalents relative to resin loading)

  • HBTU (2.9 equivalents)

  • HOBt (3 equivalents)

  • DIPEA (6 equivalents)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Boc)-OH, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: Analysis of Histidine Racemization by UPLC

This protocol outlines a general procedure for the analysis of the crude peptide to determine the percentage of the D-histidine diastereomer.

Instrumentation and Materials:

  • UPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Cleavage Cocktail (e.g., 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% DODT)

  • Cold diethyl ether

  • Lyophilizer

Procedure:

  • Peptide Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.

  • Lyophilization: Lyophilize the crude peptide to obtain a dry powder.

  • Sample Preparation: Dissolve a small amount of the lyophilized crude peptide in Mobile Phase A.

  • UPLC Analysis:

    • Inject the sample onto the C18 column.

    • Elute the peptides using a suitable gradient of Mobile Phase B (e.g., a linear gradient from 5% to 95% B over a specified time).

    • Monitor the elution at 214 nm or 220 nm.

  • Data Analysis: Integrate the peak areas of the desired L-histidine containing peptide and the D-histidine diastereomer. Calculate the percentage of the D-isomer.

Visualizations

Histidine_Racemization_Mechanism cluster_activation Activation Step cluster_racemization Racemization cluster_products Products L_His L-Histidine (Activated) Enolate Achiral Enolate Intermediate L_His->Enolate α-proton abstraction by imidazole ring L_Peptide L-His-Peptide Enolate->L_Peptide Reprotonation D_Peptide D-His-Peptide (Racemized) Enolate->D_Peptide Reprotonation

Caption: Mechanism of histidine racemization via an achiral enolate intermediate.

Histidine_Racemization_Prevention_Workflow cluster_start Start: Histidine Coupling Step cluster_decision Decision Points cluster_actions Actions cluster_end Outcome Start Initiate Histidine Coupling Protecting_Group Select Protecting Group Start->Protecting_Group Use_Boc Use Fmoc-His(Boc)-OH Protecting_Group->Use_Boc Low Racemization Required Use_Trt Use Fmoc-His(Trt)-OH (High Risk) Protecting_Group->Use_Trt Standard Synthesis Coupling_Reagent Choose Coupling Reagent Low_Rac_Reagent Use HATU, COMU, or DIC/HOBt Coupling_Reagent->Low_Rac_Reagent Optimal High_Rac_Reagent Use HBTU (with caution) Coupling_Reagent->High_Rac_Reagent Acceptable Risk Temperature Set Coupling Temperature Low_Temp Room Temp or ≤ 50°C Temperature->Low_Temp Optimal High_Temp Elevated Temp (High Risk) Temperature->High_Temp Microwave/Difficult Sequence Use_Boc->Coupling_Reagent Use_Trt->Coupling_Reagent Low_Rac_Reagent->Temperature High_Rac_Reagent->Temperature End Minimized Racemization Low_Temp->End High_Temp->End

Caption: Workflow for preventing histidine racemization during peptide synthesis.

References

Technical Support Center: Optimizing pH for DL-Histidine Buffer Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation and pH optimization of DL-histidine buffers. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Data Summary: Properties of DL-Histidine for Buffering

For effective buffer preparation, it is crucial to understand the ionization properties of DL-histidine. The following table summarizes the key quantitative data.

PropertyValueEffective Buffering Range
pKa₁ (α-carboxyl group)~1.8 - 2.2N/A for most biological applications
pKa₂ (imidazole side chain)~6.0pH 5.0 - 7.0
pKa₃ (α-amino group)~9.2 - 9.3N/A for most biological applications

Note: The effective buffering range is generally considered to be pKa ± 1 pH unit. For critical work, a range of pKa ± 0.5 pH units is recommended.[1]

Experimental Protocol: Preparation of 0.1 M DL-Histidine Buffer

This protocol outlines the steps to prepare a 0.1 M DL-histidine buffer solution and adjust it to a specific pH.

Materials:

  • DL-Histidine (free base)

  • Deionized (DI) or distilled water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

  • Beakers

Procedure:

  • Calculate the required mass of DL-Histidine:

    • The molecular weight of DL-histidine is 155.15 g/mol .

    • For 1 liter of a 0.1 M solution, you will need: 0.1 mol/L * 1 L * 155.15 g/mol = 15.515 g.

  • Dissolve the DL-Histidine:

    • Measure out approximately 800 mL of DI water into a beaker.

    • Place the beaker on a stir plate and add a stir bar.

    • Slowly add the calculated mass of DL-histidine to the water while stirring. Continue stirring until the powder is completely dissolved. DL-histidine may not be fully soluble until the pH is adjusted.

  • Adjust the pH:

    • Immerse the calibrated pH electrode into the solution.

    • The initial pH of the DL-histidine solution will be slightly basic.

    • Slowly add 1 M HCl dropwise to lower the pH to your desired value (e.g., pH 6.0).

    • If you overshoot your target pH and it becomes too acidic, you can add 1 M NaOH dropwise to raise it back up. However, it is best to avoid this to maintain the intended ionic strength.[1]

    • Allow the pH reading to stabilize before adding more acid or base.

  • Final Volume Adjustment:

    • Once the desired pH is reached and stable, carefully transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of DI water and add the rinsing to the volumetric flask to ensure all the buffer is transferred.

    • Add DI water to the flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Storage:

    • Store the buffer solution in a well-sealed container at 2-8°C. For long-term storage, sterile filtration through a 0.22 µm filter is recommended to prevent microbial growth.

Troubleshooting Guide

This guide addresses common problems encountered during the preparation of DL-histidine buffers in a question-and-answer format.

Question: Why is the pH of my buffer drifting after I set it?

Answer:

  • Temperature Effects: The pKa of histidine's imidazole group is sensitive to temperature. If you adjust the pH of your buffer at room temperature and then use it at a different temperature (e.g., in a cold room or an incubator), the pH will shift. It is best practice to adjust the pH at the temperature at which the buffer will be used.[1] Histidine buffers generally show a slight increase in pH as the temperature decreases.

  • CO₂ Absorption: Buffers with a pH above 6 can absorb atmospheric carbon dioxide (CO₂), which forms carbonic acid and lowers the pH. Keep your buffer container tightly sealed to minimize this effect.

  • Incomplete Dissolution: Ensure that the DL-histidine is completely dissolved before and during pH adjustment. Undissolved material can slowly dissolve and alter the pH over time.

Question: I overshot my target pH while adding acid/base. What should I do?

Answer: While you can readjust by adding the corresponding base or acid, this is not ideal as it will increase the ionic strength of your buffer.[1] This may impact your experiment, especially if you are studying protein stability or interactions, as ionic strength can play a significant role.[2][3] For applications sensitive to ionic strength, it is recommended to discard the buffer and start over, adding the titrant more slowly as you approach the target pH.

Question: My prepared buffer doesn't seem to have the expected buffering capacity. Why?

Answer:

  • Incorrect pH Range: A buffer is most effective within approximately ±1 pH unit of its pKa.[1] For DL-histidine, the imidazole side chain has a pKa of about 6.0, so it will buffer most effectively between pH 5.0 and 7.0. Using it outside this range will result in poor buffering capacity.

  • Incorrect Concentration: The buffering capacity is also dependent on the concentration of the buffer. A higher molarity buffer will have a greater capacity to resist pH changes. Ensure your concentration calculations and measurements are accurate.

Question: The pH of my concentrated stock solution changes when I dilute it. Is this normal?

Answer: Yes, this is a common occurrence. The activity coefficients of the buffer components can change upon dilution, leading to a shift in the measured pH.[1] It is always best practice to dilute the concentrated stock to the final working concentration and then verify and, if necessary, re-adjust the pH.[4]

G Troubleshooting Workflow for DL-Histidine Buffer pH start Start: Prepare DL-Histidine Solution check_pH Measure Initial pH start->check_pH adjust_pH Adjust pH with HCl/NaOH check_pH->adjust_pH pH_stable Is pH stable? adjust_pH->pH_stable overshot Did you overshoot the target pH? pH_stable->overshot Yes troubleshoot_drift Troubleshoot: Check for temperature effects, CO2 absorption, or incomplete dissolution pH_stable->troubleshoot_drift No ionic_strength_critical Is ionic strength critical? overshot->ionic_strength_critical Yes final_volume Adjust to final volume overshot->final_volume No readjust Carefully readjust pH ionic_strength_critical->readjust No discard Discard and restart ionic_strength_critical->discard Yes readjust->final_volume discard->start end End: Buffer is ready final_volume->end troubleshoot_drift->adjust_pH

Caption: Troubleshooting workflow for preparing DL-histidine buffer.

Frequently Asked Questions (FAQs)

Q1: Why is histidine a good buffer for biological applications?

A1: The imidazole side chain of histidine has a pKa value of approximately 6.0, which is close to the physiological pH of many biological systems.[2] This allows it to effectively buffer against pH changes in the range of about 5.0 to 7.0, a range where many proteins and enzymes exhibit optimal stability and activity.[2]

Q2: What is the difference between using DL-histidine, L-histidine, or D-histidine for buffer preparation?

A2: For the purpose of creating a buffer solution, there is no significant difference in the buffering capacity or pH range between DL-histidine (a racemic mixture of D- and L-isomers) and the individual L- or D-isomers. The pKa of the imidazole side chain is the same. L-histidine is the naturally occurring isomer and is often used in protein formulations.

Q3: Can I prepare a histidine buffer by mixing stock solutions of histidine and histidine-HCl?

A3: Yes, this is a valid and often more precise method than titrating with a strong acid or base. By mixing calculated volumes of a histidine free-base solution (the conjugate base) and a histidine hydrochloride solution (the conjugate acid), you can achieve a specific pH without significantly altering the ionic strength with non-buffer ions. The Henderson-Hasselbalch equation can be used to calculate the required ratio of the two solutions.

Q4: How does the ionic strength of the buffer affect my experiment?

A4: The ionic strength of a buffer can influence several aspects of a biological experiment, particularly those involving proteins. It can affect protein solubility, stability, and protein-protein interactions.[2] For example, in protein purification using techniques like ion-exchange chromatography, the ionic strength of the buffer is a critical parameter for binding and elution.

Q5: Does the pH of a histidine buffer change upon freezing and thawing?

A5: Histidine buffers are known to be relatively stable to pH changes during freeze-thaw cycles compared to other common buffers like phosphate buffers.[5] However, some minor pH shifts can still occur. If your application is highly sensitive to pH, it is advisable to measure the pH of the buffer after thawing.

G Key Considerations for DL-Histidine Buffer Preparation pKa pKa of Imidazole (~6.0) pH_Range Optimal pH Range (5.0-7.0) pKa->pH_Range determines Temperature Temperature Effects pH_Range->Temperature is affected by Ionic_Strength Ionic Strength pH_Range->Ionic_Strength is affected by Stability Long-term Stability Temperature->Stability impacts Ionic_Strength->Stability impacts Concentration Buffer Concentration Concentration->pH_Range influences capacity within

Caption: Logical relationships in DL-histidine buffer preparation.

References

troubleshooting peak splitting in chiral HPLC of DL-histidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chiral HPLC analyses. This guide provides detailed answers to common issues encountered during the separation of DL-histidine enantiomers, with a focus on resolving peak splitting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are my peaks splitting in the chiral HPLC analysis of DL-histidine?

Peak splitting in HPLC occurs when a single compound appears as two or more conjoined peaks.[1] This can be broadly attributed to physical problems with the HPLC system or column, or chemical issues related to the separation method itself.[2]

Common Causes of Peak Splitting:

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger or different from the mobile phase is a primary cause of peak distortion and splitting.[3][4] The sample solvent can disrupt the equilibrium at the column inlet, causing the analyte band to split.[5]

  • Column Issues:

    • Partial Blockage: A blocked inlet frit can disrupt the flow path, leading to peak splitting for all analytes in the chromatogram.[1]

    • Column Void/Channeling: A void or channel in the stationary phase packing can create different flow paths for the analyte, resulting in multiple retention times and a split peak.[1][2]

    • Contamination: Contamination at the head of the column can lead to varied interactions and elution times.[1]

  • Co-elution: If peak splitting is observed for only a single peak, it may indicate the presence of two different components eluting very close to each other, such as an impurity or a degradant like urocanic acid, which is a known degradant of histidine.[1][6][7]

  • Mobile Phase Incompatibility: If the mobile phase pH is too close to the analyte's pKa, both ionized and non-ionized forms of the analyte may exist, potentially leading to peak shape issues.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or splitting.[4][8]

Q2: How can I determine if the peak splitting is a chemical or a physical problem?

A key diagnostic step is to observe whether the peak splitting affects all peaks in the chromatogram or is specific to the DL-histidine peaks.

  • All Peaks are Split: This usually points to a physical or hardware issue. The problem likely lies somewhere between the injector and the detector, most commonly with the column itself (e.g., a partially blocked frit or a void in the packing).[2]

  • Only Histidine Peaks are Split: This suggests a chemical issue related to the interaction between your analyte, the mobile phase, and the stationary phase.[2] This could be due to sample solvent effects, co-elution with an impurity, or suboptimal mobile phase conditions.[1]

graph TD { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", size="7.6,auto"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1. Decision tree for diagnosing the root cause of peak splitting.
Q3: My sample is dissolved in a solvent different from the mobile phase. Could this be causing peak splitting?

Yes, this is a very common cause of peak distortion.[3] When the sample is prepared in a solvent with a higher elution strength than the mobile phase, it can cause the analyte band to spread and distort as it enters the column.[5] This effect is particularly pronounced in UHPLC systems or when large injection volumes are used.[9]

Troubleshooting Steps:

  • Prepare Sample in Mobile Phase: The simplest solution is to dissolve your sample directly in the initial mobile phase whenever possible.[4][10]

  • Reduce Solvent Strength: If solubility is an issue, dissolve the sample in a strong solvent initially, then dilute it with a weaker solvent (like water or the aqueous component of the mobile phase) to more closely match the mobile phase composition.[11]

  • Decrease Injection Volume: Reducing the injection volume minimizes the amount of mismatched solvent entering the column, which can significantly improve peak shape.[1][3]

graph LR { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", size="7.6,auto"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2. Workflow for troubleshooting sample solvent incompatibility.
Q4: How does the mobile phase composition affect peak shape for DL-histidine?

Mobile phase composition is critical for achieving good chiral separation and symmetric peak shapes for amino acids like histidine.[12][13] Key components include the chiral stationary phase (CSP), organic modifier, and additives.

  • Chiral Stationary Phase (CSP): Teicoplanin-based CSPs (e.g., Astec® CHIROBIOTIC® T) are highly effective for separating underivatized amino acid enantiomers, including DL-histidine.[13][14]

  • Organic Modifier: For polar compounds like histidine, polar organic mobile phases are often used. The type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) significantly impact retention and selectivity.[13][15] Enantioselectivity often increases with the concentration of the organic modifier.[13]

  • Additives (Acid/Base): Small amounts of an acid (e.g., formic acid, acetic acid) or base are crucial. For histidine, an acidic modifier helps to suppress the deprotonation of the carboxylic acid group and improve peak shape.[12][16] The choice of additive can dramatically alter the resolution.[17]

ParameterRecommended Starting Conditions for DL-HistidinePotential Impact on Peak Splitting
Chiral Column Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T)[13][14]An inappropriate or degraded column will provide poor or no resolution.
Mobile Phase Methanol/Water or Ethanol/Water mixtures[13][14]Incorrect organic/aqueous ratio can lead to poor selectivity and peak shape.
Acidic Additive 0.1% Formic Acid or Acetic Acid[12][14]Suboptimal pH or additive concentration can cause peak tailing or splitting.[4]
Flow Rate 1.0 mL/min[14]Inconsistent flow can cause pressure fluctuations and distorted peaks.
Temperature 25°C[14]Temperature affects interaction kinetics; non-optimal temperatures can reduce resolution.[18]
Q5: Could my column be the problem? How do I check for and resolve column-related issues?

If you suspect a column issue (e.g., splitting observed for all peaks), it is likely due to contamination, blockage, or degradation of the stationary phase.[1][2]

Protocol: Column Health Check and Maintenance

  • Initial Check: Disconnect the column and replace it with a union. If the system pressure returns to normal and the baseline is stable, the problem is isolated to the column.

  • Reverse Flush: Disconnect the column from the detector and reverse the direction of flow. Flush the column at a low flow rate with a solvent that is strong enough to dissolve potential contaminants but is compatible with the stationary phase. Always consult the column manufacturer's guidelines before reverse flushing.

  • Column Washing:

    • For polysaccharide-based chiral columns, flushing with a strong solvent like isopropanol or ethanol can remove many contaminants.[18]

    • For more stubborn contaminants on immobilized CSPs, stronger solvents like DCM or THF may be used, but this must be done with caution and according to the manufacturer's instructions.[18]

  • Column Regeneration: After extended use, some polysaccharide-based chiral columns may experience a loss of performance, exhibiting tailing or splitting.[19] A regeneration procedure using solvents like DCM or DMF can sometimes restore performance, but this is only applicable to immobilized columns and will irreversibly damage coated columns.[19]

  • Replace Frit: If you suspect a blockage, the inlet frit may need to be replaced. This is an advanced procedure; consult your column's manual.

  • Column Replacement: If the above steps do not resolve the issue, the column packing may have a void or be irreversibly damaged, requiring column replacement.[1]

graph TD { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", size="7.6,auto"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 3. Troubleshooting workflow for column-related issues.

Experimental Protocols

Protocol: Optimizing Mobile Phase for DL-Histidine

This protocol outlines a general method for optimizing the separation of DL-histidine using a teicoplanin-based chiral column.

  • Instrumentation: HPLC system with pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions (Starting Point):

    • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent.[14]

    • Mobile Phase: 80:20 (v/v) Methanol:Water with 0.1% Formic Acid.[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 25°C.[14]

    • Detection: UV at 210 nm.[14]

    • Injection Volume: 10 µL.[14]

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of racemic DL-histidine in the mobile phase.[14]

    • Prepare individual 1 mg/mL solutions of D- and L-histidine to confirm elution order.[14]

  • Optimization Steps:

    • Equilibrate: Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Initial Injection: Inject the racemic mixture to determine initial retention and resolution.

    • Adjust Organic Modifier: If resolution is poor, adjust the methanol concentration. Test compositions from 60% to 90% methanol in 10% increments.

    • Adjust Additive: If peak shape is poor (tailing or splitting), adjust the concentration or type of acid. Test formic acid and acetic acid at concentrations from 0.05% to 0.2%.

    • Adjust Temperature: If necessary, evaluate the effect of temperature. Test at 20°C, 30°C, and 35°C. Lower temperatures can sometimes enhance weaker bonding forces and improve resolution.[20]

  • Confirmation: Once optimal conditions are found, inject the individual enantiomer solutions to confirm the final elution order.

References

Technical Support Center: Protein Crystallization and Racemic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the role of racemic amino acids, such as histidine, in protein crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a standard protein sample and one with racemic histidine?

A standard, biologically synthesized protein is chiral, meaning it is composed almost exclusively of L-amino acids ("left-handed"). A protein sample containing racemic histidine would have a mixture of both L-histidine and its mirror image, D-histidine ("right-handed"), at histidine positions. If the entire protein is synthesized as a racemic mixture, it means there is an equimolar solution of the all-L-amino acid protein and the all-D-amino acid protein.

Q2: Is it a challenge to crystallize proteins containing racemic histidine?

Contrary to what might be expected, the presence of a racemic mixture of an entire protein is often advantageous for crystallization. This technique is known as racemic crystallography . Instead of being a challenge, it can dramatically increase the success rate of obtaining diffraction-quality crystals.[1][2][3] Problems can arise, however, if you have unintentional and partial racemization in a sample that you assume to be a pure L-protein. This heterogeneity can impede crystal formation.

Q3: Why is crystallizing a racemic protein mixture often easier?

Naturally occurring chiral proteins can only pack into 65 specific crystal arrangements (chiral space groups). A racemic mixture, containing both the "left-handed" (L) and "right-handed" (D) versions of the protein, can pack into an additional 165 crystal arrangements known as centrosymmetric space groups.[4] These centrosymmetric space groups are often more favorable for crystallization, allowing molecules more freedom to form stable crystal contacts.[1][2] Theory and experimental evidence show that crystallization is often easier with a racemic mixture.[3][4] For example, crystallization of ubiquitin is difficult with a single enantiomer, but a racemic mixture readily crystallizes overnight in many conditions.[1]

Q4: How can I obtain a D-enantiomer of my protein to perform racemic crystallography?

The D-protein enantiomer, being the mirror image of the natural L-protein, cannot be produced using biological expression systems. It must be prepared through total chemical synthesis using D-amino acids as building blocks.[1][2] Techniques like native chemical ligation are used to produce synthetic proteins of sufficient length for these experiments.[1][2]

Q5: What are the advantages of racemic crystallography for structure determination?

Besides the higher likelihood of crystallization, racemic crystallography offers a significant advantage in solving the phase problem in X-ray crystallography. In centrosymmetric crystals formed by racemic mixtures, the phase angles are restricted to either 0° or 180°, which simplifies structure determination.[4][5][6] This allows for the use of direct methods for phasing, which can be more straightforward than traditional methods like isomorphous replacement.[4]

Q6: What are the limitations or disadvantages of racemic crystallography?

A primary limitation is the inability to use standard Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) phasing methods. This is because in a true centrosymmetric crystal, the anomalous signals cancel out.[4] However, this can be overcome by creating a "quasi-racemic" mixture, where a heavy atom is incorporated into only one of the enantiomers (e.g., selenomethionine in the L-protein but not the D-protein).[3][4] This breaks the perfect symmetry and allows for anomalous signal to be measured.

Troubleshooting Guides

Problem: My crystallization screens of a pure L-protein are consistently failing.

If you are facing persistent failures in crystallizing a standard L-protein, unintentional racemization of one or more amino acids could be a contributing factor, leading to conformational heterogeneity that inhibits crystal lattice formation.

Troubleshooting Steps:

  • Assess Sample Purity and Homogeneity:

    • Dynamic Light Scattering (DLS): Check for aggregation and ensure the sample is monodisperse.

    • Mass Spectrometry: Confirm the correct molecular weight and check for unexpected modifications.

  • Test for Amino Acid Racemization:

    • Consider having your protein sample analyzed for its amino acid composition and chirality. Methods like gas chromatography or HPLC with chiral columns can quantify the presence of D-amino acids.

  • Optimize the Protein Construct:

    • Flexible regions in a protein can hinder crystallization.[5][6] Consider creating constructs where flexible loops or disordered termini have been removed.

  • Embrace Racemic Crystallography:

    • If your protein is small enough to be chemically synthesized (typically under ~150 amino acids), consider synthesizing both the D- and L-enantiomers and setting up crystallization trials with the racemic mixture. This has proven successful for many proteins that were recalcitrant to crystallization in their L-form alone.[1][2]

Problem: I've confirmed my L-protein sample has partial racemization. What are my options?

Option 1: Purify the L-Enantiomer

  • For small proteins or peptides, chiral chromatography might be able to separate the L-protein from the partially racemized species. This can be challenging and is often not feasible for larger proteins.

Option 2: Proceed with a Fully Racemic Approach

  • Synthesize the full D-enantiomer of your protein.

  • Mix your partially racemized L-protein sample with an equimolar amount of the pure D-protein. While not a perfectly pure racemic mixture, this may still favor the formation of centrosymmetric crystals.

  • Set up new crystallization screens with this mixture.

Problem: My racemic protein mixture is not producing crystals.

While racemic crystallography increases the chances of success, it is not a guarantee. The fundamental variables of crystallization still apply.

Troubleshooting Steps:

  • Verify the Racemic Mixture:

    • Ensure that you have an accurate 1:1 molar ratio of the L- and D-enantiomers. An imbalance can prevent the formation of centrosymmetric crystals. Use a reliable concentration measurement method for both enantiomers before mixing.

  • Expand Crystallization Screening:

    • Even with a racemic mixture, a broad screening of precipitants, pH, and additives is necessary.[7][8] Don't assume it will crystallize under a limited set of conditions.

  • Modify the Protein:

    • Just as with L-proteins, surface entropy reduction (mutating surface lysines or glutamates to alanines) can sometimes promote better crystal contacts.

  • Consider a Quasi-Racemic Approach:

    • If you have a way to introduce a heavy atom (like selenomethionine), synthesize one enantiomer with it and one without. The slight difference in the molecules can sometimes provide new crystallization possibilities.[4]

Quantitative Data Summary

ProteinCrystallization of L-Enantiomer AloneCrystallization of Racemic MixtureSpace Group of Racemic CrystalReference
Ubiquitin Difficult, few conditions yield crystals.Readily crystallized overnight in nearly half of the conditions tested in a commercial screen.P-1 (centrosymmetric)[1]
Rv1738 Resisted extensive crystallization attempts.Gave crystals in the centrosymmetric space group C2/c.C2/c (centrosymmetric)[1]
Kaliotoxin Not specified, but racemic approach used.Gave crystals that diffracted to atomic resolution (0.95 Å).P-1 (centrosymmetric)[2]

Experimental Protocols

Protocol 1: General Workflow for Racemic Crystallography
  • Protein Synthesis:

    • Synthesize the full-length L-protein, either via recombinant expression and purification or total chemical synthesis.

    • Synthesize the full-length D-protein using total chemical synthesis with D-amino acid building blocks. Native Chemical Ligation is a common method.[1]

  • Purification and Quality Control:

    • Purify both the L- and D-enantiomers to >95% purity using standard chromatographic techniques (e.g., HPLC).

    • Confirm the identity and purity of each enantiomer via Mass Spectrometry.

  • Concentration Determination:

    • Accurately determine the concentration of both the L- and D-protein solutions using a reliable method (e.g., UV-Vis spectroscopy at 280 nm or a BCA assay).

  • Preparation of Racemic Mixture:

    • Combine the L- and D-protein solutions in a precise 1:1 molar ratio.

  • Crystallization Screening:

    • Set up crystallization trials using standard methods like hanging-drop or sitting-drop vapor diffusion.[5][8][9]

    • Use commercially available sparse-matrix screens to test a wide range of pH, precipitants, and salts.

  • Crystal Harvesting and Data Collection:

    • Harvest resulting crystals and cryo-protect them as needed.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution:

    • Process the data. If the crystal is in a centrosymmetric space group, attempt structure solution using direct methods.[4][5]

Visualizations

G cluster_synthesis 1. Protein Preparation cluster_qc 2. Quality Control cluster_setup 3. Crystallization cluster_analysis 4. Structure Determination recombinant Recombinant Expression of L-Protein purify_l Purify L-Protein (>95%) recombinant->purify_l synthesis_l Chemical Synthesis of L-Protein synthesis_l->purify_l synthesis_d Chemical Synthesis of D-Protein purify_d Purify D-Protein (>95%) synthesis_d->purify_d qc_l QC L-Protein (Mass Spec) purify_l->qc_l qc_d QC D-Protein (Mass Spec) purify_d->qc_d mix Create 1:1 Racemic Mixture qc_l->mix qc_d->mix screen Set Up Crystallization Screens (Vapor Diffusion) mix->screen diffraction X-Ray Diffraction screen->diffraction phasing Phasing & Structure Solution (Direct Methods) diffraction->phasing G start Crystallization Failure with L-Protein check_purity Is sample pure & monodisperse? start->check_purity check_racemization Suspect unintentional racemization? check_purity->check_racemization Yes repurify Repurify Sample Optimize Buffer check_purity->repurify No optimize_construct Optimize Construct (Remove flexible regions) check_racemization->optimize_construct No analyze_rac Analyze for D-amino acids (e.g., Chiral GC/HPLC) check_racemization->analyze_rac Yes end_continue Continue Optimization repurify->end_continue optimize_construct->end_continue rac_detected Racemization Detected? analyze_rac->rac_detected rac_detected->optimize_construct No option_racemic Switch to full Racemic Crystallography (Synthesize D-enantiomer) rac_detected->option_racemic Yes option_purify Attempt to purify all-L form end_success Increased Chance of Success option_racemic->end_success G cluster_chiral Chiral Molecules (L-Protein Only) cluster_racemic Racemic Mixture (L- & D-Protein) chiral Chiral Space Groups (65 possibilities) Restricted Packing success Higher Probability of Crystallization chiral->success centrosymmetric Centrosymmetric Space Groups (165 possibilities) Center of Inversion More Packing Freedom centrosymmetric->success chiral_racemic Chiral Space Groups (65 possibilities) start Protein Sample start->chiral Pure L-Enantiomer start->centrosymmetric Racemic Mixture start->chiral_racemic Racemic Mixture

References

Technical Support Center: The Impact of DL-Histidine on Monoclonal Antibody Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of DL-histidine in monoclonal antibody (mAb) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of histidine in monoclonal antibody formulations?

Histidine is a widely used amino acid buffer in mAb formulations. Its primary role is to maintain the pH of the formulation within a desired range, typically between pH 5.5 and 7.0, which is near the pKa of its imidazole side chain (~6.0).[1][2][3] This pH control is critical for preventing chemical degradation pathways that are pH-sensitive, such as aggregation and hydrolysis.[4] Beyond its buffering capacity, histidine also contributes to mAb stability by reducing aggregation and acting as a stabilizer.[1][2][3]

Q2: How does histidine stabilize monoclonal antibodies against aggregation?

Molecular dynamics studies suggest that the stabilizing effect of histidine is linked to its ability to shield solvent-exposed hydrophobic regions on the mAb surface.[1][5][6][7] By adsorbing to these hydrophobic patches, histidine reduces the exposure of these regions to water, thereby decreasing the propensity for protein-protein interactions that can lead to aggregation.[1][6] This mechanism is considered to be of a nonelectrostatic and nonstructural origin.[1][5][6]

Q3: Can histidine have a negative impact on mAb stability?

Yes, under certain conditions, histidine can have detrimental effects on mAb stability.

  • Photodegradation: Histidine can act as a photosensitizer, particularly under fluorescent light, leading to the photooxidation of the mAb.[8] This can result in the oxidation of sensitive amino acid residues like tryptophan and methionine, potentially leading to a loss of binding activity.[8][9]

  • Cross-linking and Aggregation: Oxidized histidine residues on the mAb can react with other amino acid residues (such as histidine, cysteine, or lysine) on adjacent antibodies, forming covalent cross-links.[9][10][11] This is a significant pathway for the formation of high-molecular-weight (HMW) species and aggregates.[9][10]

  • Interaction with Stainless Steel: High concentrations of histidine in liquid mAb formulations, when stored in stainless steel containers at elevated temperatures (e.g., 40°C), have been observed to cause solution coloration and an increase in aggregate levels.[12][13]

Q4: What is the difference between using L-histidine and DL-histidine (a mix of D- and L-isomers) in a formulation?

While L-histidine is the naturally occurring and more commonly used isomer, studies have shown stereospecific interactions between histidine and mAbs.[4][14] Research indicates that some antibodies may exhibit a greater number of interaction sites for D-histidine compared to L-histidine.[4][14] This difference in interaction can alter the surface charge of the mAb and could potentially lead to different stabilization effects.[4][14] Therefore, it is crucial to empirically evaluate both isomers during formulation development to determine the optimal choice for a specific mAb.[4]

Q5: Are there alternatives to the commonly used histidine-HCl buffer?

Yes, histidine-acetate is being explored as an alternative to histidine-hydrochloride (HCl), especially when chloride ions are undesirable.[15] Studies have shown that histidine-acetate can provide comparable or even better stability for some mAbs in freeze-dried formulations.[15] The choice of the counterion in a histidine buffer system can be critical, as it has been shown to influence aggregate formation during freeze-thaw cycles.[16]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Increased Aggregation (HMW species) Detected by SEC-HPLC Photo-induced aggregation: Exposure of the formulation to light, especially fluorescent light, can lead to histidine-mediated photooxidation and cross-linking.[8][9]Minimize light exposure during all stages of manufacturing, storage, and handling. Use amber vials or other light-protective packaging.
Sub-optimal pH: The pH of the formulation may have shifted outside the optimal range for the specific mAb, promoting aggregation.[17]Verify the pH of the formulation. Ensure the histidine buffer concentration is sufficient to maintain the target pH.
Freeze-thaw stress: Repeated freeze-thaw cycles can induce aggregation. The counterion in the histidine buffer can play a role.[16]Minimize the number of freeze-thaw cycles. Evaluate different histidine counterions (e.g., acetate, glutamate) to see if they improve stability during freezing and thawing.[16]
Interaction with container: High concentrations of histidine at elevated temperatures in contact with stainless steel can increase aggregation.[12][13]If high-temperature storage is necessary, consider alternative container materials. Evaluate the stability of the formulation at different histidine concentrations.
Solution Coloration Storage conditions: High concentrations of histidine in liquid formulations stored at elevated temperatures in stainless steel containers can lead to discoloration.[12][13]Avoid prolonged storage at high temperatures in stainless steel. If necessary, investigate alternative storage containers.
Loss of Potency/Binding Affinity Oxidation of critical residues: Histidine-mediated photooxidation can damage amino acids in the complementarity-determining regions (CDRs), affecting the mAb's ability to bind to its target.[8]Protect the formulation from light. Consider adding antioxidants like methionine to the formulation to competitively inhibit oxidation.[9]
Increased Viscosity High mAb concentration: Highly concentrated mAb solutions are inherently more viscous.Histidine has been shown to reduce the viscosity of some mAb solutions.[12][13] Optimizing the histidine concentration may help mitigate high viscosity.
Interference in Analytical Assays Histidine in the buffer: Histidine can interfere with certain bioanalytical methods, such as imaged capillary isoelectric focusing (icIEF), creating a "histidine gap" or "dip" in the electropherogram.[18]For analysis, it may be necessary to remove histidine from the buffer using techniques like spin columns designed for this purpose.[18]

Quantitative Data Summary

Table 1: Impact of Buffer System on mAb Fragmentation

Buffer SystemFirst Transition Temperature (Tm) of Fc fragments (°C)
10 mM Histidine66.7 ± 0.8
10 mM Histidine, 150 mM NaCl64.1 ± 1.0
10 mM Sodium Phosphate71.5 ± 0.3
10 mM Sodium Phosphate, 150 mM NaCl69.8 ± 0.4
Data suggests that the histidine buffer system results in a lower first transition temperature for the Fc fragment compared to the phosphate buffer system, indicating a potential difference in conformational stability.[19]

Table 2: Stereospecific Interactions of D- and L-Histidine with a Monoclonal Antibody

ParameterBaselineObservation with D-HistidineImplication
Interaction Sites (Isothermal Titration Calorimetry)-2-4 additional sites compared to L-histidineD-histidine exhibits more extensive interactions with the mAb surface.[4][14]
Net Protein Charge (Electrophoretic Light Scattering)-Reduction in net negative chargeThe increased interaction of D-histidine alters the surface charge of the mAb.[4][14]

Key Experimental Protocols

1. Analysis of mAb Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

  • Purpose: To separate and quantify monomer, dimer, and higher molecular weight (HMW) species of the mAb.

  • Methodology:

    • Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with a mobile phase consisting of a suitable buffer (e.g., sodium phosphate) at a specific pH and ionic strength.

    • Inject a defined amount of the mAb sample (typically 10-100 µg) onto the column.

    • Run the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Detect the eluting proteins using a UV detector at 280 nm.

    • Integrate the peak areas corresponding to the monomer, dimer, and HMW species to determine their relative percentages.[12][13]

2. Assessment of Conformational Stability by Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the thermal stability of the mAb by measuring the temperature at which it unfolds (melting temperature, Tm).

  • Methodology:

    • Prepare the mAb sample and a matching buffer blank in DSC sample pans.

    • Place the sample and reference pans in the calorimeter.

    • Scan the temperature at a constant rate (e.g., 1°C/min) over a defined range (e.g., 20-100°C).

    • Measure the heat capacity of the sample as a function of temperature.

    • The Tm is identified as the peak of the endothermic transition in the thermogram, representing the unfolding of the protein domains.[12][13][20]

3. Measurement of Hydrodynamic Radius by Dynamic Light Scattering (DLS)

  • Purpose: To measure the size distribution of particles in the mAb solution, providing an indication of aggregation.

  • Methodology:

    • Place the mAb sample into a DLS cuvette.

    • Illuminate the sample with a laser beam.

    • Measure the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles.

    • Analyze these fluctuations to determine the particle size distribution and the average hydrodynamic radius. An increase in the average hydrodynamic radius or the polydispersity index (PDI) can indicate the formation of aggregates.[4][20]

Visualizations

cluster_stabilizing Stabilizing Mechanism of Histidine mAb Monoclonal Antibody (with exposed hydrophobic regions) Shielding Shielding of Hydrophobic Regions mAb->Shielding Histidine Adsorption Histidine Histidine Molecules Histidine->Shielding ReducedAggregation Reduced Aggregation & Increased Stability Shielding->ReducedAggregation

Caption: Stabilizing effect of histidine on mAbs.

cluster_photodegradation Histidine-Mediated Photodegradation Pathway Light Light Exposure (e.g., Fluorescent Light) His_buffer Histidine in Buffer Light->His_buffer forms mAb_His Histidine Residue on mAb Light->mAb_His oxidizes Photosensitizer Histidine-Derived Photosensitizer His_buffer->Photosensitizer Oxidized_mAb_His Oxidized Histidine on mAb mAb_His->Oxidized_mAb_His Photosensitizer->mAb_His oxidizes Crosslinking Covalent Cross-linking Oxidized_mAb_His->Crosslinking reacts with Adjacent_mAb Adjacent mAb (with His, Cys, or Lys) Adjacent_mAb->Crosslinking HMW High Molecular Weight (HMW) Species / Aggregates Crosslinking->HMW

Caption: Pathway of histidine-mediated photodegradation.

cluster_workflow Experimental Workflow for mAb Stability Assessment Formulation Prepare mAb Formulations (with varying Histidine concentrations) Stress Apply Stress Conditions (e.g., Thermal, Light Exposure, Freeze-Thaw) Formulation->Stress SEC SEC-HPLC Analysis Stress->SEC DLS DLS Analysis Stress->DLS DSC DSC Analysis Stress->DSC Aggregation Quantify Aggregation (% HMW Species) SEC->Aggregation Size Measure Hydrodynamic Radius & Polydispersity DLS->Size Stability Determine Thermal Stability (Tm) DSC->Stability Data Compare Data to Identify Optimal Formulation Aggregation->Data Size->Data Stability->Data

Caption: Workflow for assessing mAb stability in histidine buffers.

References

Technical Support Center: DL-Histidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using DL-histidine in organic synthesis, with a primary focus on peptide synthesis where these challenges are most prevalent.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments involving DL-histidine.

Issue 1: Loss of Stereochemical Purity in the Final Product

Question: My final peptide product containing a histidine residue shows significant diastereomeric impurities. What is the likely cause, and how can I prevent this?

Answer: The most probable cause is the racemization of the histidine residue during the coupling step. The imidazole side chain of histidine can act as an intramolecular base, leading to the loss of stereochemical integrity at the α-carbon.[1][2]

Troubleshooting Steps:

  • Protect the Imidazole Side Chain: The most effective method to suppress racemization is to use a protecting group on the π-nitrogen (Nπ) of the imidazole ring.[2][3] Protecting groups like 4-methoxybenzyloxymethyl (MBom) have shown to be highly effective.[3]

  • Optimize Coupling Reagents and Additives:

    • Utilize coupling reagents known to minimize racemization, such as those based on phosphonium salts (e.g., PyBOP) or carbodiimides (e.g., DIC) in the presence of additives.[4]

    • The addition of 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt) is crucial for suppressing racemization when using carbodiimide coupling reagents.[5]

  • Control Reaction Temperature: Avoid elevated temperatures, especially in microwave-assisted peptide synthesis, as they can significantly increase the rate of racemization.[2][6] Lowering the coupling temperature to 50°C can limit this side reaction.[7]

  • Minimize Pre-activation Time: Prolonged pre-activation of the protected histidine before adding it to the resin can increase the extent of racemization.[2]

Issue 2: Low Coupling Yield and Presence of Unexpected Byproducts

Question: I am experiencing low yields and observing byproducts when coupling a histidine residue in my peptide synthesis. What could be the cause?

Answer: Low coupling yields involving histidine can be due to side-chain acylation or guanidinylation, which consume the activated amino acid or terminate the peptide chain.

Troubleshooting Steps:

  • Prevent Side-Chain Acylation: The nucleophilic imidazole ring can be acylated by the activated carboxyl group of another amino acid.[8]

    • Solution: Employ a side-chain protecting group for histidine. Commonly used groups for Fmoc-based synthesis include Trityl (Trt), and for Boc-based synthesis, 2,4-dinitrophenyl (Dnp) is a robust option.[8]

  • Avoid Guanidinylation: When using uronium/aminium-based coupling reagents like HATU or HBTU, the free N-terminal amine of the peptide can be guanidinylated, leading to chain termination.[4][5]

    • Solution: Pre-activate the protected amino acid with a stoichiometric amount of the coupling reagent before adding it to the peptide-resin.[5] In Boc-based synthesis, in situ neutralization protocols can also suppress this side reaction.[5]

Issue 3: Side Reactions in Histidine-Catalyzed Reactions

Question: I am using DL-histidine as an organocatalyst for an aldol or Michael reaction, and I'm observing low enantioselectivity and the formation of side products. What are the possible issues?

Answer: In histidine-catalyzed reactions, both the imidazole ring and the carboxylic acid are often involved in the catalytic cycle.[9] Side reactions can arise from competing reaction pathways or catalyst deactivation.

Troubleshooting Steps:

  • Aldol Reactions: Competing self-condensation of the aldehyde reactants can be a significant side reaction.[9]

    • Mitigation: Carefully control the addition rate of the electrophilic aldehyde. Theoretical studies suggest that both the imidazolium and carboxylic acid functionalities can stabilize the transition state, and the choice of solvent can influence the reaction barrier.[10]

  • Michael Additions: The formation of multiple products can occur if both reactants can form an enolate.[11]

    • Mitigation: Use one reactant that cannot form an enolate, such as benzaldehyde. The stereoselectivity can be influenced by different transition state models, and computational studies can help in understanding and optimizing the reaction.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of DL-histidine in organic synthesis?

A1: In the context of peptide synthesis, the main side reactions are:

  • Racemization: Loss of stereochemical purity at the α-carbon.[1]

  • Side-chain Acylation: The nucleophilic imidazole ring gets acylated.[8]

  • Guanidinylation: Formation of a guanidinium group at the N-terminus of the peptide chain when using certain coupling reagents.[5]

  • N-Alkylation: The imidazole ring can be alkylated, for example, by maleimido-compounds.[8]

Q2: Why is protecting the imidazole side chain of histidine so important?

A2: The imidazole side chain of histidine is nucleophilic and basic, which can lead to several undesirable side reactions.[8] Protection of the side chain, particularly the π-nitrogen, is crucial to:

  • Prevent racemization by inhibiting its role as an intramolecular base.[2][5]

  • Avoid side-chain acylation by reducing the nucleophilicity of the imidazole ring.[8]

  • Prevent other unwanted modifications to the imidazole ring.

Q3: Which protecting group is best for histidine?

A3: The choice of protecting group depends on the synthetic strategy (Fmoc or Boc) and the specific requirements of the synthesis.

  • Fmoc-SPPS: For routine synthesis where racemization is not a major concern, Fmoc-His(Trt)-OH is widely used.[8] In cases where racemization is likely, Fmoc-His(Boc)-OH is highly recommended for its ability to maintain stereochemical integrity.[8]

  • Boc-SPPS: Boc-His(Dnp)-OH offers robust and orthogonal protection.[8]

Q4: Can I use unprotected histidine in peptide synthesis?

A4: While possible in some specific ligation methods, using unprotected histidine in standard peptide synthesis is generally not recommended due to the high risk of side reactions, particularly racemization and side-chain acylation, which can lead to low yields and impure products.[13][14]

Data Presentation

Table 1: Quantitative Comparison of Racemization Levels for Different Histidine Protecting Groups
Fmoc-Histidine DerivativeCoupling Reagent% D-Isomer (Racemization)Reference(s)
Fmoc-His(Trt)-OHDIC/Oxyma1.8%[6]
Fmoc-His(Trt)-OHMicrowave synthesis at 55°C31.0%[6]
Fmoc-His(Trt)-OHMicrowave synthesis at 80°CHigh[6]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEASignificantly reduced vs. Trt[3]

Experimental Protocols

Protocol 1: General Procedure for Coupling of Z-D-His-OH using DIC/HOBt to Minimize Racemization

This protocol is a general guideline for coupling Z-D-His-OH while minimizing the risk of racemization.

Materials:

  • N-terminal deprotected peptide on solid support or in solution

  • Z-D-His-OH

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the N-terminal deprotected peptide in a suitable solvent (e.g., DMF or DCM).

  • In a separate vessel, dissolve Z-D-His-OH (1.2 equivalents) and HOBt (1.2 equivalents) in DMF.

  • Cool the amino acid/HOBt solution to 0 °C.

  • Add DIC (1.2 equivalents) to the cooled amino acid/HOBt solution and stir for 5-10 minutes for pre-activation.

  • Add the activated Z-D-His-OH solution to the peptide solution.

  • Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Work up the reaction mixture to remove the diisopropylurea byproduct and unreacted starting materials.

Visualizations

RacemizationMechanism ActivatedHis Activated L-Histidine ProtonAbstraction α-Proton Abstraction Imidazole Imidazole Side Chain (Intramolecular Base) Imidazole->ProtonAbstraction catalyzes Enolate Planar Enolate Intermediate (Achiral) ProtonAbstraction->Enolate Reprotonation Reprotonation L_His L-Histidine Product Reprotonation->L_His D_His D-Histidine Product (Racemized) Reprotonation->D_His

Caption: Mechanism of histidine racemization via intramolecular base catalysis.

TroubleshootingWorkflow Start Experiment with DL-Histidine Problem Side Reaction Observed? Start->Problem Racemization Loss of Stereopurity Problem->Racemization Yes Acylation Low Yield / Acyl Adduct Problem->Acylation Yes Guanidinylation Low Yield / Guanidinyl Adduct Problem->Guanidinylation Yes End Successful Synthesis Problem->End No SolutionRac Use Nπ-Protecting Group Optimize Coupling Reagent/Temp Racemization->SolutionRac SolutionAcyl Use Side-Chain Protection (e.g., Trt, Dnp) Acylation->SolutionAcyl SolutionGuan Pre-activate Amino Acid Avoid Excess Coupling Reagent Guanidinylation->SolutionGuan SolutionRac->End SolutionAcyl->End SolutionGuan->End

Caption: Troubleshooting workflow for common side reactions of DL-histidine.

References

Technical Support Center: Chiral Separation of D- and L-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of D- and L-histidine enantiomers.

I. High-Performance Liquid Chromatography (HPLC)

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating D- and L-histidine?

A1: The most successful chiral stationary phases (CSPs) for the direct separation of D- and L-histidine are macrocyclic glycopeptide-based, such as those employing teicoplanin (e.g., Astec® CHIROBIOTIC® T).[1] Crown ether-based and zwitterionic cinchona alkaloid-derived CSPs have also demonstrated effectiveness in separating amino acid enantiomers and can be viable options.[2]

Q2: What is a typical starting mobile phase for D- and L-histidine separation on a teicoplanin-based CSP?

A2: A common starting mobile phase is a mixture of an organic modifier like methanol or acetonitrile and an aqueous buffer.[1] A good starting point is 80:20 (v/v) methanol:water with a small amount of an acidic modifier, such as 0.1% formic acid, to improve peak shape and retention.[1]

Q3: Why is an acidic modifier added to the mobile phase?

A3: An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and retention.[1] For ionizable compounds like histidine, adding an acid can suppress the ionization of the carboxylic acid group, leading to better-defined peaks.

Q4: Can temperature be used to optimize the separation?

A4: Yes, temperature is a critical parameter for optimizing chiral separations. Decreasing the temperature generally increases chiral selectivity by enhancing weaker bonding forces between the analyte and the CSP.[3] Conversely, increasing the temperature can sometimes improve peak efficiency and reduce analysis time.[2] For some separations, temperature changes can even lead to a reversal in the elution order of the enantiomers.[4] A study using an anti-D-histidine L-RNA aptamer microbore column found that baseline resolution could be achieved at 35°C.[5]

Troubleshooting Guide: HPLC Separation

Q5: I am seeing poor or no resolution between my D- and L-histidine peaks. What should I do?

A5: Poor resolution can stem from several factors. Here is a step-by-step approach to troubleshoot this issue:

  • Optimize Mobile Phase Composition:

    • Organic Modifier Ratio: Systematically vary the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous phase. The retention and selectivity of enantiomers can be highly sensitive to this ratio.

    • Acidic/Basic Modifier: If not already present, add a small amount (e.g., 0.1%) of an acidic modifier like formic acid or a basic modifier like diethylamine, depending on the pKa of histidine and the nature of your CSP. The pH of the mobile phase should ideally be at least one pH unit away from the pKa of the analyte.

  • Adjust the Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations. Try reducing the flow rate (e.g., to 0.5 mL/min for a 4.6 mm ID column) as this can increase the interaction time with the CSP and improve resolution.[3]

  • Optimize the Column Temperature:

    • Decrease Temperature: Lowering the column temperature can enhance the enantioselectivity of the separation.[3]

    • Increase Temperature: In some cases, increasing the temperature can improve peak efficiency. It is worth exploring a range of temperatures (e.g., 10°C to 40°C).

  • Check Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injection. Chiral columns, especially those with complex selectors, may require longer equilibration times (1-2 hours) than standard reversed-phase columns.[3]

Q6: My histidine peaks are broad or tailing. How can I improve the peak shape?

A6: Poor peak shape is often related to secondary interactions or issues with the mobile phase.

  • Mobile Phase pH: The pH of the mobile phase is crucial. For an amphoteric molecule like histidine, a mobile phase pH that is too close to its isoelectric point can lead to poor peak shape. Adjusting the pH with an acidic or basic modifier can significantly improve peak symmetry.

  • Sample Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination: If the column has been used for other analyses, it may be contaminated. Follow the manufacturer's instructions for column washing. For a polar-bonded phase column used in reversed-phase mode, a flush with methanol followed by acetonitrile may be effective.

Q7: I am not seeing any peaks for histidine. What could be the problem?

A7: A complete lack of peaks can be due to several issues:

  • Detection Wavelength: Histidine has a low UV absorbance. Ensure your detector is set to a low wavelength, typically around 200-220 nm.[1]

  • Sample Degradation: Histidine can be susceptible to degradation. Ensure your samples are fresh and have been stored properly.

  • Strong Retention: It is possible that histidine is being irreversibly retained on the column. This can happen if the mobile phase is too weak. Try increasing the percentage of the organic modifier in your mobile phase.

  • Instrument Issues: Verify that the HPLC system is functioning correctly (e.g., pump is delivering the mobile phase, injector is working, detector lamp is on).

II. Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC)

Frequently Asked Questions (FAQs)

Q1: What are the common chiral selectors used for D- and L-histidine separation in CE?

A1: Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for enantiomeric separations.[6] For histidine, γ-cyclodextrin has been shown to be effective.[6] Ligand-exchange CE using a chiral ligand like N-(2-hydroxy-octyl)-L-4-hydroxyproline complexed with Cu(II) has also been successfully used to achieve baseline separation of histidine enantiomers.[7]

Q2: What is a typical background electrolyte (BGE) for separating histidine enantiomers by CE?

A2: A common BGE consists of a buffer to control the pH and the chiral selector. For example, a BGE of 80 mM sodium tetraborate with 30 mM γ-cyclodextrin has been used to resolve acidic amino acid enantiomers.[6] The pH of the BGE is a critical parameter to optimize.

Troubleshooting Guide: CE/CEC Separation

Q3: I am getting poor resolution of my histidine enantiomers in CE. How can I improve it?

A3: Improving resolution in CE often involves optimizing the BGE and separation parameters.

  • Chiral Selector Concentration: The concentration of the chiral selector (e.g., cyclodextrin) in the BGE directly impacts the resolution. Systematically vary the concentration to find the optimum.

  • BGE pH: The pH of the BGE affects the charge of both histidine and any ionizable chiral selectors, which in turn influences their interaction and separation. Experiment with different pH values.

  • Applied Voltage: Increasing the separation voltage can lead to sharper peaks and better efficiency, but excessive voltage can cause Joule heating, which may negatively impact resolution.

  • Capillary Temperature: Controlling the capillary temperature is important for reproducibility and can also affect the interaction between the analyte and the chiral selector.

  • Organic Modifiers: Adding a small amount of an organic modifier like methanol or acetonitrile to the BGE can sometimes improve selectivity.

Q4: My migration times are not reproducible in my CE analysis. What is the cause?

A4: Poor reproducibility of migration times in CE is often related to the capillary surface or the BGE.

  • Capillary Conditioning: Ensure a consistent and thorough capillary conditioning protocol is used before the first run and between injections. This typically involves flushing with acid, base, water, and finally the BGE.[6]

  • BGE Depletion: Over time, the composition of the BGE in the inlet and outlet vials can change due to electrolysis. Use fresh BGE for each run or for a limited number of runs.

  • Sample Matrix Effects: High salt concentrations in the sample can affect the electroosmotic flow (EOF) and lead to variable migration times. If possible, desalt or dilute your sample.

III. Quantitative Data Summary

The following tables summarize quantitative data from various studies on the separation of D- and L-histidine.

Table 1: HPLC Separation of D- and L-Histidine

Chiral Stationary PhaseMobile PhaseTemperature (°C)Resolution (Rs)Reference
Astec® CHIROBIOTIC® T80:20 (v/v) Methanol:Water + 0.1% Formic Acid25> 1.5[1]
Anti-D-histidine L-RNA aptamerAqueous buffer with 10 mM MgCl2, pH 5.535Baseline[5]

Table 2: CE/CEC Separation of D- and L-Histidine

MethodChiral SelectorBackground Electrolyte (BGE)Resolution (Rs)Reference
CZEN-(2-hydroxy-octyl)-L-4-hydroxyproline/Cu(II)Not specifiedBaseline[7]
MEKCγ-cyclodextrin80 mM Sodium Tetraborate, 30 mM γ-CDNot specified for His alone[6]
CECL-histidine imprinted monolithic columnAcetonitrile/Phosphate Buffer (pH 7.0)> 1.5[8]

IV. Experimental Protocols

Protocol 1: HPLC Separation of D- and L-Histidine using a Teicoplanin-Based CSP

This protocol is based on a common method for separating histidine enantiomers.[1]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: 80:20 (v/v) Methanol:Water containing 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare individual stock solutions of D-histidine and L-histidine in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a racemic mixture by combining equal volumes of the D- and L-enantiomer solutions.

  • Sample Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic mixture to determine the retention times and resolution of the enantiomers.

    • Inject the individual enantiomer solutions to confirm the elution order.

Protocol 2: Capillary Electrophoresis Separation of D- and L-Histidine

This protocol is adapted from a method for separating acidic amino acid enantiomers.[6]

  • Instrumentation:

    • Capillary electrophoresis system with a UV or LIF detector.

    • Fused silica capillary (e.g., 50 µm i.d., 40 cm effective length).

  • Capillary Conditioning (for a new capillary):

    • Rinse for 5 min each with 0.5 N HCl, water, methanol, water, 0.1 M NaOH, and water.

    • Rinse for 10 min with the background electrolyte (BGE).

  • Separation Conditions:

    • Background Electrolyte (BGE): 80 mM Sodium Tetraborate, 30 mM γ-cyclodextrin.

    • Separation Voltage: 25 kV.

    • Injection: Pressure injection at 0.5 psi for 4.0 s.

  • Sample Preparation:

    • Dissolve histidine standards in the BGE or a compatible low-ionic-strength buffer.

  • Analysis:

    • Between runs, rinse the capillary for 3 min each with 0.5 N HCl, water, 0.1 M NaOH, water, and BGE.

    • Inject the sample and apply the separation voltage.

V. Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Processing Prep_Std Prepare D- & L-Histidine Standards & Racemic Mix Setup_HPLC HPLC System Setup (Column, Mobile Phase) Prep_Std->Setup_HPLC Prep_Sample Prepare Sample (Dissolve & Filter) Prep_Sample->Setup_HPLC Equilibrate Equilibrate Column Setup_HPLC->Equilibrate Inject Inject Sample/Standard Equilibrate->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Resolution (Rs) Integrate->Calculate

Caption: Experimental workflow for chiral separation of D- and L-histidine.

Troubleshooting_Resolution Start Poor Peak Resolution Opt_MP Optimize Mobile Phase? Start->Opt_MP Vary_Organic Vary Organic/Aqueous Ratio Opt_MP->Vary_Organic Yes Opt_Flow Optimize Flow Rate? Opt_MP->Opt_Flow No Vary_Organic->Opt_Flow Add_Modifier Add/Change Acidic or Basic Modifier Reduce_Flow Reduce Flow Rate Opt_Flow->Reduce_Flow Yes Opt_Temp Optimize Temperature? Opt_Flow->Opt_Temp No Reduce_Flow->Opt_Temp Adjust_Temp Decrease/Increase Temperature Opt_Temp->Adjust_Temp Yes Check_Column Check Column Health? Opt_Temp->Check_Column No Adjust_Temp->Check_Column Equilibrate Ensure Proper Equilibration Check_Column->Equilibrate Yes Success Resolution Improved Check_Column->Success No Wash_Column Wash/Replace Column Equilibrate->Wash_Column Wash_Column->Success

Caption: Troubleshooting decision tree for poor resolution in chiral HPLC.

References

Technical Support Center: DL-Histidine Monohydrochloride Monohydrate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the preparation, storage, and stability of DL-Histidine monohydrochloride monohydrate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and concentration for preparing a stock solution of this compound?

A1: The recommended solvent is high-purity water, such as deionized, distilled, or HPLC-grade water.[1][2] A common stock solution concentration is 50-100 mg/mL.[1][3] For sterile applications, the final solution should be passed through a 0.22 µm sterile filter.[1]

Q2: What are the optimal storage conditions for a this compound stock solution?

A2: For short-term storage, refrigeration at 2-8°C is recommended.[1] For long-term stability, it is best to aliquot the stock solution into smaller, single-use volumes and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles.[1][4]

Q3: How long can I store the stock solution?

A3: When stored frozen at -20°C or -80°C, aqueous amino acid solutions can be stable for months to years.[5] However, for critical applications, it is advisable to use the solution within a few months and to regularly check for any signs of degradation, such as discoloration or precipitation.[6] Solutions stored at 4°C should be used within a shorter timeframe, potentially a few weeks.[6]

Q4: What factors can affect the stability of my DL-Histidine stock solution?

A4: The primary factors affecting stability are temperature, pH, and exposure to light.[7][8][9] High temperatures can accelerate degradation.[6] Histidine solutions are sensitive to both UV and visible light, which can cause photodegradation and the formation of colored byproducts.[10] The pH of the solution is also critical, as histidine's imidazole ring has a pKa of approximately 6.0, and its charge state is pH-dependent.[11][12]

Q5: My histidine solution has turned yellow. Is it still usable?

A5: A yellow discoloration indicates potential degradation of the histidine.[13] This can be caused by oxidation or photodegradation.[10][13] For sensitive applications, it is recommended to discard the discolored solution and prepare a fresh stock. To prevent this, store solutions protected from light and consider using antioxidants for certain applications.[13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Undissolved particles remain in the solution. Insufficient Mixing: The compound has not been adequately agitated to fully dissolve.Continue to stir or vortex the solution. Using a magnetic stirrer can ensure uniform mixing.[1]
Solution is Saturated: The concentration of the solution exceeds the solubility limit at the current temperature.Increase the volume of the solvent to lower the concentration. Refer to the solubility data in Table 1.[1]
Slow Dissolution Rate: The kinetics of dissolution at room temperature are slow.Gently warm the solution to 30-40°C while stirring. Sonication can also help to facilitate dissolution.[1]
The solution is cloudy or a precipitate has formed. Temperature Drop: The solution was prepared at an elevated temperature and precipitation occurred upon cooling.Gently warm the solution while stirring until the precipitate redissolves. Store the solution at a constant temperature.[1]
pH is near the isoelectric point: The solubility of histidine is lowest near its isoelectric point (pI ≈ 7.6).If your experimental conditions permit, adjust the pH of the solution further away from the pI.[1]
"Salting-out" Effect: High ionic strength from other components in a buffer can reduce solubility.Prepare a concentrated stock solution in water first, and then dilute it into your final buffer.[1]
Solution has a yellow tint. Photodegradation: Exposure to light has caused the histidine to degrade.Discard the solution and prepare a fresh one. Store the new solution in an amber or foil-wrapped container to protect it from light.[10][13]
Oxidation: The histidine has oxidized over time.Prepare a fresh solution. For applications where it is permissible, consider adding an antioxidant.[13]
High Temperature Storage: The solution was stored at an elevated temperature, accelerating degradation.Store stock solutions at recommended temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[1][6]

Data Presentation

Table 1: Solubility of L-Histidine and DL-Histidine in Water at Various Temperatures

Temperature (°C)L-Histidine (mg/g water)DL-Histidine (mg/g water)
20~42~14
30~55~20
40~75~28
50~100~40
Data is estimated from a study by C. Drouin et al. (2021).[1]

Table 2: Recommended Storage Conditions and Expected Stability

Storage TemperatureRecommended DurationConsiderations
Room Temperature (~25°C)Not RecommendedSignificant degradation and potential for microbial growth can occur.[6][14]
Refrigerated (2-8°C)Short-term (days to weeks)Protect from light. Suitable for working solutions.[1]
Frozen (-20°C)Long-term (months)Aliquot to avoid repeated freeze-thaw cycles.[1]
Ultra-low (-80°C)Extended long-term (months to years)Ideal for archiving stock solutions.[4]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Sterile Stock Solution

Objective: To prepare a sterile 100 mg/mL stock solution of this compound in water.

Materials:

  • This compound

  • High-purity water (e.g., HPLC-grade or Water for Injection)

  • Sterile conical tubes or bottles

  • Analytical balance

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh the desired amount of this compound using an analytical balance.

  • Add the appropriate volume of high-purity water to achieve a final concentration of 100 mg/mL.

  • Stir the solution using a magnetic stirrer until the solid is completely dissolved. Gentle warming (to 30-40°C) can be applied to aid dissolution.[1]

  • Once fully dissolved, allow the solution to cool to room temperature.

  • For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.[1]

  • Aliquot the solution into sterile, single-use tubes and store at -20°C or -80°C for long-term storage.[1]

Protocol 2: Forced Degradation Study for Stability Assessment

Objective: To assess the stability of a this compound stock solution under various stress conditions.

Materials:

  • Prepared this compound stock solution (e.g., 10 mg/mL)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Calibrated oven, water bath, and photostability chamber

  • HPLC system for analysis

Procedure:

  • Sample Preparation: Aliquot the histidine stock solution into separate, clearly labeled containers for each stress condition. Include a control sample stored at -80°C.

  • Acid and Base Hydrolysis:

    • Adjust the pH of aliquots to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 10 with NaOH) conditions.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

  • Thermal Degradation:

    • Incubate an aliquot at a high temperature (e.g., 70°C) in a calibrated oven.

  • Oxidative Degradation:

    • Add a low concentration of hydrogen peroxide (e.g., 0.1-3% H₂O₂) to an aliquot.

    • Incubate at room temperature.

  • Photostability:

    • Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines. Include a dark control wrapped in foil.

  • Time Points: Withdraw samples at various time points (e.g., 0, 4, 8, 12, 24 hours) for each condition. Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze the control and stressed samples using a stability-indicating HPLC method (see Protocol 3) to quantify the remaining histidine and detect any degradation products. The goal is to achieve 10-20% degradation to validate the analytical method's ability to detect changes.[15]

Protocol 3: HPLC Method for Histidine and Urocanic Acid Analysis

Objective: To quantify DL-Histidine and its primary degradant, urocanic acid, using reverse-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: With a UV or Photodiode Array (PDA) detector.

  • Column: C8 or C18 reverse-phase column (e.g., YMC-Triart C18, 100 x 3.0 mm, 1.9 µm).[16]

  • Mobile Phase A: 0.01 M aqueous triethylammonium phosphate (TEAP) at pH 3.0.[17]

  • Mobile Phase B: Acetonitrile.[17]

  • Elution: Isocratic with 98:2 (v/v) of Mobile Phase A:B or a gradient elution for improved separation of multiple components.[16][17]

  • Flow Rate: 0.4 - 1.0 mL/min.

  • Detection Wavelength: 210 nm for histidine and 268-276 nm for urocanic acid.[16][18]

  • Injection Volume: 5-50 µL.[16][17]

Procedure:

  • Standard Preparation: Prepare standard solutions of DL-Histidine and urocanic acid of known concentrations.

  • Sample Preparation: Dilute the samples from the stability study to fall within the linear range of the standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a standard curve by plotting the peak area against the concentration for the standards. Use the regression equation to calculate the concentration of histidine and urocanic acid in the samples.

Visualizations

Degradation_Pathway DL_Histidine DL-Histidine Urocanic_Acid Urocanic Acid DL_Histidine->Urocanic_Acid Histidase / Light Photo_Degradation Other Photodegradation Products DL_Histidine->Photo_Degradation Photolysis Imidazolonepropionate Imidazolonepropionate Urocanic_Acid->Imidazolonepropionate Urocanase Formiminoglutamate N-Formiminoglutamate Imidazolonepropionate->Formiminoglutamate Glutamate Glutamate Formiminoglutamate->Glutamate stress Stress Conditions (Light, Heat, Oxidation)

Caption: Simplified degradation pathway of DL-Histidine.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation (Protocol 2) cluster_analysis Analysis prep_solution Prepare Stock Solution (Protocol 1) sterilize Sterile Filter (0.22 µm) prep_solution->sterilize aliquot Aliquot for Storage and Study sterilize->aliquot stress_conditions Expose to Stress: - pH (Acid/Base) - Temperature - Oxidation (H₂O₂) - Light (ICH Q1B) aliquot->stress_conditions sampling Sample at Time Points (T=0, T=x, T=y...) stress_conditions->sampling hplc_analysis Analyze by HPLC (Protocol 3) sampling->hplc_analysis quantify Quantify Histidine & Degradants hplc_analysis->quantify assess Assess Stability quantify->assess

Caption: Workflow for stability testing of histidine solutions.

Troubleshooting_Tree start Issue with Stock Solution? issue_type What is the issue? start->issue_type solubility Precipitate / Cloudiness issue_type->solubility Visual Particles color Discoloration (Yellow) issue_type->color Color Change check_conc Is concentration > solubility limit? solubility->check_conc check_storage Was solution exposed to light or heat? color->check_storage sol_action1 Dilute solution check_conc->sol_action1 Yes sol_action2 Gently warm (30-40°C) and mix check_conc->sol_action2 No color_action1 Discard and remake solution check_storage->color_action1 Yes color_action2 Store new solution protected from light and at proper temp. check_storage->color_action2 No color_action1->color_action2

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Overcoming Aggregation Issues with Histidine in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting protein aggregation issues in histidine-containing formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is histidine a commonly used buffer in protein formulations, and how does it prevent aggregation?

A1: Histidine is a popular buffer in biopharmaceutical formulations, particularly for monoclonal antibodies (mAbs), for several key reasons.[1][2][3] Its imidazole side chain has a pKa of approximately 6.0, making it an effective buffer in the pH range of 5.5 to 6.5, which is often optimal for the stability of many proteins like mAbs.[1][2][3][4]

Histidine helps prevent aggregation through multiple mechanisms:

  • Buffering Capacity: By maintaining a stable pH, histidine minimizes pH-induced conformational changes that can expose hydrophobic regions and lead to aggregation.[1]

  • Shielding Hydrophobic Regions: Histidine molecules can interact with and shield solvent-exposed hydrophobic patches on the protein surface. This reduces the likelihood of protein-protein interactions that initiate aggregation.[1][3][5][6][7]

  • Repulsive Interactions: In some cases, histidine can induce repulsive interactions between protein molecules, further hindering aggregation.[3]

  • Antioxidant Effects: Histidine can act as an antioxidant by scavenging reactive oxygen species and chelating metal ions that might otherwise catalyze oxidation and subsequent aggregation.[1]

Q2: My protein is still aggregating in a histidine buffer. What are the potential causes?

A2: While histidine is generally a stabilizing excipient, aggregation can still occur due to several factors:

  • Suboptimal pH: Even within the typical buffering range of histidine, each protein has a specific pH at which it is most stable. Deviating from this optimal pH can lead to increased aggregation.[4]

  • Histidine Concentration: The concentration of histidine itself can influence aggregation. While it is often stabilizing, high concentrations have been observed to cause issues like solution coloration and increased aggregation, especially at elevated temperatures.[8] At a pH of 5.8, a non-linear relationship was observed between histidine concentration and the hydrodynamic radius of an antibody, indicating a complex interaction.[3][5]

  • Metal Ion Contamination: Histidine is an excellent chelator of divalent metal ions such as Cu²⁺, Zn²⁺, and Ni²⁺.[9][10] If trace amounts of these metal ions are present in your formulation, they can form complexes with histidine, which may in some cases induce peptide aggregation.[9][11] This is a critical consideration, especially if your process involves contact with stainless steel.[8]

  • Freeze-Thaw Stress: Histidine/HCl buffers have been shown to be less favorable for some proteins during freeze-thaw cycles, leading to increased aggregate formation.[12][13]

  • Protein-Specific Properties: The intrinsic properties of your protein, such as the presence of aggregation-prone regions (APRs), play a significant role.[14] Some proteins are inherently more prone to aggregation regardless of the buffer system.

Q3: How does pH affect protein stability in a histidine buffer?

A3: The pH of the formulation is a critical parameter that influences both the protein's charge and the protonation state of the histidine buffer, thereby affecting stability.

  • Protein Charge: The pH determines the net charge on the protein. At a pH equal to the protein's isoelectric point (pI), the net charge is zero, and solubility is minimal, which can lead to aggregation.[15] Moving the pH away from the pI generally increases protein solubility and stability.

  • Histidine Protonation: The charge of the histidine buffer itself changes with pH. For example, as the pH increases from 5.8 to 7.0, the fraction of positively charged histidine molecules decreases from about 60% to 8%.[3][5] This change in the buffer's charge state alters its electrostatic interactions with the protein, which can impact protein stability.[3][5]

Q4: Can interactions between histidine and other excipients cause aggregation?

A4: Yes, interactions with other formulation components can be a source of instability. For instance, there have been discussions around the degradation of polysorbates in the presence of histidine, which could potentially impact protein stability.[2] It is crucial to evaluate the compatibility of all excipients in your formulation.

Q5: Are there alternatives to a standard histidine buffer if aggregation persists?

A5: If aggregation remains an issue with a standard histidine buffer, several alternative strategies can be explored:

  • Alternative Buffer Systems: Other buffer systems like acetate, citrate, or phosphate can be tested.[3] However, it's worth noting that in some studies, histidine has shown better stability against aggregation compared to citrate.[3]

  • Buffer Combinations: A combination of buffers, such as histidine/citrate, has been found to be effective in addressing temperature and light-induced stress in high-concentration formulations.[12]

  • Adding Stabilizing Excipients: The addition of other excipients can help mitigate aggregation. Arginine, when added to a histidine buffer system, has been shown to provide additional stabilization under temperature and freeze-thaw stress.[12] Other common stabilizers include sugars (like sucrose and trehalose) and non-ionic detergents.[2][15]

Troubleshooting Guides

Troubleshooting Guide 1: Systematic Approach to Optimizing Histidine Concentration

If you suspect the histidine concentration is contributing to aggregation, follow this systematic approach to identify the optimal concentration.

Symptoms:

  • Increased turbidity or visible precipitation over time.

  • An increase in high molecular weight species (aggregates) detected by Size Exclusion Chromatography (SEC).

  • Changes in hydrodynamic radius as measured by Dynamic Light Scattering (DLS).

Workflow:

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Analysis cluster_2 Phase 3: Optimization A Prepare Formulations with Varying Histidine Concentrations (e.g., 0, 10, 20, 50, 100 mM) B Perform Initial Analysis (T=0) (SEC, DLS, Visual Inspection) A->B C Apply Stress Conditions (e.g., Thermal, Freeze-Thaw) B->C D Analyze Samples at Pre-defined Time Points C->D E Compare Aggregation Levels Across Concentrations D->E F Identify Optimal Histidine Concentration Range E->F G Further Refine Concentration (Optional) F->G

Caption: Workflow for optimizing histidine concentration.
Troubleshooting Guide 2: Investigating Metal Ion-Induced Aggregation

If you observe unexpected aggregation, particularly after processes involving metal contact, consider the role of metal ions.

Symptoms:

  • Sudden onset of aggregation or precipitation.

  • Aggregation is more pronounced after exposure to stainless steel surfaces (e.g., tanks, pumps).

  • The formulation appears discolored.[8]

Workflow:

G A Observe Unexpected Aggregation B Hypothesis: Metal Ion Contamination? A->B C Spike a Control Formulation with Relevant Metal Ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺) B->C D Incubate and Monitor Aggregation (DLS, SEC) C->D E Does Aggregation Increase with Metal Ions? D->E F Yes: Metal Ions are Likely the Cause E->F  Yes G No: Investigate Other Potential Causes E->G  No H Mitigation Strategy: Add a Stronger Chelating Agent (e.g., EDTA, Citrate) F->H I Evaluate Formulation Stability with Chelator H->I

Caption: Decision tree for investigating metal ion-induced aggregation.

Experimental Protocols

Protocol 1: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the percentage of monomer, soluble aggregates, and fragments in a protein formulation.

Methodology:

  • System Preparation: Equilibrate the SEC-HPLC system with a suitable mobile phase (typically the formulation buffer) until a stable baseline is achieved.

  • Sample Preparation: If necessary, dilute the protein samples to fall within the linear range of the detector.

  • Injection: Inject a fixed volume of each sample onto the column.

  • Data Acquisition: Run the chromatogram and record the UV absorbance signal (typically at 280 nm).

  • Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).

  • Calculation: Calculate the percentage of each species relative to the total integrated peak area.[1]

SpeciesTypical Elution Time
Aggregates (HMW)Earlier
MonomerIntermediate
Fragments (LMW)Later
Protocol 2: Assessment of Hydrodynamic Size by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic radius and polydispersity of protein particles in solution, providing an indication of aggregation.

Methodology:

  • Sample Preparation: Place the sample into a clean DLS cuvette. Ensure the sample is free of dust and air bubbles.

  • Instrument Setup: Set the appropriate parameters on the DLS instrument, including temperature and viscosity of the solvent.

  • Measurement: The instrument measures the fluctuations in scattered light intensity over time.

  • Data Analysis: The software's autocorrelation function analyzes these fluctuations to determine the particle size distribution, average hydrodynamic radius, and the polydispersity index (PDI). An increase in the average size or PDI suggests the formation of aggregates.[1]

ParameterIndication
Increased Hydrodynamic Radius Formation of larger particles (aggregates).
Increased Polydispersity Index (PDI) A wider range of particle sizes, suggesting a heterogeneous sample with aggregates.
Protocol 3: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability (melting temperature, Tm) of a protein in a given formulation.

Methodology:

  • Sample Preparation: Load the protein sample and a matching buffer reference into the DSC pans.

  • Heating Scan: Subject the samples to a controlled temperature ramp.

  • Data Acquisition: The instrument measures the heat difference required to raise the temperature of the sample compared to the reference.

  • Analysis: As the protein unfolds, it absorbs heat, resulting in an endothermic peak in the thermogram. The peak of this curve corresponds to the melting temperature (Tm). A higher Tm indicates greater conformational stability of the protein in that formulation.[1]

References

Validation & Comparative

A Comparative Guide to the Enzymatic Kinetics of D-Histidine vs. L-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic kinetics of D-histidine and L-histidine, the two stereoisomers of the amino acid histidine. While L-histidine is the proteinogenic enantiomer ubiquitously found in biological systems, the "unnatural" D-histidine isomer is increasingly recognized for its role in various physiological and pathological processes, particularly in the context of bacterial signaling and metabolism. Understanding the differential effects of these isomers on enzyme activity is crucial for drug development, particularly in the fields of antimicrobials and immunomodulation. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows.

Data Presentation: Comparative Enzyme Kinetics

The following table summarizes the quantitative kinetic parameters for the interaction of D-histidine and L-histidine with specific enzymes. It is important to note that while many enzymes exhibit strict stereoselectivity for L-histidine, some, particularly of bacterial origin, can process both enantiomers.

EnzymeOrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Histidine Racemase Fusobacterium nucleatumL-Histidine3.1 ± 0.81.8 ± 0.1580[1]
D-Histidine5.2 ± 1.21.1 ± 0.1211[1]
D-Amino Acid Oxidase Porcine KidneyD-HistidineN/AN/AN/A[2]
D-Alanine1.7(100 rel.)-[2]
D-Serine1.8(85 rel.)-[2]
Histidine Decarboxylase HumanL-Histidine~0.03--
D-HistidineNo activity--

N/A: Data not available in the cited literature. Relative Vmax is provided for Porcine Kidney D-Amino Acid Oxidase.

Experimental Protocols

Determination of Histidine Racemase Activity using Circular Dichroism

This protocol is adapted from the methodology used to characterize histidine racemase from Fusobacterium nucleatum[1].

Principle: The racemization of an optically active amino acid (either L- or D-histidine) to a racemic mixture (equal amounts of L- and D-histidine) results in a change in the circular dichroism (CD) signal over time. The rate of this change is proportional to the enzyme activity.

Materials:

  • Purified Histidine Racemase

  • L-Histidine and D-Histidine solutions (e.g., 30 mM)

  • H₂O and D₂O based buffers (e.g., for investigating the reaction mechanism)

  • Circular Dichroism (CD) Spectropolarimeter equipped with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Instrument Setup: Set the CD spectropolarimeter to monitor the CD signal at a wavelength where the change between the pure enantiomer and the racemic mixture is significant (e.g., 212 nm for histidine)[1]. Set the temperature to the desired reaction temperature (e.g., 25°C).

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a solution of the substrate (either L- or D-histidine) at a known concentration in the desired buffer.

  • Baseline Measurement: Record the stable baseline CD signal of the substrate solution before the addition of the enzyme.

  • Initiation of Reaction: Initiate the racemization reaction by adding a small, known amount of purified histidine racemase to the cuvette. Mix gently but thoroughly.

  • Kinetic Measurement: Immediately start recording the CD signal at the chosen wavelength over time. Continue recording until the signal reaches a plateau, indicating that the reaction has reached equilibrium (a racemic mixture).

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the curve of CD signal versus time. To determine the kinetic parameters (K_m_ and k_cat_), repeat the experiment with varying substrate concentrations. The data can then be fitted to the Michaelis-Menten equation using appropriate software.

Assay for D-Amino Acid Oxidase (DAAO) Activity

This is a general protocol for determining DAAO activity, which can be adapted for various D-amino acid substrates. It is based on the principle of measuring hydrogen peroxide production, a product of the DAAO-catalyzed reaction[3][4].

Principle: D-amino acid oxidase catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂)[4][5]. The rate of H₂O₂ production can be measured using a coupled enzymatic reaction with horseradish peroxidase (HRP) and a chromogenic substrate.

Materials:

  • Purified D-Amino Acid Oxidase (DAAO)

  • D-amino acid substrate solution (e.g., D-alanine, D-serine)

  • Horseradish Peroxidase (HRP)

  • Chromogenic substrate for HRP (e.g., Amplex® Red, o-dianisidine)

  • Reaction buffer (e.g., sodium pyrophosphate buffer, pH 8.3)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: In a microcuvette or a well of a microplate, prepare a reaction mixture containing the reaction buffer, the D-amino acid substrate at a desired concentration, HRP, and the chromogenic substrate.

  • Enzyme Addition: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Initiation of Reaction: Initiate the reaction by adding a known amount of DAAO to the reaction mixture.

  • Measurement: Immediately monitor the change in absorbance at the appropriate wavelength for the oxidized chromogenic substrate over time.

  • Calculation of Activity: The rate of the reaction is proportional to the DAAO activity and can be calculated using the molar extinction coefficient of the oxidized chromogen. One unit of DAAO activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute under the specified conditions.

  • Determination of Kinetic Parameters: To determine K_m_ and V_max_, the assay is performed with varying concentrations of the D-amino acid substrate.

Signaling Pathways and Logical Relationships

The stereochemistry of histidine plays a critical role in determining its biological function, particularly in signaling pathways. L-histidine is the precursor to the well-known biogenic amine, histamine, which is a key mediator of inflammatory and allergic responses in mammals. In contrast, D-histidine is increasingly recognized for its role in bacterial communication and virulence.

L-Histidine and Histamine Signaling in Mammals

L-histidine is decarboxylated by the enzyme L-histidine decarboxylase (HDC) to produce histamine. Histamine exerts its diverse physiological effects by binding to four distinct G-protein coupled receptors (H1R, H2R, H3R, and H4R), each with a unique tissue distribution and downstream signaling cascade.

Histamine Signaling Pathway cluster_receptors Histamine Receptors cluster_effects Physiological Effects L_His L-Histidine HDC Histidine Decarboxylase (HDC) L_His->HDC Substrate Histamine Histamine HDC->Histamine Product H1R H1R Histamine->H1R H2R H2R Histamine->H2R H3R H3R Histamine->H3R H4R H4R Histamine->H4R Allergy Allergy & Inflammation H1R->Allergy Gastric_Acid Gastric Acid Secretion H2R->Gastric_Acid Neurotransmission Neurotransmission H3R->Neurotransmission Immune_Response Immune Cell Modulation H4R->Immune_Response

Fig. 1: L-Histidine to Histamine Signaling Pathway.
D-Histidine in Bacterial Virulence: The Staphylopine Biosynthesis Pathway

In some bacteria, such as Staphylococcus aureus, a histidine racemase is a key enzyme in a biosynthetic pathway that contributes to virulence. This enzyme converts L-histidine to D-histidine, which is a precursor for the synthesis of staphylopine, a metallophore that helps the bacterium acquire essential metals from the host, thereby promoting its survival and pathogenicity[6][7][8].

Staphylopine Biosynthesis Pathway L_His L-Histidine HisR Histidine Racemase (CntK) L_His->HisR Substrate D_His D-Histidine HisR->D_His Product CntL Nicotianamine Synthase-like (CntL) D_His->CntL Substrate D_HisNA D-Histidine-Nicotianamine Analogue CntL->D_HisNA Product CntM Staphylopine Dehydrogenase (CntM) D_HisNA->CntM Substrate Staphylopine Staphylopine CntM->Staphylopine Product Metal_Acquisition Metal Acquisition (e.g., Zn²⁺, Ni²⁺) Staphylopine->Metal_Acquisition Virulence Increased Bacterial Virulence Metal_Acquisition->Virulence

Fig. 2: Role of D-Histidine in Staphylopine Biosynthesis.

Conclusion

The stereochemistry of histidine is a critical determinant of its interaction with enzymes and its subsequent biological effects. While L-histidine is a fundamental component of proteins and the precursor to the important signaling molecule histamine, D-histidine plays a significant role in bacterial physiology and virulence. The data presented in this guide highlights the high degree of stereoselectivity of many enzymes, but also reveals the existence of enzymes, such as histidine racemase, that can act on both enantiomers. A thorough understanding of these differential effects is paramount for the rational design of novel therapeutics that can selectively target specific pathways in either the host or pathogenic microorganisms. Further research into the kinetics of D-histidine with a wider range of enzymes will undoubtedly uncover new avenues for drug discovery and development.

References

A Comparative Guide to the Validation of Chiral HPLC Methods for Histidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric form of histidine, an essential amino acid, plays a critical role in various biological processes and the efficacy of pharmaceutical compounds. Consequently, the accurate separation and quantification of its enantiomers, D- and L-histidine, are paramount in research, drug development, and quality control. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of prevalent chiral HPLC methods for histidine enantiomer separation, supported by experimental data and detailed methodologies, to aid in the selection and validation of the most suitable approach for your analytical needs.

Comparison of Chiral Stationary Phases for Histidine Enantiomer Separation

The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. For histidine, three main types of CSPs have demonstrated utility: teicoplanin-based (a macrocyclic glycopeptide), crown ether-based, and zwitterionic ion-exchange CSPs. Each possesses distinct characteristics and separation mechanisms, influencing its performance.

ParameterTeicoplanin-Based CSPs (e.g., Astec® CHIROBIOTIC® T)Crown Ether-Based CSPs (e.g., CROWNPAK® CR(+))Zwitterionic Ion-Exchange CSPs (e.g., CHIRALPAK® ZWIX(+))
Principle Macrocyclic glycopeptide selector offering multiple chiral recognition sites through hydrogen bonding, ionic, and hydrophobic interactions.[1]Chiral crown ether that forms inclusion complexes with the primary amine group of the analyte.[2]Incorporates both anion- and cation-exchange functional groups for enantioseparation of zwitterionic molecules.[3]
Typical Mobile Phase Polar organic or reversed-phase modes. A common mobile phase is a mixture of methanol, water, and a small amount of acidifier (e.g., 0.1% formic acid).[4]Acidic mobile phases, such as perchloric acid at pH 1 to 2, are typically used.[5]Polar organic or hydro-organic mobile phases, often with acid and base additives to control ionic interactions.[6]
Resolution (Rs) Generally provides good resolution for histidine enantiomers.[4]Reported to resolve most amino acid enantiomers, with the exception of proline.[7]Effective for the separation of underivatized amino acids.[3]
Reported Performance A common choice for separating histidine enantiomers.[4]Offers broad applicability for primary amine-containing chiral compounds.[2]Provides a complementary selectivity to other chiral phases for amino acids.[8]
Limitations Resolution can be sensitive to mobile phase composition and temperature.Requires acidic mobile phases which may not be suitable for all analytes or detectors. Not effective for secondary amines like proline.[7]The separation mechanism can be complex due to the dual ion-exchange nature.

Note: Direct comparative studies with comprehensive validation data for histidine enantiomers across all three CSP types from a single source are limited. The information presented is a compilation from various sources.

Experimental Protocols

Below are representative experimental protocols for the chiral separation of histidine enantiomers using a teicoplanin-based CSP. This method is frequently cited and serves as a good starting point for method development and validation.

Representative Chiral HPLC Method for Histidine Enantiomers

This protocol outlines a general method for the chiral separation of D- and L-histidine using a teicoplanin-based HPLC column.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

2. Chromatographic Conditions:

  • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based chiral column.[4]

  • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v) containing 0.1% formic acid. The exact ratio should be optimized for the best resolution.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Detection: UV at 210 nm.[4]

  • Injection Volume: 10 µL.[4]

3. Standard Preparation:

  • Prepare individual stock solutions of D-histidine and L-histidine in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a racemic mixture by combining equal volumes of the D- and L-enantiomer solutions.

  • Prepare a series of working standards by diluting the stock solutions to the desired concentrations for calibration and validation studies.

4. Sample Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic mixture to determine the retention times and resolution of the enantiomers.

  • Inject the individual enantiomer solutions to confirm the elution order.

  • Inject the prepared working standards to construct a calibration curve and perform validation experiments (linearity, accuracy, precision, LOD, LOQ).

  • Inject the unknown samples for quantification.

Method Validation Data

Validation ParameterTypical Acceptance Criteria (ICH Q2(R1))Reported Values for Amino Acid Separations (Illustrative)
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.Baseline resolution of enantiomers from each other and from any impurities.
Linearity (r²) ≥ 0.99A study on a HILIC method for histidine reported an r² of 0.999.[9]
Accuracy (% Recovery) Typically 80-120%-
Precision (% RSD) Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2%-
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1A HILIC method for histidine reported an LOD of 0.042 µg/mL.[9]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1A HILIC method for histidine reported an LOQ of 0.14 µg/mL.[9]
Robustness The reliability of an analysis with respect to deliberate variations in method parameters.Consistent resolution and retention times with small changes in mobile phase composition, pH, flow rate, and temperature.

Note: The LOD and LOQ values provided are from a HILIC method for histidine and not a chiral separation method. They are included for illustrative purposes of the type of data that should be determined during method validation. Researchers will need to determine these parameters for their specific chiral method.

Visualizing the Workflow and Logic of Chiral HPLC Method Validation

To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationships in validating a chiral HPLC method.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Select Chiral Stationary Phase (e.g., Teicoplanin, Crown Ether, Zwitterionic) B Optimize Mobile Phase (Solvent ratio, pH, additives) A->B C Optimize Other Parameters (Flow rate, Temperature) B->C D Specificity (Resolution of enantiomers) C->D E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Prepare Samples & Standards I->J K Perform HPLC Analysis J->K L Quantify Enantiomers K->L

Caption: Experimental workflow for chiral HPLC method validation.

G cluster_0 Method Performance Characteristics Validated Method Validated Method Specificity Specificity Specificity->Validated Method Linearity Linearity Linearity->Validated Method Accuracy Accuracy Accuracy->Validated Method Precision Precision Precision->Validated Method Sensitivity Sensitivity Sensitivity->Validated Method LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ Robustness Robustness Robustness->Validated Method

Caption: Logical relationship of method validation parameters.

Conclusion

The selection of an appropriate chiral HPLC method for the separation of histidine enantiomers is a critical step in ensuring accurate and reliable analytical results. Teicoplanin-based CSPs are a well-established and effective choice, offering good resolution under relatively straightforward mobile phase conditions. Crown ether-based and zwitterionic ion-exchange CSPs present viable alternatives with different selectivity profiles that may be advantageous for specific applications or in challenging sample matrices.

Regardless of the chosen method, rigorous validation according to established guidelines is imperative. This includes a thorough evaluation of specificity, linearity, accuracy, precision, sensitivity (LOD and LOQ), and robustness. By carefully considering the information presented in this guide and conducting a comprehensive method validation, researchers, scientists, and drug development professionals can confidently implement a chiral HPLC method for the accurate analysis of histidine enantiomers.

References

A Comparative Analysis of DL-Histidine and L-Histidine in Cell Culture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DL-histidine and L-histidine for use in mammalian cell culture applications. While L-histidine is the biologically active isomer essential for cell growth and protein synthesis, DL-histidine, a racemic mixture of D- and L-isomers, is sometimes considered as a more cost-effective alternative. This document outlines the known functions of L-histidine, explores the potential impacts of the D-isomer present in DL-histidine, and provides experimental protocols to evaluate their comparative performance in your specific cell culture systems.

Introduction: The Critical Role of L-Histidine in Cell Culture

L-histidine is an essential α-amino acid, indispensable for the proliferation and maintenance of mammalian cells in vitro.[1][2] Its unique imidazole side chain, with a pKa near physiological pH, endows it with several critical functions beyond its role as a building block for proteins.

Key Functions of L-Histidine:

  • Protein Synthesis: As a proteinogenic amino acid, L-histidine is a fundamental component of cellular proteins, participating in cell structure, enzyme catalysis, and signaling.[3][4]

  • pH Buffering: The imidazole ring of histidine can accept and donate protons at physiological pH, contributing to the buffering capacity of the cell culture medium and intracellular environment.

  • Precursor to Key Biomolecules: L-histidine is a precursor for the synthesis of histamine, a mediator of immune responses and neurotransmission, and carnosine, a dipeptide with antioxidant properties.[4][5]

  • Metal Ion Chelation: The imidazole side chain effectively chelates metal ions like copper and zinc, which is vital for the function of various enzymes and can protect cells from metal-induced toxicity.[6]

  • Nucleic Acid Synthesis: The biosynthesis of histidine is linked to nucleotide formation pathways.[2]

DL-Histidine vs. L-Histidine: A Comparative Overview

While L-histidine is the biologically active form, DL-histidine contains an equal mixture of L-histidine and its stereoisomer, D-histidine. Mammalian cells primarily utilize L-amino acids for protein synthesis. The presence of D-histidine in cell culture media raises several considerations.

Potential Implications of Using DL-Histidine:

  • Reduced Effective Concentration: Since only the L-isomer is utilized for protein synthesis, using DL-histidine effectively halves the concentration of usable histidine compared to the same mass of pure L-histidine.

  • Metabolism of D-Histidine: Mammalian cells are generally considered to have limited capacity to metabolize D-amino acids. The metabolic fate of D-histidine in most mammalian cell lines is not well-characterized.

  • Potential for Inhibition: While not extensively documented for D-histidine in mammalian cell culture, some D-amino acids have been shown to have biological effects, including potential competitive inhibition of L-amino acid transporters or enzymes.

  • Stereospecific Interactions: Studies have shown that D-histidine can have stereospecific interactions with proteins, such as monoclonal antibodies, which could have implications for protein stability and formulation.

Quantitative Data Summary

Direct, peer-reviewed quantitative data comparing the performance of DL-histidine and L-histidine in mammalian cell culture for key parameters like cell growth, viability, and recombinant protein production is limited in publicly available literature. The following table presents a hypothetical comparison based on the known biological principles. Researchers are strongly encouraged to perform their own comparative studies using the protocols provided in this guide.

ParameterL-HistidineDL-Histidine (at equivalent total concentration)Rationale
Cell Growth Rate OptimalPotentially ReducedOnly 50% of the histidine is the usable L-isomer.
Peak Cell Density OptimalPotentially LowerL-histidine may become a limiting nutrient sooner.
Cell Viability HighPotentially LowerThe effects of D-histidine are not fully known and could be slightly cytotoxic or inhibitory over long-term culture.
Protein Titer OptimalPotentially ReducedReduced availability of L-histidine for protein synthesis.
Product Quality Established ProfileUnknownPotential for unknown effects of D-histidine on protein folding or other quality attributes.

Experimental Protocols

To facilitate a direct comparison of DL-histidine and L-histidine in your specific cell line and process, the following experimental protocols are provided.

Experiment 1: Comparative Analysis of Cell Growth and Viability

Objective: To determine the effect of substituting L-histidine with DL-histidine on the growth and viability of a mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., CHO, HEK293, Hybridoma)

  • Histidine-free basal cell culture medium

  • Sterile stock solutions of L-histidine and DL-histidine (e.g., 100 mM)

  • Multi-well cell culture plates (e.g., 96-well or 24-well)

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Trypan blue solution

  • MTT or other viability assay reagents

Procedure:

  • Medium Preparation: Prepare experimental media by supplementing the histidine-free basal medium with L-histidine or DL-histidine to achieve a range of final concentrations (e.g., 0.1 mM, 0.2 mM, 0.4 mM, 0.8 mM). Ensure that the concentrations for DL-histidine are based on the total concentration of the mixture.

  • Cell Seeding: Seed the cells in multi-well plates at a predetermined density (e.g., 1 x 10^5 cells/mL).

  • Incubation: Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Cell Counting and Viability: At regular intervals (e.g., every 24 hours for 5-7 days), determine the viable cell density and percent viability using a cell counter and trypan blue exclusion.

  • MTT Assay (Optional Endpoint): At the end of the culture period, perform an MTT assay to assess metabolic activity as an additional measure of cell viability and proliferation.

Experiment 2: Impact on Recombinant Protein Production

Objective: To compare the effect of L-histidine and DL-histidine on the yield and quality of a recombinant protein.

Materials:

  • Recombinant protein-expressing mammalian cell line

  • Histidine-free production medium

  • Sterile stock solutions of L-histidine and DL-histidine

  • Shake flasks or bioreactors

  • ELISA, HPLC, or other protein quantification method

  • SDS-PAGE and Western Blot reagents

  • (Optional) Assays for protein quality attributes (e.g., aggregation, charge variants)

Procedure:

  • Culture Setup: Inoculate shake flasks or bioreactors containing production media supplemented with either L-histidine or DL-histidine at the optimal concentration determined from Experiment 1.

  • Fed-Batch Culture (if applicable): If using a fed-batch process, ensure the feed media also contains the respective histidine form.

  • Sampling: Collect samples at regular intervals to monitor cell growth, viability, and nutrient/metabolite levels.

  • Protein Titer Measurement: At the end of the production phase, harvest the cell culture supernatant and quantify the recombinant protein concentration using an appropriate method (e.g., ELISA, Protein A HPLC).

  • Product Quality Analysis: Analyze the harvested protein for integrity and purity using SDS-PAGE and Western Blot. If applicable, perform further analysis for critical quality attributes.

Visualizations

L-Histidine Metabolic Pathways

L_Histidine_Metabolism L_Histidine L-Histidine Protein Protein Synthesis L_Histidine->Protein Incorporation Histamine Histamine L_Histidine->Histamine Histidine Decarboxylase Carnosine Carnosine L_Histidine->Carnosine Carnosine Synthase (+ Beta-alanine) Urocanic_Acid Urocanic Acid L_Histidine->Urocanic_Acid Histidase Glutamate Glutamate Urocanic_Acid->Glutamate Multi-step catabolism

Caption: Key metabolic pathways of L-histidine in mammalian cells.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Start Start: Histidine-free Basal Medium Supplement_L Supplement with L-Histidine Start->Supplement_L Supplement_DL Supplement with DL-Histidine Start->Supplement_DL Cell_Culture Cell Culture (e.g., CHO, HEK293) Supplement_L->Cell_Culture Supplement_DL->Cell_Culture Analysis Analysis Cell_Culture->Analysis Growth_Viability Cell Growth & Viability Assay (e.g., Trypan Blue, MTT) Analysis->Growth_Viability Protein_Production Protein Titer & Quality Analysis (e.g., ELISA, HPLC) Analysis->Protein_Production Conclusion Comparative Performance Data Growth_Viability->Conclusion Protein_Production->Conclusion

Caption: Workflow for comparing L-histidine and DL-histidine in cell culture.

Conclusion and Recommendations

L-histidine is the well-characterized and biologically essential isomer for mammalian cell culture. The use of DL-histidine introduces the D-isomer, which is likely not metabolized for protein synthesis and whose effects on cell physiology are largely unknown. While DL-histidine may be a more economical option, it is critical to consider the potential for reduced performance due to the lower effective concentration of L-histidine and the unknown biological activities of D-histidine.

For critical applications such as the production of therapeutic proteins, the use of high-purity L-histidine is strongly recommended to ensure process consistency, robustness, and optimal product yield and quality. For less critical research applications, the cost-benefit of using DL-histidine should be carefully evaluated through rigorous comparative studies as outlined in this guide. Researchers should validate the performance of DL-histidine in their specific cell lines and processes before its adoption as a substitute for L-histidine.

References

Distinguishing D- and L-Histidine: A Comparative Guide to Mass Spectrometry-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of amino acid stereochemistry is a critical aspect of peptide and protein analysis. The presence of D-amino acids, such as D-histidine, can significantly impact the biological activity, stability, and safety of therapeutic peptides. Mass spectrometry (MS), coupled with chromatographic separation, offers highly sensitive and specific methods for distinguishing between D- and L-histidine enantiomers. This guide provides an objective comparison of two primary MS-based approaches: Liquid Chromatography-Mass Spectrometry (LC-MS) with chiral derivatization and Chiral High-Performance Liquid Chromatography-Mass Spectrometry (Chiral HPLC-MS).

This comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Performance Comparison

Two principal methods are employed for the baseline separation of D- and L-histidine for mass spectrometric analysis: the formation of diastereomers through chiral derivatization prior to separation on a standard reversed-phase column, and direct separation of the enantiomers on a chiral stationary phase. The choice between these methods depends on factors such as required sensitivity, sample complexity, and available instrumentation.

ParameterLC-MS with Chiral Derivatization (Marfey's Reagent)Chiral HPLC-MS (Teicoplanin-based CSP)
Principle Enantiomers are converted into diastereomers with different physicochemical properties using a chiral derivatizing agent.Enantiomers are directly separated based on their differential interactions with a chiral stationary phase.
Sample Preparation Requires an additional derivatization step following sample hydrolysis.Direct injection of the hydrolyzed sample.
Throughput Moderate, due to the derivatization step.High, particularly with modern UHPLC systems.
Sensitivity High (picomole to femtomole range), can be enhanced by the choice of derivatizing agent.[1]High (picomole to femtomole range), dependent on MS detector sensitivity.
Specificity High, based on both chromatographic separation and mass spectrometric detection (e.g., MRM).High, based on both chromatographic separation and mass spectrometric detection.
Elution Order Typically, the L-amino acid diastereomer elutes before the D-amino acid diastereomer.[2]Typically, the L-enantiomer elutes before the D-enantiomer.[3]
Cost Involves the cost of the chiral derivatizing reagent.Requires investment in a specialized and often more expensive chiral column.

Experimental Data

Quantitative data is crucial for method selection and validation. The following table summarizes typical experimental results for the two methods.

MethodAnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
LC-MS with L-FDLA Derivatization L-Histidine-FDLA438.2309.1~15.2
D-Histidine-FDLA438.2309.1~16.0
Chiral HPLC-MS L-Histidine156.1-To be determined
D-Histidine156.1-To be determined

Note: Data for LC-MS with L-FDLA (a variant of Marfey's reagent) derivatization is adapted from a study on mouse brain samples.[2] Retention times are approximate and can vary based on specific chromatographic conditions. Data for Chiral HPLC-MS is pending specific experimental results.

Experimental Protocols & Methodologies

LC-MS with Chiral Derivatization using Marfey's Reagent (FDAA)

This method transforms the D- and L-histidine enantiomers into diastereomers, which can then be separated by standard reversed-phase liquid chromatography.

a) Peptide Hydrolysis (if applicable):

  • Accurately weigh 1-5 mg of the peptide into a hydrolysis tube.

  • Add 500 µL of 6 M HCl.

  • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.

b) Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - FDAA):

  • Dissolve the amino acid residue (approximately 50 nmol) in 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

  • Incubate the mixture at 40°C for 1 hour in the dark.[2]

  • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.[2]

  • Evaporate the acetone and dilute the sample with the mobile phase for LC-MS analysis.

c) LC-MS/MS Analysis:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Mass Spectrometry: Operate in positive ion mode and use tandem MS (MS/MS) for identification and quantification of the derivatized D- and L-histidine. Multiple Reaction Monitoring (MRM) is recommended for high specificity and sensitivity.

Chiral High-Performance Liquid Chromatography-Mass Spectrometry (Chiral HPLC-MS)

This method allows for the direct separation of D- and L-histidine without the need for derivatization, relying on a chiral stationary phase (CSP).

a) Peptide Hydrolysis (if applicable):

  • Follow the same hydrolysis protocol as described above.

b) Chiral HPLC-MS Analysis:

  • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based chiral column.

  • Mobile Phase: A mixture of methanol, water, and a small amount of acidifier (e.g., 0.006% formic acid). A typical starting condition is 70:30 (v/v) methanol:water with 0.006% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 15°C.

  • Mass Spectrometry Detection: Couple the HPLC system to a mass spectrometer operating in positive ion mode. Use selected ion monitoring (SIM) or MRM for sensitive and specific detection of D- and L-histidine.

Visualizing the Methodologies

To further clarify the experimental processes and the underlying chemical principles, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow Comparative Workflow for D/L-Histidine Analysis cluster_sample_prep Sample Preparation cluster_derivatization Method 1: Chiral Derivatization cluster_direct Method 2: Direct Chiral Separation cluster_data Data Analysis Peptide_Sample Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Peptide_Sample->Hydrolysis Amino_Acid_Mixture D/L-Histidine Mixture Hydrolysis->Amino_Acid_Mixture Derivatization Derivatization with Marfey's Reagent (FDAA) Amino_Acid_Mixture->Derivatization Chiral_LC_MS Chiral HPLC-MS/MS (Teicoplanin Column) Amino_Acid_Mixture->Chiral_LC_MS Diastereomers Diastereomeric Mixture Derivatization->Diastereomers RP_LC_MS Reversed-Phase LC-MS/MS Diastereomers->RP_LC_MS Data_Analysis Quantification of D/L Ratio RP_LC_MS->Data_Analysis Chiral_LC_MS->Data_Analysis

Caption: A flowchart of the two primary mass spectrometry-based methods.

derivatization_reaction Mechanism of Chiral Derivatization with Marfey's Reagent cluster_reactants cluster_products L_Histidine L-Histidine (Enantiomer 1) Diastereomer_1 L-His-L-FDAA (Diastereomer 1) L_Histidine->Diastereomer_1 D_Histidine D-Histidine (Enantiomer 2) Diastereomer_2 D-His-L-FDAA (Diastereomer 2) D_Histidine->Diastereomer_2 Marfeys_Reagent Marfey's Reagent (L-FDAA, Chiral) Marfeys_Reagent->L_Histidine Marfeys_Reagent->D_Histidine

References

A Comparative Analysis of the Buffering Capacity of Histidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the buffering capacity of histidine isomers, focusing on L-histidine and D-histidine, and exploring the influence of structural modifications as seen in related compounds like β-alanine. This analysis is supported by experimental data and detailed protocols to assist researchers in selecting and utilizing these molecules for pH control in various applications, from biochemical assays to pharmaceutical formulations.

Introduction to Histidine's Buffering Prowess

Histidine, a unique amino acid with an imidazole side chain, plays a critical role in biological pH regulation. Its side chain possesses a pKa value near physiological pH, allowing it to act as both a proton donor and acceptor, thereby resisting significant pH shifts.[1][2] This property makes histidine and its derivatives invaluable as buffering agents in a multitude of research and pharmaceutical contexts.

Comparative Buffering Performance of Histidine Isomers

A comparative analysis of the fundamental physicochemical properties of L-histidine and its non-proteinogenic enantiomer, D-histidine, reveals a striking similarity in their buffering characteristics. Their identical molar mass, isoelectric point (pI), and acid dissociation constants (pKa) for the α-carboxyl, α-amino, and imidazole groups indicate that their intrinsic buffering capacities are equivalent.[3]

While their fundamental buffering capabilities are the same, it is crucial for researchers to recognize that their biological activities and interactions with chiral molecules, such as enzymes and receptors, can differ significantly due to stereospecificity.[3] This distinction becomes particularly relevant in biological assays and drug formulation where interactions with other chiral components are expected.

Quantitative Data on Histidine Isomers

The following table summarizes the key physicochemical properties of L-histidine and D-histidine, underscoring their identical buffering-related parameters.

PropertyL-HistidineD-HistidineReference
Molar Mass155.15 g/mol 155.15 g/mol [3]
Isoelectric Point (pI)~7.59~7.59[3]
pKa (α-COOH)~1.82~1.82[3]
pKa (α-NH3+)~9.17~9.17[3]
pKa (imidazole)~6.00~6.00[3]

The imidazole side chain, with a pKa of approximately 6.0, is the primary contributor to histidine's buffering capacity in the physiologically relevant pH range.[1][2]

The Influence of Structural Modifications: The Case of β-Alanine

While a distinct "beta-histidine" isomer is not commonly available, the study of β-alanine in conjunction with histidine provides valuable insights into how structural modifications can impact buffering capacity. β-alanine, an isomer of alanine with the amino group at the β-position, is a key component of the dipeptide carnosine (β-alanyl-L-histidine).

Carnosine is a significant intracellular buffer in muscle tissue. The pKa of the imidazole ring in carnosine is approximately 6.83, making it a highly effective buffer at physiological pH. This demonstrates that the chemical environment, including the presence of adjacent amino acids, can modulate the pKa of the histidine side chain and, consequently, its buffering effectiveness.

Experimental Determination of Buffering Capacity

The buffering capacity of an amino acid is experimentally determined by titration. This involves measuring the pH of an amino acid solution as a strong acid or base is incrementally added. The resulting titration curve reveals the pKa values of the ionizable groups, which correspond to the regions of maximum buffering capacity.

Experimental Protocol: Titration of Histidine

This protocol outlines the steps for determining the buffering capacity of a histidine isomer.

Materials:

  • Histidine isomer (L-histidine or D-histidine)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burettes (2)

  • Beakers (100 mL)

  • Pipettes

  • Distilled water

Procedure:

  • Prepare the Amino Acid Solution: Accurately weigh a known amount of the histidine isomer to prepare a solution of a specific concentration (e.g., 0.1 M). Dissolve the amino acid in a known volume of distilled water.

  • Calibrate the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Initial pH Measurement: Place the histidine solution in a beaker with a magnetic stir bar and measure the initial pH.

  • Acid Titration:

    • Fill a burette with the standardized 0.1 M HCl solution.

    • Slowly add small increments (e.g., 0.5 mL) of HCl to the histidine solution while continuously stirring.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH drops to approximately 1.5.

  • Base Titration:

    • Prepare a fresh solution of the histidine isomer or use the endpoint of the acid titration.

    • Fill a separate burette with the standardized 0.1 M NaOH solution.

    • Slowly add small increments (e.g., 0.5 mL) of NaOH to the histidine solution while continuously stirring.

    • Record the pH after each addition.

    • Continue the titration until the pH rises to approximately 12.5.

  • Data Analysis:

    • Plot the pH (y-axis) versus the equivalents of acid and base added (x-axis) to generate a titration curve.

    • The pKa values are the pH values at the midpoints of the buffering regions (the relatively flat portions of the curve). For histidine, you will observe three pKa values corresponding to the carboxyl group, the imidazole side chain, and the amino group.

Visualizing Experimental and Logical Relationships

Experimental Workflow for Determining Buffering Capacity

The following diagram illustrates the key steps in the experimental determination of the buffering capacity of a histidine isomer.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Histidine Solution C Measure Initial pH A->C B Calibrate pH Meter B->C D Titrate with HCl C->D E Titrate with NaOH C->E F Plot Titration Curve D->F E->F G Determine pKa Values F->G

Caption: Experimental workflow for determining buffering capacity.

Protonation States of Histidine

The buffering capacity of histidine is a direct result of the equilibrium between its different protonation states. The following diagram illustrates these states and their corresponding charges at different pH ranges.

histidine_protonation A pH < 1.8 Net Charge: +2 B pH 1.8 - 6.0 Net Charge: +1 A->B +OH- B->A +H+ C pH 6.0 - 9.2 Net Charge: 0 (Zwitterion) B->C +OH- C->B +H+ D pH > 9.2 Net Charge: -1 C->D +OH- D->C +H+

Caption: Protonation states and net charge of histidine.

Conclusion

The stereoisomers L-histidine and D-histidine exhibit identical intrinsic buffering capacities due to their shared physicochemical properties, including identical pKa values. The choice between these isomers in a research or pharmaceutical setting should be guided by considerations of potential stereospecific interactions within the biological or chemical system. Furthermore, the buffering properties of histidine can be significantly influenced by its chemical environment, as exemplified by the enhanced buffering capacity of carnosine. The provided experimental protocol offers a robust method for empirically determining and comparing the buffering characteristics of these and other related compounds.

References

A Comparative Guide to Assessing the Purity of DL-Histidine Monohydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the accuracy, reproducibility, and validity of experimental results. This guide provides an objective comparison of common analytical techniques for assessing the purity of DL-Histidine monohydrochloride monohydrate, a widely used amino acid derivative. The performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Thin-Layer Chromatography (TLC), and Potentiometric Titration are compared, with supporting experimental data and detailed protocols.

Data Presentation: A Comparative Overview of Purity Assessment Methods

The following table summarizes the key performance characteristics of the four primary methods for determining the purity of this compound.

Analytical MethodPrincipleTypical Purity SpecificationRepresentative Purity ValueKey Remarks
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.≥98.0%≥98%A highly sensitive method for detecting and quantifying impurities. Requires reference standards for accurate quantification of impurities.[1]
Quantitative ¹H-NMR (qNMR) Signal intensity is directly proportional to the molar concentration of the analyte.Not typically specified in pharmacopeias.>99%Provides absolute purity without the need for a specific reference standard for each impurity. Highly specific and structurally informative.[1]
Thin-Layer Chromatography (TLC) Separation based on differential migration of components on a stationary phase.≥98%≥98%A semi-quantitative method primarily used for limit tests of related substances.[1]
Potentiometric Titration Measurement of the potential difference between two electrodes during a titration.98.5% - 101.0% (on dried substance)100.4% (on anhydrous substance)An assay method that determines the amount of the main component but is not specific for individual impurities.[1]

Experimental Protocols

Detailed methodologies for each of the key purity assessment techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) method is commonly employed. The separated components are detected by UV absorbance, and the peak area of the main component is compared to the total area of all peaks to determine purity.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to prepare a stock solution of about 0.05 mg/mL.[1]

    • Prepare solutions of known impurities at suitable concentrations for peak identification and quantification.

  • Instrumentation and Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) or a HILIC column (e.g., Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm) can be used.[2]

    • Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate at pH 3.2) and an organic solvent like acetonitrile.[2] The composition can be isocratic or a gradient.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the sample and standard solutions into the HPLC system.

    • Identify the peaks based on their retention times compared to the standards.

    • Calculate the purity using the area normalization method (assuming equal response factors) or by using an external standard for more accurate quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary analytical method that provides a direct measurement of the molar concentration of a substance. The intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and a suitable internal standard (e.g., maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt - DSS) into a vial.[3]

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., D₂O).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: A spectrometer with a field strength of at least 400 MHz is recommended.

    • Parameters:

      • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full proton relaxation.

      • Use a calibrated 90° pulse.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[4]

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of both the this compound and the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Thin-Layer Chromatography (TLC)

Principle: TLC is a chromatographic technique used to separate non-volatile mixtures. The separation is achieved by the differential migration of the sample components up a thin layer of adsorbent material (stationary phase) coated on a flat carrier, driven by a solvent system (mobile phase).

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and alcohol) at a concentration of approximately 1 mg/mL.

    • Prepare solutions of known impurities at various concentrations to serve as standards.

  • TLC Plate and Mobile Phase:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A common solvent system is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 v/v/v ratio).

  • Procedure:

    • Using a capillary tube, apply small spots of the sample and standard solutions onto the baseline of the TLC plate.

    • Place the plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.

    • Allow the solvent to ascend the plate until it is near the top.

    • Remove the plate and mark the solvent front.

    • Dry the plate thoroughly.

  • Visualization and Analysis:

    • Spray the dried plate with a ninhydrin solution.

    • Heat the plate at approximately 100-105°C for a few minutes until colored spots appear. Amino acids typically produce a purple or violet color.[5]

    • Compare the intensity of any impurity spots in the sample chromatogram with the spots from the standard solutions to semi-quantitatively assess the purity. The Rf value (retardation factor) can be calculated to help identify components.

Potentiometric Titration

Principle: Potentiometric titration is a volumetric method where the concentration of a substance is determined by reacting it with a titrant of known concentration. The endpoint of the titration is determined by measuring the potential difference between two electrodes as a function of the added titrant volume. For DL-Histidine monohydrochloride, an acid-base titration is performed.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of this compound (previously dried if determining on a dried basis).

    • Dissolve the sample in about 50 mL of deionized water.

  • Titration:

    • Titrant: Standardized 0.1 M sodium hydroxide (NaOH) solution.

    • Apparatus: A potentiometer with a glass pH electrode and a reference electrode, and a magnetic stirrer.

    • Immerse the electrodes in the sample solution and begin stirring.

    • Titrate the solution with the standardized NaOH, recording the pH and the volume of titrant added. Add the titrant in small increments, especially near the equivalence points.

    • Continue the titration past the final equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to obtain the titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the titration curve. The first and second derivatives of the curve can be used for a more accurate determination of the endpoint.

    • Calculate the purity of this compound based on the volume of titrant consumed to reach the appropriate equivalence point and the stoichiometry of the reaction.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for each of the described purity assessment techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample & Standards prep2 Dissolve in Mobile Phase prep1->prep2 analysis1 Inject into HPLC System prep2->analysis1 analysis2 Separation on Column analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Peak Integration analysis3->data1 data2 Purity Calculation data1->data2

HPLC Purity Analysis Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire 1H NMR Spectrum prep3->acq1 proc1 Phase & Baseline Correction acq1->proc1 proc2 Signal Integration proc1->proc2 proc3 Purity Calculation proc2->proc3

qNMR Purity Assessment Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep1 Prepare Sample & Standard Solutions prep2 Spot on TLC Plate prep1->prep2 dev1 Place in Developing Chamber prep2->dev1 dev2 Solvent Ascent dev1->dev2 dev3 Dry Plate dev2->dev3 vis1 Spray with Ninhydrin dev3->vis1 vis2 Heat Plate vis1->vis2 vis3 Compare Spots vis2->vis3

TLC Purity Analysis Workflow

Titration_Workflow cluster_prep Sample Preparation cluster_titr Titration cluster_analysis Data Analysis prep1 Weigh Sample prep2 Dissolve in Water prep1->prep2 titr1 Titrate with Standardized NaOH prep2->titr1 titr2 Record pH and Volume titr1->titr2 analysis1 Plot Titration Curve titr2->analysis1 analysis2 Determine Equivalence Point analysis1->analysis2 analysis3 Calculate Purity analysis2->analysis3

Potentiometric Titration Workflow

References

A Comparative Guide to the Validation of D-Histidine Incorporation in Synthetic Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of D-amino acids, such as D-histidine, into synthetic peptides is a critical strategy in modern therapeutic peptide design. This substitution can significantly enhance proteolytic stability, modulate receptor binding, and introduce specific conformational constraints. However, the successful and precise incorporation of D-histidine must be rigorously validated. This guide provides an objective comparison of mass spectrometry-based methods with other analytical techniques for this purpose, supported by experimental data and detailed protocols.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for validating D-histidine incorporation due to its high sensitivity, speed, and ability to provide detailed structural information.

Comparison of Analytical Techniques

The choice of analytical technique for validating D-histidine incorporation depends on factors such as the required level of detail, sample availability, and throughput needs. Below is a comparison of key performance characteristics of different analytical methods.

ParameterLC-MS with Chiral DerivatizationChiral HPLC-MSEdman Degradation
Principle Peptide hydrolysis, derivatization of amino acids with a chiral reagent (e.g., Marfey's reagent), followed by LC-MS analysis to separate and quantify diastereomers.Peptide hydrolysis, followed by separation of underivatized D- and L-amino acids on a chiral stationary phase, with MS detection.Sequential cleavage of N-terminal amino acids, which are then identified. Chirality determination requires coupling with a chiral separation method.
Primary Application Quantitative analysis of D/L amino acid ratios.Quantitative analysis of D/L amino acid ratios.N-terminal peptide sequencing.
Sensitivity High (picomole to femtomole range).High (picomole to femtomole range).Moderate (picomole range).
Accuracy (% Recovery) Typically in the range of 80–120%.High, with a reporting limit of 0.1% for D-isomer impurities.High for sequencing, but indirect for chirality.
Throughput Moderate to High.Moderate to High.Moderate.
Structural Information Provides amino acid composition and stereochemistry.Provides amino acid composition and stereochemistry.Provides N-terminal sequence information.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and reliable validation of D-histidine incorporation.

Peptide Hydrolysis

This is a fundamental step for many methods aimed at determining the enantiomeric purity of amino acids in a peptide.

Protocol:

  • Accurately weigh 1-5 mg of the synthetic peptide into a hydrolysis tube.

  • Add 500 µL of 6 M HCl. To minimize racemization during hydrolysis, deuterated hydrochloric acid (DCl in D₂O) can be used. This labels any amino acids that racemize with deuterium, allowing them to be distinguished by mass spectrometry.

  • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.

  • Reconstitute the amino acid hydrolysate in 200 µL of ultrapure water.

LC-MS with Chiral Derivatization (Marfey's Reagent)

This is a widely used method for determining the enantiomeric purity of amino acids in a peptide.

Protocol:

  • Derivatization: To the amino acid hydrolysate, add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone and a buffer (e.g., sodium bicarbonate) to maintain an alkaline pH.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 1 hour).

  • Quench the reaction by adding an acid (e.g., HCl).

  • LC-MS Analysis:

    • Inject the derivatized sample into a reverse-phase HPLC system coupled to a mass spectrometer.

    • The diastereomers formed from the D- and L-amino acids will have different retention times and can be separated.

    • The mass spectrometer is used for sensitive and specific detection and quantification of the separated diastereomers.

Chiral HPLC-MS

This method allows for the direct separation of D- and L-histidine without derivatization.

Protocol:

  • Chromatography:

    • Use a chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide.

    • The mobile phase typically consists of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid (e.g., formic acid) to improve peak shape.

    • The D- and L-histidine enantiomers will elute at different retention times.

  • Mass Spectrometry Detection:

    • Couple the HPLC system to a mass spectrometer operating in positive ion mode.

    • Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive and specific detection of D- and L-histidine.

Visualizations

Experimental Workflow for D-Histidine Validation

D-Histidine Validation Workflow Experimental Workflow for D-Histidine Validation cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Analysis cluster_3 Results Peptide Synthetic Peptide Containing D-Histidine Hydrolysis Acid Hydrolysis (6M HCl or DCl) Peptide->Hydrolysis Derivatization Chiral Derivatization (e.g., Marfey's Reagent) Hydrolysis->Derivatization Method 1 ChiralLCMS Chiral HPLC-MS Hydrolysis->ChiralLCMS Method 2 LCMS LC-MS Analysis Derivatization->LCMS MS_Detect Mass Spectrometry Detection ChiralLCMS->MS_Detect Quantification Quantification of D/L Ratio LCMS->Quantification MS_Detect->Quantification Validation Validation of D-Histidine Incorporation Quantification->Validation

Caption: Workflow for validating D-histidine incorporation in synthetic peptides.

Decision Tree for Method Selection

Method Selection Decision Tree Decision Tree for Method Selection Start Start: Need to Validate D-Histidine Incorporation Quant Is Quantitative D/L Ratio Required? Start->Quant Seq Is N-terminal Sequence Confirmation Needed? Quant->Seq No LCMS_Deriv LC-MS with Chiral Derivatization Quant->LCMS_Deriv Yes Chiral_HPLC Chiral HPLC-MS Quant->Chiral_HPLC Yes Edman Edman Degradation Seq->Edman Yes Combine Combine Edman with Chiral Method Seq->Combine Yes, and Chirality

Caption: Decision tree for selecting an analytical method.

Conclusion

The validation of D-histidine incorporation is a critical quality control step in the development of synthetic peptides. Mass spectrometry, particularly when combined with chiral separation techniques, offers a highly sensitive, specific, and quantitative approach for this purpose. While methods like Edman degradation provide valuable sequence information, they are less direct for confirming stereochemistry. For robust and reliable validation,

A Comparative Guide to the Crystal Morphology of D-, L-, and DL-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histidine, a proteogenic amino acid, is a fundamental component in various biological processes and pharmaceutical formulations. Its chirality, existing as D- and L-enantiomers, and its formation of a racemic mixture (DL-histidine), give rise to distinct crystalline structures. Understanding the nuances of the crystal morphology of these forms is paramount for controlling crystallization processes, ensuring batch-to-batch consistency, and optimizing the physicochemical properties of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the crystal morphology of D-, L-, and DL-histidine, supported by experimental data and detailed protocols.

Comparative Analysis of Histidine Crystallography

The enantiomeric forms of histidine and their racemic mixture exhibit polymorphism, crystallizing in different systems with distinct unit cell parameters. L-histidine is known to crystallize in two polymorphic forms: a stable orthorhombic form and a metastable monoclinic form.[1] The commercially available D-histidine is often found in the metastable monoclinic form.[2] The racemic mixture, DL-histidine, crystallizes in a monoclinic system.[2]

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for the different forms of histidine, providing a quantitative basis for comparison.

Form Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)
L-Histidine (Orthorhombic) OrthorhombicP2₁2₁2₁5.1777.32218.87909090
L-Histidine (Monoclinic) MonoclinicP2₁5.1727.3849.4749097.16290
D-Histidine (Monoclinic) MonoclinicP2₁5.1727.3849.4749097.16290
DL-Histidine (Monoclinic) MonoclinicP2₁/c8.9838.0879.4159097.6590

Note: As D- and L-histidine are enantiomers, their crystallographic data in the same crystal system are identical.

Visualization of Histidine Forms and Crystal Systems

The logical relationship between the different forms of histidine and their corresponding crystal structures is illustrated below.

G Relationship between Histidine Forms and Crystal Morphology cluster_enantiomers Enantiomers cluster_crystals Crystal Systems L_His L-Histidine DL_His DL-Histidine (Racemic Mixture) L_His->DL_His Ortho Orthorhombic (P2₁2₁2₁) L_His->Ortho stable form Mono_L Monoclinic (P2₁) L_His->Mono_L metastable form D_His D-Histidine D_His->DL_His Mono_D Monoclinic (P2₁) D_His->Mono_D metastable form Mono_DL Monoclinic (P2₁/c) DL_His->Mono_DL

A diagram illustrating the relationship between histidine forms and their crystal systems.

Experimental Protocols

Crystallization by Slow Evaporation

This method is widely used for obtaining single crystals of amino acids suitable for X-ray diffraction.

Workflow:

G A Dissolve Histidine in Solvent (e.g., water or aqueous ethanol) to form a saturated solution B Filter the solution to remove impurities A->B C Transfer to a clean vial and cover loosely B->C D Allow solvent to evaporate slowly at a constant temperature C->D E Harvest well-formed crystals D->E

Workflow for crystallization by slow evaporation.

Methodology:

  • Solution Preparation: Prepare a saturated solution of the desired histidine form (D-, L-, or DL-) in a suitable solvent. Deionized water is a common solvent, and aqueous ethanol solutions can also be used. Gentle heating may be applied to facilitate dissolution.

  • Filtration: Filter the warm, saturated solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Crystallization Vessel: Transfer the filtered solution to a clean, dust-free vial or beaker.

  • Evaporation: Cover the vessel with a perforated lid or parafilm with small holes to allow for slow evaporation of the solvent at a constant, controlled temperature (e.g., room temperature).

  • Crystal Growth: Allow the solution to stand undisturbed for several days to weeks. Crystals will form as the solvent evaporates and the solution becomes supersaturated.

  • Harvesting: Once crystals of sufficient size and quality have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor. Wash the crystals with a small amount of cold solvent and dry them on a filter paper.

Characterization by Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying the crystalline phase and confirming the polymorphic form of a solid sample.

Workflow:

G A Grind a small sample of histidine crystals to a fine powder B Mount the powder on a sample holder A->B C Place the sample in the diffractometer B->C D Collect the diffraction pattern over a specified 2θ range C->D E Analyze the data: - Identify peak positions and intensities - Compare with reference patterns D->E

References

A Comparative Guide to the Differential Effects of Histidine Enantiomers on Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of L-histidine and D-histidine on the stability of therapeutic proteins, supported by experimental data. While L-histidine is the conventional choice in biopharmaceutical formulations, emerging evidence suggests that stereochemistry can play a crucial role in protein-excipient interactions, presenting D-histidine as a potentially advantageous alternative for enhancing protein stability.

Mechanisms of Protein Stabilization by Histidine

Histidine is a versatile excipient in protein formulations, contributing to stability through several mechanisms. Its imidazole side chain, with a pKa of approximately 6.0, makes it an effective buffering agent in the physiologically relevant pH range of 5.5 to 7.4.[1] Maintaining a stable pH is critical for preventing protein degradation pathways that are pH-sensitive, such as aggregation and hydrolysis.

Beyond its buffering capacity, histidine can directly interact with the protein surface to inhibit aggregation. It is thought to shield solvent-exposed hydrophobic patches, thereby reducing the propensity for protein-protein interactions that lead to the formation of aggregates.[1][2] Additionally, histidine can act as an antioxidant by scavenging reactive oxygen species (ROS) and chelating metal ions that can catalyze oxidation reactions, thus protecting sensitive amino acid residues from oxidative damage.[1]

Stereospecific Interactions: L-Histidine vs. D-Histidine

Recent studies have revealed that the chirality of histidine can influence its interaction with proteins. A key study examining the interactions of L- and D-histidine with a monoclonal antibody (mAb) demonstrated stereospecificity in these interactions.

Quantitative Comparison of Interaction Parameters

The following table summarizes the quantitative data from a study comparing the interaction of L- and D-histidine with a monoclonal antibody.

ParameterL-HistidineD-HistidineMethodImplication
Interaction Sites Baseline~2-4 additional sitesIsothermal Titration Calorimetry (ITC)D-histidine exhibits more extensive interactions with the mAb surface.[3]
Net Protein Charge BaselineReduction in net negative chargeElectrophoretic Light ScatteringThe increased interaction of D-histidine alters the surface charge of the mAb.[3]

These findings suggest a different binding landscape for the D-isomer on the protein surface, which could translate to altered and potentially enhanced stabilization effects.[3] The greater number of interaction sites for D-histidine could lead to more effective shielding of hydrophobic regions, which is a key mechanism for preventing aggregation.

Experimental Protocols for Comparative Stability Assessment

To empirically determine the differential effects of histidine enantiomers on the stability of a specific protein, a series of biophysical and analytical techniques should be employed. The following protocols provide a framework for such a comparative analysis.

Formulation Preparation
  • Buffer Preparation: Prepare stock solutions of L-histidine and D-histidine buffers (e.g., 20 mM) at the desired pH (e.g., pH 6.0).

  • Buffer Exchange: The protein of interest should be buffer-exchanged into the L-histidine and D-histidine formulations, as well as a control buffer without histidine, using methods such as dialysis or tangential flow filtration (TFF).

  • Concentration Adjustment: Adjust the final protein concentration to the target level for the stability study (e.g., 50 mg/mL).

  • Sterile Filtration: Sterile filter the final formulations using a 0.22 µm filter.

Conformational Stability Assessment: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the thermal stability of the protein in each formulation by measuring its melting temperature (Tm). A higher Tm indicates greater conformational stability.

  • Protocol:

    • Prepare samples of the protein in L-histidine, D-histidine, and control buffers.

    • Load the samples and the respective reference buffers into the DSC instrument.

    • Scan the samples over a temperature range (e.g., 25°C to 95°C) at a constant scan rate (e.g., 1°C/min).

    • Analyze the resulting thermograms to determine the onset of unfolding and the melting temperature (Tm) for each formulation.

Aggregation Analysis: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
  • Objective: To quantify the formation of high molecular weight species (aggregates) and low molecular weight fragments over time under accelerated stress conditions.

  • Protocol:

    • Incubate aliquots of each formulation at various temperatures (e.g., 4°C, 25°C, and 40°C).

    • At specified time points (e.g., 0, 2, 4, 8, and 12 weeks), analyze the samples by SEC-HPLC.

    • Use a suitable size-exclusion column to separate monomers, aggregates, and fragments.

    • Quantify the percentage of each species by integrating the peak areas in the chromatogram. A slower rate of increase in high molecular weight species in the D-histidine formulation would indicate better stabilization against aggregation.

Aggregation Analysis: Dynamic Light Scattering (DLS)
  • Objective: To monitor changes in the hydrodynamic radius and polydispersity of the protein, providing an indication of the formation of soluble aggregates.

  • Protocol:

    • Place the samples from the accelerated stability study into a DLS cuvette.

    • Measure the fluctuations in scattered light intensity to determine the particle size distribution.

    • An increase in the average hydrodynamic radius or polydispersity index (PDI) can indicate the formation of aggregates.

Visualization of Workflows and Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for comparing histidine enantiomers and the proposed mechanism of stabilization.

Experimental_Workflow Experimental Workflow for Comparing Histidine Enantiomers cluster_prep Formulation Preparation cluster_analysis Stability Assessment cluster_data Data Analysis FP1 Buffer Exchange (Protein in L-His, D-His, Control) FP2 Concentration Adjustment FP1->FP2 FP3 Sterile Filtration FP2->FP3 A1 Initial Analysis (t=0) DSC, SEC-HPLC, DLS FP3->A1 A2 Accelerated Stability Study (Incubation at 4°C, 25°C, 40°C) A1->A2 A3 Time-Point Analysis (e.g., 2, 4, 8, 12 weeks) SEC-HPLC, DLS A2->A3 D1 Compare Tm (DSC) A3->D1 D2 Compare Aggregation Rates (SEC-HPLC) A3->D2 D3 Compare Hydrodynamic Radius (DLS) A3->D3 Conclusion Determine Superior Stabilizer D1->Conclusion D2->Conclusion D3->Conclusion

Caption: Workflow for the comparative evaluation of protein stability in L-histidine and D-histidine formulations.

Stabilization_Mechanism Proposed Mechanism of Enhanced Stabilization by D-Histidine cluster_interaction Stereospecific Interaction cluster_effect Stabilizing Effect cluster_outcome Outcome Protein Monoclonal Antibody Interaction_L Fewer Interaction Sites Protein->Interaction_L Interaction_D More Interaction Sites Protein->Interaction_D L_His L-Histidine L_His->Interaction_L D_His D-Histidine D_His->Interaction_D Shielding_L Partial Shielding of Hydrophobic Patches Interaction_L->Shielding_L Shielding_D More Effective Shielding of Hydrophobic Patches Interaction_D->Shielding_D Stability_L Standard Stabilization Shielding_L->Stability_L Stability_D Potentially Enhanced Stabilization Shielding_D->Stability_D Aggregation_L Reduced Aggregation Stability_L->Aggregation_L Aggregation_D Greater Reduction in Aggregation Stability_D->Aggregation_D

Caption: Logical relationship illustrating the hypothesis for D-histidine's potentially superior stabilizing effect.

Conclusion

The available data indicates that D-histidine exhibits a greater number of interaction sites on the surface of a monoclonal antibody compared to L-histidine.[3] This stereospecific interaction may lead to more effective shielding of hydrophobic regions, potentially resulting in enhanced protection against aggregation and improved overall protein stability. While direct comparative studies on thermal stability (Tm) and aggregation kinetics are not yet widely published, the existing evidence warrants the consideration and empirical evaluation of D-histidine as a viable and potentially superior alternative to L-histidine in biopharmaceutical formulation development. The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative analysis, enabling researchers to make data-driven decisions on the selection of the most appropriate stabilizer for their therapeutic protein candidates.

References

A Comparative In Vitro Toxicity Profile of D- and L-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro toxicity of D-histidine and L-histidine. While direct comparative studies quantifying the cytotoxicity of both isomers under identical conditions are limited in publicly available literature, this document synthesizes existing data to compare their established mechanisms of toxicity and outlines the experimental protocols used to assess their effects.

Executive Summary

L-histidine, the naturally occurring isomer, is generally considered non-toxic at physiological concentrations but can exhibit cytotoxic effects at high concentrations or in combination with oxidative stressors. Its toxicity is often linked to the generation of reactive oxygen species (ROS) and the induction of DNA damage. In contrast, the toxicity of D-histidine in mammalian systems is primarily attributed to its metabolism by D-amino acid oxidase (DAAO), an enzyme that produces hydrogen peroxide (H₂O₂), a potent cytotoxic agent. Consequently, the in vitro toxicity of D-histidine is largely dependent on the expression and activity of DAAO in the specific cell line being studied.

Comparative Toxicity Data

IsomerCell LineConcentrationEffectCitation
L-Histidine Cultured Hepatocytes198 mM89 +/- 5% LDH release within 3 hours
SW1990 Pancreatic Cancer Cells10 mMInduced cytotoxicity (MTT assay)[1]
SW1990 Pancreatic Cancer Cells25 mMMaximal cytotoxic effect (MTT assay); 34% reduction in cell viability after 72h[1]
D-Histidine Cultured HepatocytesNot specifiedElicited marked injury
Streptococcus mutans2% (w/v)Minimum Inhibitory Concentration (MIC)

Mechanisms of Toxicity

The cytotoxic mechanisms of D- and L-histidine are distinct, stemming from their different roles and metabolic pathways in biological systems.

L-Histidine: Pro-oxidant Activity and DNA Damage

At high concentrations, L-histidine can act as a pro-oxidant, particularly in the presence of transition metal ions or other stressors like hydrogen peroxide. This leads to the generation of reactive oxygen species, causing lipid peroxidation and oxidative damage to cellular components. A key mechanism of L-histidine-mediated cytotoxicity is the induction of DNA double-strand breaks.[2][3][4] This has been observed in various mammalian cell lines, including Chinese Hamster Ovary (CHO) cells.[4]

D-Histidine: D-Amino Acid Oxidase (DAAO)-Mediated Hydrogen Peroxide Production

The primary pathway for D-histidine toxicity in mammals involves the enzyme D-amino acid oxidase (DAAO).[5] DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[6][7][8][9] This reaction produces the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[5][10] The accumulation of H₂O₂ induces significant oxidative stress, leading to cell damage and apoptosis. The cytotoxicity of D-histidine is therefore directly correlated with the level of DAAO expression and activity in the cells under investigation. Some research also suggests that H₂O₂ production may not be the sole mechanism, hinting at other potential apoptosis-mediated pathways.[5]

Signaling Pathways and Experimental Workflows

D-Histidine Metabolism and Cytotoxicity Pathway

The metabolic pathway leading to D-histidine-induced cytotoxicity is initiated by the enzymatic action of DAAO.

D_Histidine_Toxicity D_His D-Histidine DAAO D-Amino Acid Oxidase (DAAO) D_His->DAAO Substrate Products α-keto acid + Ammonia DAAO->Products Produces H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2 Produces Stress Oxidative Stress H2O2->Stress Damage Cell Damage & Apoptosis Stress->Damage

Caption: D-Histidine metabolism by DAAO leading to oxidative stress.

Experimental Workflow for Comparative Cytotoxicity Assessment

A generalized workflow for comparing the in vitro toxicity of D- and L-histidine is outlined below.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., 96-well plate) D_His 2a. Treat with D-Histidine (Dose-response) L_His 2b. Treat with L-Histidine (Dose-response) Control 2c. Vehicle Control Incubate 3. Incubate (e.g., 24, 48, 72h) D_His->Incubate L_His->Incubate Control->Incubate MTT 4a. Viability Assay (e.g., MTT, PrestoBlue) LDH 4b. Cytotoxicity Assay (e.g., LDH release) ROS 4c. ROS Assay (e.g., DCF-DA) Analysis 5. Data Quantification & IC50 Calculation MTT->Analysis LDH->Analysis ROS->Analysis

Caption: Workflow for in vitro cytotoxicity testing of histidine isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible in vitro toxicity studies. Below are protocols for key assays mentioned in the literature.

Cell Viability Assessment (MTT Assay)

This protocol is adapted from studies on L-histidine cytotoxicity in pancreatic cancer cells.[1]

  • Cell Seeding: Seed cells (e.g., SW1990, Colo357) in a 96-well plate at a density of 5,000 cells per well in DMEM containing 10% FBS. Allow cells to adhere and reach 70-80% confluency.

  • Treatment: Prepare serial dilutions of D-histidine and L-histidine in the appropriate cell culture medium (e.g., amino acid-free DMEM F-12 with 5% FBS). Replace the existing medium with the treatment solutions. Include a vehicle-only control group.

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cytotoxicity Assessment (LDH Release Assay)

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture supernatant, serving as an indicator of cytotoxicity.

  • Experimental Setup: Seed and treat cells with D- and L-histidine as described in the MTT assay protocol. Prepare three essential controls in triplicate: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and culture medium alone (background).[11]

  • Supernatant Collection: At the end of the incubation period, centrifuge the plates at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity by subtracting the background and spontaneous release values from the experimental values and normalizing to the maximum release control.

Reactive Oxygen Species (ROS) Detection (DCF-DA Assay)

This protocol is based on methods used to assess oxidative stress induced by L-histidine.[12]

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells) in 24-well black-walled plates. Treat with D- and L-histidine for the desired duration (e.g., 72 hours).

  • Probe Loading: During the final 30 minutes of treatment, add 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) to the media at a final concentration of 10 µM. Incubate at room temperature in the dark.

  • Washing: Gently wash the cells twice with a suitable buffer (e.g., HEPES buffer).

  • Incubation: Add fresh buffer and incubate for 15 minutes.

  • Data Acquisition: Measure the fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 492 nm and 517 nm, respectively.

  • Analysis: Quantify the relative fluorescence units (RFU) as an indicator of intracellular ROS levels.

Conclusion

The in vitro toxicity of D- and L-histidine is isomer-specific and context-dependent. L-histidine's toxicity is primarily associated with its pro-oxidant effects at high concentrations, leading to DNA damage. In contrast, D-histidine's cytotoxicity is mainly a consequence of H₂O₂ production via DAAO metabolism. This guide provides a framework for understanding and investigating the differential toxicity of these two isomers. For a definitive comparison, it is recommended to perform side-by-side experiments using the protocols outlined above on the cell lines relevant to the specific research or drug development application.

References

Safety Operating Guide

Navigating the Disposal of DL-Histidine Monohydrochloride Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This document provides essential, step-by-step guidance for the proper disposal of DL-Histidine monohydrochloride monohydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and ensure that waste is managed in accordance with regulatory standards.

I. Hazard Assessment and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous material for transport, it is prudent to handle it with care, treating it as a potentially hazardous chemical waste as a precautionary measure.[1][2][3][4][5] Before beginning any disposal procedures, consult the Safety Data Sheet (SDS) for the most comprehensive safety information.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant (e.g., nitrile)
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified or equivalent
Body Protection Laboratory CoatStandard
Respiratory Protection Dust Mask/RespiratorRecommended if generating dust[6]

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to prevent its release into the environment and to comply with all applicable local, regional, and national regulations.[1][6][7][8]

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste: Collect unused this compound powder, contaminated weigh boats, and any grossly contaminated disposable labware (e.g., pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: For solutions of this compound, collect them in a designated, sealed, and clearly labeled hazardous liquid waste container.[4]

  • Contaminated Labware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., water). The rinsate should be collected as hazardous liquid waste.

Key Segregation Principles:

  • Do Not Mix: Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][5][9]

  • Incompatible Materials: Keep away from strong oxidizing agents.

Step 2: Container Labeling

All waste containers must be clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • Any solvents present in the container

  • The approximate concentration and volume

Step 3: Storage

Store waste containers in a designated satellite accumulation area. Ensure containers are kept closed except when adding waste.

Step 4: Disposal

  • Never dispose of this compound down the drain or in the regular trash.[1][2][6][9]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for pickup and final disposal.

III. Spill Management

In the event of a spill, follow these procedures:

  • Ensure Proper PPE: Wear the appropriate personal protective equipment before addressing the spill.

  • Contain the Spill: For small powder spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an appropriate absorbent material.

  • Collect the Waste: Carefully sweep or wipe up the absorbed material and place it in a sealed, labeled hazardous waste container.[1][2][9]

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

IV. Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: Waste Generation (Solid or Liquid) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste: Collect in a labeled, sealed hazardous solid waste container. waste_type->solid_waste Solid liquid_waste Liquid Waste: Collect in a labeled, sealed hazardous liquid waste container. waste_type->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage contact_ehs Contact EHS for Pickup by a Licensed Waste Contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling DL-Histidine monohydrochloride monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling DL-Histidine monohydrochloride monohydrate. Adherence to these procedures is crucial for ensuring a safe laboratory environment.

Hazard Assessment

Safety Data Sheets (SDS) for this compound present some conflicting classifications. While some sources indicate that the substance does not meet the criteria for a hazardous classification[1][2], others state that it can cause serious eye irritation[3]. Given this discrepancy, it is imperative to handle the compound with caution, assuming it may be an eye irritant, and to always consult the specific SDS provided by the supplier before use. The chemical is a combustible solid and may form explosive dust concentrations in the air.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Protection Type Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or tightly fitting safety gogglesEssential to prevent eye contact with dust particles which may cause serious irritation. Must comply with EN 166 or OSHA 29 CFR 1910.133 standards.[1][3][4]
Hand Protection Protective glovesNitrile rubber gloves are a suitable option.[3][4] Inspect gloves for any damage before use and change them frequently.[5]
Respiratory Protection Dust mask or respirator with a particulate filter (P1 or P2)Required when dust is generated, such as when weighing or transferring the powder.[1][3] Use in a well-ventilated area is recommended.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from dust.[6]

Operational Plan: From Receipt to Disposal

This section outlines the step-by-step procedures for the safe handling of this compound.

3.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[1][3]

  • Keep the container tightly closed when not in use.[3][4]

3.2. Preparation and Handling

  • Engineering Controls : Whenever possible, handle the powder in a chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available, ensure adequate local exhaust ventilation.

  • Weighing : To avoid generating dust, if a balance cannot be placed inside a fume hood, tare a sealed container, add the powder to the container inside the hood, and then re-seal it before weighing.[7]

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene : Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the chemical.[4][5]

3.3. Spill Cleanup

  • Minor Spills : For small spills, carefully sweep up the dry powder, avoiding dust generation, and place it in a labeled container for disposal.[3] The spill area should then be cleaned.

  • Major Spills : In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste : Place unused this compound and any material contaminated with it into a clearly labeled, sealed container for chemical waste.

  • Container Disposal : Handle empty containers as you would the product itself. Do not reuse empty containers.

  • Incompatible Waste : Do not mix with other waste streams.

Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.